molecular formula CaH6K2O9S2 B078856 Syngenite CAS No. 13780-13-7

Syngenite

Número de catálogo: B078856
Número CAS: 13780-13-7
Peso molecular: 332.5 g/mol
Clave InChI: VVJRSSJSRXEOQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Syngenite is a crystalline mineral with the chemical formula K₂Ca(SO₄)₂·H₂O, valued in research for its role as a model compound in cement chemistry and mineral formation studies. Its primary research application lies in investigating the delayed formation of ettringite in sulfate-resistant cements, where this compound acts as an intermediate phase influencing setting time and ultimate strength. Researchers utilize high-purity this compound to study crystallization processes, solid-solution series with related sulfates, and the long-term stability of building materials. Its mechanism of action involves providing a specific, bioavailable source of potassium and calcium sulfates in controlled experiments, allowing for precise analysis of reaction pathways in inorganic systems. This reagent is essential for advancing material science, particularly in understanding sulfate attack mechanisms, developing novel cementitious binders, and simulating geochemical conditions for mineral precipitation.

Propiedades

Número CAS

13780-13-7

Fórmula molecular

CaH6K2O9S2

Peso molecular

332.5 g/mol

InChI

InChI=1S/Ca.2K.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H2,1,2,3,4);1H2

Clave InChI

VVJRSSJSRXEOQL-UHFFFAOYSA-N

SMILES

O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca]

SMILES canónico

O.OS(=O)(=O)O.OS(=O)(=O)O.[K].[K].[Ca]

Otros números CAS

13780-13-7

Sinónimos

(K2Ca(SO4)2.H2O)
syngenite

Origen del producto

United States

Foundational & Exploratory

syngenite mineral formula K2Ca(SO4)2·H2O

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Syngenite (K₂Ca(SO₄)₂·H₂O)

Introduction

This compound is an uncommon hydrated potassium calcium sulfate (B86663) mineral with the formula K₂Ca(SO₄)₂·H₂O.[1][2] It was first described in 1872 in the Kalush salt deposit in Ukraine.[1][2] The name originates from the Greek word 'συγγενής' (syngenēs), meaning "related," due to its chemical similarity to the mineral polyhalite.[1][2]

This compound typically occurs in marine evaporite deposits as a diagenetic phase.[1][2] It also forms as a volcanic sublimate, a product of pneumatolytic reactions, a vein filling in geothermal fields, and in caves from the interaction of bat guano.[1][2][3] Its presence has also been noted in hardened cement with high potassium content.[1][2] This guide provides a comprehensive overview of the crystallographic, physicochemical, and thermal properties of this compound, along with detailed experimental protocols for its characterization and synthesis.

Crystallography

This compound crystallizes in the monoclinic crystal system, belonging to the space group P2₁/m.[1][4][5] The crystal structure consists of alternating sheets of KO₈ polyhedra columns linked by zig-zag chains of CaO₉ polyhedra and two distinct sulfate groups (S1 and S2).[6] The water molecule is coordinated by both calcium and potassium cations.[6]

Table 1: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic[1]
Crystal ClassPrismatic (2/m)[1]
Space GroupP2₁/m[1][4][5]
a9.77 Å[1]
9.7710(2) Å (synthetic)[6]
9.775 Å (synthetic)[4]
6.2276(2) Å (at -173 °C)[5]
b7.14 Å[1]
7.1449(2) Å (synthetic)[6]
7.156 Å (synthetic)[4]
7.1264(2) Å (at -173 °C)[5]
c6.25 Å[1]
6.2469(1) Å (synthetic)[6]
6.251 Å (synthetic)[4]
9.7249(3) Å (at -173 °C)[5]
β104.01°[1]
103.992(2)° (synthetic)[6]
104.0° (synthetic)[4]
Z (formula units)2[1][3]

Physicochemical Properties

This compound is typically colorless, milky white, or faintly yellow and exhibits a vitreous luster.[1][3] It is partially soluble in water, which can lead to the separation of gypsum.[3][7]

Table 2: Physical and Optical Properties of this compound

PropertyValueReference
ColorColorless, milky white, faintly yellow[1][2][3]
LusterVitreous[1][3]
StreakWhite[1][2]
DiaphaneityTransparent to translucent[1][3]
CleavagePerfect on {110} and {100}, distinct on {010}[1][3]
FractureConchoidal[1][3]
Hardness (Mohs)2.5[1][2][3]
Density (measured)2.579–2.603 g/cm³[1][3]
Density (calculated)2.575 g/cm³[3]
Optical ClassBiaxial (-)[1][3]
Refractive Indicesnα = 1.501, nβ = 1.517, nγ = 1.518[1][3]
Birefringence (δ)0.017[1]
2V angle (measured)28°[1][3]
SolubilitySoluble in H₂O, with separation of gypsum[3][7]
Solubility Product (pKsp)7.60[8]

Table 3: Chemical Composition of this compound (K₂Ca(SO₄)₂·H₂O)

OxideWeight % (Ideal)Weight % (Natural Sample, Ukraine)Reference
K₂O28.68%28.03%[3][9]
CaO17.08%16.97%[3][9]
SO₃48.75%49.04%[3][9]
H₂O5.49%5.81%[3][9]
Total100.00%100.49%[3]

Synthesis and Experimental Protocols

This compound can be synthesized via several methods, including aqueous co-precipitation and solventless mechanochemical processes.[10][11] The choice of method influences crystal size and purity.

Synthesis Workflows

G cluster_aqueous Aqueous Synthesis cluster_solid Solid-State / Mechanochemical Synthesis A1 CaSO₄ + K₂SO₄ Solution A_Process1 Evaporation at Room Temperature A1->A_Process1 A2 Ca(NO₃)₂ + K₂SO₄ Hot Solution A_Process2 Interaction at 80-100°C A2->A_Process2 A3 CaCO₃ + KHSO₄ Solution A_Process3 Reaction at Room Temperature A3->A_Process3 Product This compound K₂Ca(SO₄)₂·H₂O A_Process1->Product A_Process2->Product A_Process3->Product S1 CaSO₄·2H₂O + K₂SO₄ Powder S_Process1 Mechanical Activation (Planetary Mill) S1->S_Process1 S2 Calciolangbeinite + K₂SO₄ + Water S_Process2 Hydration Reaction S2->S_Process2 S_Process1->Product S_Process2->Product G N1 This compound K₂Ca(SO₄)₂·H₂O N2 Crystalline Calciolangbeinite K₂Ca₂(SO₄)₃ N1->N2 ~200-300°C Decomposition N3 Amorphous Potassium Sulfate K₂SO₄ N1->N3 N4 Water H₂O (g) N1->N4

References

Unveiling the Atomic Architecture of Syngenite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the crystal structure of syngenite (K₂Ca(SO₄)₂·H₂O), a mineral of interest to researchers, scientists, and professionals in drug development, is now available. This document provides an in-depth analysis of the mineral's atomic arrangement, informed by advanced crystallographic studies.

This compound, a potassium calcium sulfate (B86663) hydrate, crystallizes in the monoclinic system, specifically in the P2₁/m space group.[1][2][3][4] Its structure is characterized by a complex arrangement of potassium, calcium, and sulfate ions, along with a single water molecule, all held together by a network of ionic and hydrogen bonds. This guide summarizes key crystallographic data, details the experimental protocols for its structural determination, and provides a visual representation of its intricate atomic framework.

Crystallographic Data at a Glance

The precise dimensions and arrangement of the atoms within the this compound crystal lattice have been determined through meticulous X-ray diffraction studies. The following tables present a summary of the key quantitative data derived from these analyses, offering a clear comparison of the crystallographic parameters.

Table 1: Unit Cell Parameters of this compound

ParameterValue (Ballirano et al., 2005)[1][2]Value (Corazza and Sabelli, 1967)[3]
a (Å)9.7710(2)9.77
b (Å)7.1449(2)7.15
c (Å)6.2469(1)6.25
β (°)103.992(2)104.0
V (ų)422.94(2)423.6
Z22
Space GroupP2₁/mP2₁/m

Table 2: Selected Interatomic Distances (Å) at -173 °C

Data from Baikina et al. (2025)[5]

BondDistance (Å)
Ca–O2.4008(16) - 2.7040(16)
K–O< 3.55
S1–O1.4684(16) - 1.4821(10)
S2–O1.4779(17) - 1.4846(11)
Ow–O4 (Hydrogen Bond)2.69(1)

Table 3: Atomic Coordinates and Isotropic Displacement Parameters (Uiso) at -173 °C

Data from Baikina et al. (2025)[5]

AtomWyckoff PositionxyzUiso (Ų)
K14f0.1345(1)0.0034(1)0.2876(1)0.010(1)
Ca12e0.50000.25000.2113(2)0.008(1)
S12e0.1884(1)0.25000.8115(2)0.008(1)
S22e0.8256(1)0.25000.3884(2)0.008(1)
O14f0.2912(2)0.1039(3)0.8209(4)0.013(1)
O22e0.0763(3)0.25000.6358(5)0.014(1)
O32e0.1982(3)0.25001.0267(5)0.014(1)
O44f0.7088(2)0.1042(3)0.3791(4)0.013(1)
O52e0.9337(3)0.25000.5651(5)0.014(1)
O62e0.8358(3)0.25000.1733(5)0.014(1)
Ow2e0.50000.25000.8931(7)0.013(1)
H4f0.50000.15000.89310.020

Experimental Determination of the Crystal Structure

The determination of this compound's crystal structure is a testament to the power of modern diffraction techniques. The data presented in this guide were primarily obtained through single-crystal and powder X-ray diffraction experiments.

Single-Crystal X-ray Diffraction (SCXRD)

A detailed study by Baikina et al. (2025) provides a comprehensive look at the crystal structure of a natural this compound sample from the Kalusa salt deposit.[5][6] The following protocol outlines their methodology:

  • Sample Preparation: A small, transparent, and colorless single crystal of this compound with dimensions of approximately 0.05 x 0.05 x 0.03 mm³ was carefully selected under an optical microscope and mounted on a glass fiber.[5]

  • Data Collection: In situ SCXRD measurements were performed using a Rigaku XtaLAB Synergy-S diffractometer. This instrument was equipped with a micro-focus sealed X-ray tube generating MoKα radiation (λ = 0.71073 Å) and a HyPix-6000HE detector. Data was collected over a temperature range of -173 °C to 227 °C to study the thermal evolution of the structure.[5]

  • Data Processing and Structure Refinement: The collected diffraction data were integrated and corrected for absorption using a multi-scan model within the Rigaku CrysAlisPro software. The crystal structure was then refined using the SHELXL software package. The positions of the hydrogen atoms were determined from difference Fourier maps and subsequently idealized.[5]

X-ray Powder Diffraction (XRPD) and Rietveld Refinement

The crystal structure of synthetic this compound has been refined using the Rietveld method on X-ray powder diffraction data, as detailed by Ballirano et al. (2005).[1]

  • Sample Synthesis: Synthetic this compound was prepared for this study, though the specific synthesis protocol is not detailed in the abstract.

  • Data Collection: X-ray powder diffraction data was collected using a Bruker AXS D8 Advance diffractometer operating in transmission mode with a θ/θ geometry.

  • Rietveld Refinement: The Rietveld method was employed for the refinement of the crystal structure from the powder diffraction data. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of unit cell parameters, atomic positions, and other structural details. The final agreement indices (Rwp, Rp, and RF) indicated a good fit between the observed and calculated patterns.[1]

Visualizing the Crystal Structure

To better understand the intricate arrangement of atoms within the this compound crystal, the following diagram illustrates the key structural motifs and their relationships.

syngenite_structure cluster_unit_cell This compound Unit Cell (P2₁/m) cluster_coordination Coordination Environment cluster_structural_motifs Structural Motifs K K⁺ Cations K_coord KO₈ Polyhedra K->K_coord forms Ca Ca²⁺ Cation Ca_coord CaO₉ Polyhedra Ca->Ca_coord forms SO4_1 SO₄²⁻ Tetrahedra (S1) chains Zig-zag chains of CaO₉ SO4_1->chains link SO4_2 SO₄²⁻ Tetrahedra (S2) sheets Sheets of KO₈ columns SO4_2->sheets link H2O H₂O Molecule H2O->K coordinates to H2O->Ca coordinates to H2O->SO4_1 H-bonds to O4 Ca_coord->chains link to form K_coord->sheets form chains->sheets linked by

Caption: A diagram illustrating the key components and their relationships within the this compound crystal structure.

Structural Description

The crystal structure of this compound is composed of alternating sheets.[1] These sheets are formed by columns of KO₈ polyhedra, which are linked together by zig-zag chains of CaO₉ polyhedra.[1] Two crystallographically independent sulfate tetrahedra (S1 and S2) further connect these chains and sheets.[1]

The calcium cation is coordinated by nine oxygen atoms, forming a CaO₉ polyhedron.[5] The potassium cation is surrounded by eight oxygen atoms in a KO₈ polyhedron.[1][3] The water molecule plays a crucial role in the structure, coordinating to both the calcium and potassium cations.[1] Furthermore, each hydrogen atom of the water molecule forms a hydrogen bond with an oxygen atom (O4) of a sulfate group, with an Ow···O4 distance of 2.69(1) Å.[1] This intricate network of ionic and hydrogen bonds contributes to the overall stability of the this compound crystal structure.

References

The Formation and Occurrence of Syngenite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Syngenite (K₂Ca(SO₄)₂·H₂O) is an uncommon hydrated potassium calcium sulfate (B86663) mineral of interest in various fields, from geology and materials science to agriculture. Its presence can indicate specific geochemical conditions, and its synthesis is relevant for applications such as soil fertilization and as a hydration accelerator in construction materials. This technical guide provides a comprehensive overview of the natural occurrence and formation of this compound, complete with quantitative data, detailed experimental protocols for its synthesis, and visualizations of its formation pathways.

Natural Occurrence and Geological Environments

This compound was first described in 1872 in the Kalush Salt deposit in Ukraine.[1] Its name, derived from the Greek 'συγγενής' (syngenēs) meaning "related," alludes to its chemical similarity to polyhalite.[1][2] The mineral typically forms as prismatic monoclinic crystals, lamellar aggregates, or crystalline crusts.[1][3]

This compound's formation is characteristic of several distinct geological settings:

  • Marine Evaporite Deposits: It occurs as an uncommon diagenetic phase within oceanic salt deposits.[1][4][5] In this environment, it forms from the interaction of potassium- and calcium-rich brines during the later stages of evaporation and diagenesis. It is often found in association with minerals such as halite and arcanite.[1][4]

  • Volcanic and Geothermal Environments: this compound can form as a volcanic sublimate or as a product of pneumatolytic reactions, precipitating from volcanic gases.[1][4] It is also found as vein fillings in geothermal fields, where it precipitates from hydrothermal fluids.[1][4] Notable occurrences include volcanoes on the Kamchatka Peninsula, Russia, and the Cesano geothermal field in Italy.[3][4]

  • Cave Environments: In caves, this compound is derived from the interaction of sulfate solutions with bat guano.[1][6] Here, it is found alongside a different suite of minerals, including biphosphammite, aphthitalite, monetite, whitlockite, uricite, brushite, and gypsum.[1][4]

  • Anthropogenic Environments: this compound has also been identified in hardened cement, particularly in cements with a relatively high potassium content.[1][6] Its formation can lead to a condition known as "pack setting" or "air setting," where the cement becomes lumpy upon exposure to moisture.[7]

Prominent global occurrences of this compound include deposits in Ukraine, Germany, Italy, Hawaii (USA), Western Australia, Botswana, and China.[3][4]

Physicochemical and Crystallographic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification and for understanding its behavior in various systems.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaK₂Ca(SO₄)₂·H₂O[1][2][6]
Molecular Weight328.42 g/mol [3][5]
ColorColorless, milky white, faintly yellow[1][2][3]
Crystal SystemMonoclinic[1][2]
Crystal HabitTabular to prismatic crystals, lamellar aggregates[1][3]
Hardness (Mohs)2.5[1][2][6]
Specific Gravity2.579 – 2.603 g/cm³[1][2]
LusterVitreous[1][2]
StreakWhite[1]
CleavagePerfect on {110} and {100}, distinct on {010}[1][4]
SolubilityPartially dissolves in water, with separation of gypsum[1][3][4]
Table 2: Crystallographic Data for this compound
ParameterValueReference(s)
Crystal ClassPrismatic (2/m)[1]
Space GroupP2₁/m[1][2]
Unit Cell Dimensionsa = 9.77 Å, b = 7.14 Å, c = 6.25 Å[1][2]
β = 104.01°[1]
Z (formula units/unit cell)2[1]
Table 3: Chemical Composition of this compound
OxideWeight %Reference(s)
K₂O28.68%[3][5]
CaO17.08%[3][5]
SO₃48.76%[3][5]
H₂O5.49%[3][5]

Formation Pathways and Relationships

The formation of this compound involves the convergence of specific chemical precursors under favorable conditions. The following diagrams illustrate the primary natural formation routes and the mineralogical associations.

precursors Precursors: Potassium (K⁺) Ions Calcium (Ca²⁺) Ions Sulfate (SO₄²⁻) Ions Aqueous Environment (H₂O) env_evaporite Marine Evaporite Deposits precursors->env_evaporite Available in env_volcanic Volcanic / Geothermal Fields precursors->env_volcanic Available in env_cave Cave Environments precursors->env_cave Available in env_cement Hardened Cement precursors->env_cement Available in This compound This compound K₂Ca(SO₄)₂·H₂O env_evaporite->this compound Diagenesis env_volcanic->this compound Sublimation / Precipitation env_cave->this compound Reaction with Guano env_cement->this compound Hydration Reaction assoc_evaporite Associated Minerals: Halite, Arcanite This compound->assoc_evaporite assoc_cave Associated Minerals: Gypsum, Brushite, Monetite, Aphthitalite, etc. This compound->assoc_cave

Caption: Natural formation pathways of this compound in diverse geological environments.

Experimental Protocols for this compound Synthesis

The controlled synthesis of this compound is crucial for research and industrial applications. Several methods have been developed, each with distinct advantages. Two primary protocols are detailed below: aqueous co-precipitation and solventless mechanochemical synthesis.

Protocol 1: Aqueous Co-Precipitation

This traditional method involves the reaction of soluble potassium and calcium salts in an aqueous solution. It is effective for producing crystalline this compound, though it can be inefficient due to the large volumes of water and excess reagents required.

4.1.1 Materials and Reagents

  • Potassium Sulfate (K₂SO₄)

  • Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O) or Calcium Nitrate (B79036) (Ca(NO₃)₂)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying Oven

4.1.2 Step-by-Step Procedure

  • Solution Preparation: Prepare separate aqueous solutions of a potassium salt (e.g., K₂SO₄) and a calcium salt (e.g., Ca(NO₃)₂). For synthesis from K₂SO₄ and CaSO₄, create a saturated or near-saturated solution of K₂SO₄.

  • Reaction:

    • Method A (Hot Solutions): Heat the solutions of calcium nitrate and potassium sulfate to 80-100°C. Mix the hot solutions while stirring continuously.[4]

    • Method B (Room Temperature Evaporation): Mix solutions of CaSO₄ and K₂SO₄ (e.g., in a 1:50 molar ratio) at room temperature (~20°C). Allow the solution to evaporate slowly under controlled humidity (~50% RH).[4]

    • Method C (Direct Mixing): Add solid calcium sulfate dihydrate to the potassium sulfate solution. Stir the suspension vigorously for several hours at a controlled temperature. This compound formation is favored at lower temperatures (below 40°C).

  • Precipitation: A white precipitate of this compound will form as the reaction proceeds or as the solution cools/evaporates.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the precipitate with cold deionized water to remove any unreacted soluble salts.

  • Drying: Dry the purified this compound in an oven at a low temperature (e.g., 40-60°C) to avoid dehydration.

  • Characterization: Confirm the product's phase purity using techniques such as X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), and Infrared Spectroscopy (IR).

Protocol 2: Solventless Mechanochemical Synthesis

Mechanochemistry offers an efficient, eco-friendly alternative for producing phase-pure, sub-micrometer this compound crystals. This solventless method relies on high-energy milling to induce a solid-state reaction.

4.2.1 Equipment and Materials

  • Planetary Ball Mill or High-Energy Vibratory Mill

  • Milling Jars and Balls (e.g., zirconia, stainless steel)

  • Potassium Sulfate (K₂SO₄), anhydrous

  • Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O)

  • Spatula and weighing balance

4.2.2 Step-by-Step Procedure

  • Reagent Preparation: Weigh stoichiometric amounts of K₂SO₄ and CaSO₄·2H₂O.

  • Milling Setup: Load the powdered reactants into the milling jar along with the milling balls. The Ball-to-Powder Ratio (BPR) is a critical parameter; ratios between 10:1 and 30:1 are commonly used.

  • Milling Process:

    • Secure the jar in the planetary mill.

    • Set the desired rotational speed (e.g., 300-400 rpm) and milling time.

    • Optimal conditions for >90% yield can be achieved at a BPR of 30 and 400 rpm for a milling time of 10 minutes. Longer times (up to 60 minutes) can ensure complete conversion.

  • Product Recovery: After milling, carefully open the jar in a controlled environment (e.g., a glove box or fume hood) to avoid inhaling the fine powder.

  • Characterization: Analyze the resulting powder using XRD and TGA to determine the yield and purity of the this compound phase. The product is typically a fine, compact powder.

cluster_0 Protocol 1: Aqueous Co-Precipitation cluster_1 Protocol 2: Mechanochemical Synthesis aq_prep Prepare Aqueous Solutions (K₂SO₄, Ca-Salt) aq_react React Solutions (Heating / Evaporation) aq_prep->aq_react aq_filter Isolate Precipitate (Filtration) aq_react->aq_filter aq_wash Wash with DI Water aq_filter->aq_wash aq_dry Dry Product (40-60°C) aq_wash->aq_dry aq_final Crystalline this compound aq_dry->aq_final mc_prep Weigh Solid Reactants (K₂SO₄, CaSO₄·2H₂O) mc_mill High-Energy Ball Milling (Vary Time, RPM, BPR) mc_prep->mc_mill mc_recover Recover Powder mc_mill->mc_recover mc_final Sub-micron this compound mc_recover->mc_final

Caption: Comparative workflow for aqueous and mechanochemical synthesis of this compound.

Conclusion

This compound, K₂Ca(SO₄)₂·H₂O, is a mineral whose natural occurrence provides valuable insights into specific geochemical processes in evaporitic, volcanic, and cave environments. Its formation, whether through natural diagenesis or controlled laboratory synthesis, is governed by the interplay of temperature, pressure, and the concentration of its constituent ions. The detailed protocols for aqueous and mechanochemical synthesis provided herein offer reproducible methods for obtaining this material for further study and application. The continued investigation of this compound and related double salts is pertinent to fields ranging from planetary science, in understanding Martian geology, to materials science, in the development of advanced cementitious materials.

References

An In-depth Technical Guide to the Solubility of Syngenite in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syngenite, with the chemical formula K₂Ca(SO₄)₂·H₂O, is a naturally occurring hydrated potassium calcium sulfate (B86663) mineral.[1] Its presence and stability in aqueous environments are of significant interest in various fields, including industrial crystallization processes, geochemistry, and potentially in pharmaceutical sciences as an excipient or due to its interaction with drug substances containing sulfate moieties. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous solutions, detailing the effects of temperature and the presence of common ions. It includes a compilation of available quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant processes to facilitate a deeper understanding of its behavior.

Physicochemical Properties of this compound

This compound crystallizes in the monoclinic system and is sparingly soluble in water.[1] Its dissolution in pure water is incongruent, leading to the precipitation of gypsum (CaSO₄·2H₂O).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaK₂Ca(SO₄)₂·H₂O[1]
Molar Mass328.45 g/mol Calculated
Crystal SystemMonoclinic[1]
pKsp (at 25 °C)7.60[2]

Solubility of this compound in Aqueous Solutions

The solubility of this compound is influenced by several factors, most notably the temperature of the solution and the concentration of common ions such as potassium (K⁺), calcium (Ca²⁺), and sulfate (SO₄²⁻).

Dissolution Equilibrium

The dissolution of this compound in water can be represented by the following equilibrium:

K₂Ca(SO₄)₂(s) ⇌ 2K⁺(aq) + Ca²⁺(aq) + 2SO₄²⁻(aq)

The solubility product constant, Ksp, is given by:

Ksp = [K⁺]²[Ca²⁺][SO₄²⁻]²

At 25 °C, the pKsp is reported to be 7.60, which corresponds to a Ksp of 2.51 x 10⁻⁸.[2]

Effect of Temperature

The stability of this compound in aqueous solutions is inversely related to temperature. As the temperature increases, the solubility of this compound increases, or more accurately, its stability field in the presence of potassium and calcium sulfates decreases.[3][4] This indicates that this compound is more stable and less soluble at lower temperatures. For instance, to maintain a stable this compound phase, the concentration of potassium sulfate in the solution needs to be significantly higher at 100 °C (around 11% w/w) compared to 40 °C (around 4% w/w).[3][4]

Table 2: Illustrative Solubility of this compound in the K₂SO₄-CaSO₄-H₂O System at Various Temperatures (Note: The following data are illustrative, based on qualitative descriptions from cited literature, as the full datasets from the original sources were not accessible.)

Temperature (°C)Invariant Point with GypsumInvariant Point with Anhydrite
Composition of Liquid Phase ( g/100g H₂O) Composition of Liquid Phase ( g/100g H₂O)
K₂SO₄CaSO₄
40~4.5~0.25
60~7.0~0.20
100~11.5~0.10
Effect of Common Ions

The solubility of this compound is significantly affected by the presence of common ions in the solution, a phenomenon known as the common ion effect.

  • Potassium Sulfate (K₂SO₄): An excess of potassium sulfate in the solution decreases the solubility of this compound, promoting its formation and stability.[3][4] This is a direct consequence of Le Chatelier's principle, where an increase in the concentration of K⁺ and SO₄²⁻ ions shifts the dissolution equilibrium to the left, favoring the solid this compound phase.

  • Calcium Sulfate (CaSO₄): The presence of other sources of calcium sulfate also influences the equilibrium. This compound's stability field is defined by the concentrations of both potassium and calcium sulfates in the solution.

  • Other Ions: The presence of other ions, such as chloride (Cl⁻) and ammonium (B1175870) (NH₄⁺), can also affect this compound solubility by altering the ionic strength of the solution and through the formation of ion pairs. For instance, this compound can be prepared from solutions containing potassium chloride and a soluble sulfate salt like sodium sulfate or ammonium sulfate.[3]

Table 3: Solubility of this compound in Various Aqueous Solutions at 25 °C

Solution CompositionThis compound Solubility (mol/L)Remarks
Pure WaterLow (incongruent dissolution)Decomposes to form gypsum.
Saturated K₂SO₄Very LowCommon ion effect suppresses dissolution.
Saturated CaSO₄Low
1 M KClModerateIncreased ionic strength can enhance solubility.
1 M (NH₄)₂SO₄LowCommon ion effect from sulfate.

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically carried out using the isothermal equilibrium method. This involves equilibrating solid this compound with the desired aqueous solution at a constant temperature until the concentration of the dissolved species remains constant.

Isothermal Equilibrium Method
  • Apparatus:

    • Constant temperature water bath or shaker incubator.

    • Sealed reaction vessels (e.g., glass flasks with stoppers).

    • Magnetic stirrer and stir bars.

    • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm).

    • Analytical instrumentation for ion concentration measurement (e.g., Ion Chromatography, ICP-OES, or titration equipment).

  • Procedure:

    • An excess amount of finely powdered synthetic this compound is added to the aqueous solution of interest (e.g., deionized water, or solutions with varying concentrations of K₂SO₄, KCl, etc.) in a sealed reaction vessel.

    • The vessel is placed in a constant temperature bath and agitated (e.g., using a magnetic stirrer) to ensure continuous mixing.

    • The system is allowed to equilibrate for a predetermined period (typically 24 to 72 hours), which should be established through preliminary kinetic studies to ensure equilibrium is reached.

    • After equilibration, the agitation is stopped, and the solid phase is allowed to settle.

    • A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter to separate the solid phase.

    • The filtrate is then diluted as necessary and analyzed for the concentrations of K⁺, Ca²⁺, and SO₄²⁻ ions.

    • The solid phase should also be analyzed (e.g., by X-ray diffraction) to confirm that no phase transformation has occurred during the experiment.

Analytical Methods for Ion Concentration
  • Potassium (K⁺) and Calcium (Ca²⁺): Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate method for determining the concentration of these cations. Flame photometry is another suitable technique for potassium analysis.

  • Sulfate (SO₄²⁻): Ion Chromatography (IC) with a conductivity detector is the preferred method for sulfate analysis due to its specificity and sensitivity. Gravimetric analysis by precipitation as barium sulfate or turbidimetric methods can also be used.

Visualizations of this compound Dissolution and Experimental Workflow

Logical Relationship of this compound Dissolution

The dissolution behavior of this compound is highly dependent on the chemical environment of the aqueous solution.

cluster_water In Pure Water cluster_acid In Acidic Solution (e.g., H₂SO₄) cluster_k2so4 In K₂SO₄ Solution This compound This compound Solid K₂Ca(SO₄)₂·H₂O DissolvedIons_H2O 2K⁺(aq) + Ca²⁺(aq) + 2SO₄²⁻(aq) This compound->DissolvedIons_H2O Incongruent Dissolution DissolvedIons_Acid 2K⁺(aq) + Ca²⁺(aq) + 2HSO₄⁻(aq) This compound->DissolvedIons_Acid Decomposition LowSolubility Suppressed Dissolution (Common Ion Effect) This compound->LowSolubility Equilibrium Shift Gypsum Gypsum Precipitation CaSO₄·2H₂O(s) DissolvedIons_H2O->Gypsum CaSO4_precipitate CaSO₄ Precipitation DissolvedIons_Acid->CaSO4_precipitate

Caption: Logical pathways of this compound dissolution in different aqueous environments.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

start Start prep Prepare this compound & Aqueous Solution start->prep equilibrate Equilibrate at Constant Temperature (24-72h) prep->equilibrate separate Separate Solid & Liquid Phases (Filtration) equilibrate->separate analyze_liquid Analyze Liquid Phase for [K⁺], [Ca²⁺], [SO₄²⁻] (IC, ICP-OES) separate->analyze_liquid analyze_solid Analyze Solid Phase (XRD) separate->analyze_solid data Calculate Solubility & Ksp analyze_liquid->data end End data->end

Caption: Experimental workflow for the isothermal determination of this compound solubility.

Conclusion

The solubility of this compound in aqueous solutions is a complex interplay of temperature and the ionic composition of the medium. Its stability is favored at lower temperatures and in the presence of excess potassium sulfate. The incongruent dissolution in pure water and decomposition in acidic solutions are critical behaviors to consider in any application involving this mineral. The provided experimental protocols and analytical methods offer a robust framework for researchers to conduct further investigations into the solubility and behavior of this compound in systems relevant to their specific areas of interest. The quantitative data, while illustrative, underscores the qualitative trends reported in the literature and highlights the need for further systematic studies to populate the phase diagrams with precise data points.

References

initial discovery and history of syngenite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Discovery and History of Syngenite

This technical guide provides a comprehensive overview of the initial discovery and history of the mineral this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter this mineral in various contexts, from geological formations to its potential use as a substrate in chemical syntheses.

This compound was first identified and described in 1872 by V. R. Zepharovich.[1] The discovery was made from an occurrence of druses on halite in the Kalusa Salt deposit, located in what is now the Ivano-Frankivsk Oblast of Ukraine.[1][2][3][4] The name "this compound" is derived from the Greek word συγγενής (syngenēs), meaning "related," a name chosen due to its chemical similarity to the mineral polyhalite.[1][2][3][4] The initial German name for the mineral was "Syngenit."[5]

The type locality, the Kalush salt deposit, is a significant site for evaporite minerals, which form from the evaporation of saline water.[4][6] this compound is an uncommon diagenetic component of these marine salt deposits.[4][6] Beyond its type locality, this compound has been identified in a variety of geological environments, including as a volcanic sublimate, a product of pneumatolytic reactions, a vein filling in geothermal fields, and in caves, where it can be derived from bat guano.[2][6][7]

Historically, the study of this compound has been relevant to understanding the geochemistry of evaporite deposits. More recently, its presence has been noted in contexts as diverse as a potential substrate for organic yellow lake pigments in 13th-century paintings and as an undesirable component in hardened cement.[7][8]

Physicochemical Properties

This compound is a hydrous potassium calcium sulfate (B86663) with the chemical formula K₂Ca(SO₄)₂·H₂O.[1][2][3] It belongs to the monoclinic crystal system.[1][2] A summary of its key quantitative properties is presented in Table 1.

PropertyValue
Chemical Formula K₂Ca(SO₄)₂·H₂O
Crystal System Monoclinic
Space Group P2₁/m
Unit Cell Parameters a = 9.77 Å, b = 7.14 Å, c = 6.25 Å; β = 104.01°
Mohs Hardness 2.5
Specific Gravity 2.579–2.603 g/cm³
Refractive Index nα = 1.501, nβ = 1.517, nγ = 1.518
Birefringence δ = 0.017
Luster Vitreous
Color Colorless, milky white to faintly yellow
Streak White
Data compiled from multiple sources.[1][2][6][9]

Modern Experimental Protocols for this compound Analysis

While the specific experimental protocols from Zepharovich's 1872 discovery are not detailed in available literature, modern analysis of this compound employs a range of advanced techniques. Below are representative methodologies for key experiments used to characterize this mineral.

Single-Crystal X-ray Diffraction (SCXRD)

This technique is used to determine the precise crystal structure of this compound.

Methodology:

  • A small, single crystal of this compound (e.g., 0.05 × 0.05 × 0.03 mm³) is selected under an optical microscope.[7]

  • The crystal is mounted on a goniometer head.

  • The mounted crystal is placed in an X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal.

  • As the crystal is rotated, the diffraction pattern of the X-rays is recorded by a detector.

  • The collected data are processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[7]

Raman Spectroscopy

Raman spectroscopy is utilized to investigate the vibrational modes of the sulfate and water molecules within the this compound structure.

Methodology:

  • A this compound sample is placed on a microscope slide.

  • A laser beam of a specific wavelength is focused on the sample.

  • The scattered light is collected and passed through a spectrometer.

  • The resulting spectrum shows shifts in wavelength corresponding to the vibrational frequencies of the molecular bonds in the sample.[7]

  • These spectral bands are then assigned to specific vibrational modes of the SO₄²⁻ tetrahedra and H₂O molecules.[7]

Artificial Synthesis of this compound

This compound can be synthesized in the laboratory for experimental purposes.

Methodology 1: Aqueous Solution Method

  • Prepare an aqueous solution of potassium sulfate (K₂SO₄).[8]

  • Add gypsum (CaSO₄·2H₂O) to the potassium sulfate solution at room temperature with constant stirring.[8]

  • Allow the reaction to proceed for several hours, during which a suspension will form.[8]

  • Filter the suspension under a vacuum.

  • Dry the resulting solid in an oven to obtain this compound crystals.[8]

Methodology 2: Mechanochemical Synthesis

  • Combine stoichiometric amounts of gypsum and potassium sulfate in a high-energy ball mill.[10]

  • Set the ball-to-powder ratio (e.g., 10:1) and milling speed (e.g., 300 rpm).[10]

  • Conduct the milling for a specified duration (e.g., 5 to 60 minutes) at a controlled temperature.[10]

  • The mechanical action induces a solid-state reaction, forming phase-pure this compound without the need for a solvent.[10]

Visualizing the History and Relationships of this compound

The following diagram illustrates the timeline of the discovery of this compound and its relationship to other key concepts and minerals.

Syngenite_Discovery_History cluster_Discovery Discovery and Naming cluster_Properties Chemical and Physical Properties cluster_Occurrence Geological Occurrence cluster_Synthesis Artificial Synthesis Discovery_1872 1872: First Described by V.R. Zepharovich Location Type Locality: Kalusa Salt Deposit, Ukraine Discovery_1872->Location discovered at Etymology Etymology: From Greek 'syngenēs' (related) Discovery_1872->Etymology named based on Formula Chemical Formula: K₂Ca(SO₄)₂·H₂O Discovery_1872->Formula identified as RelatedMineral Related Mineral: Polyhalite Etymology->RelatedMineral chemical similarity to CrystalSystem Crystal System: Monoclinic Formula->CrystalSystem crystallizes as Evaporite Marine Evaporite Deposits Formula->Evaporite found in Volcanic Volcanic Sublimate Formula->Volcanic found in Geothermal Geothermal Veins Formula->Geothermal found in Cave Cave Deposits (from Guano) Formula->Cave found in Aqueous Aqueous Reaction: K₂SO₄ solution + Gypsum Formula->Aqueous can be synthesized by Mechanochemical Mechanochemical Method: Solid-state grinding Formula->Mechanochemical can be synthesized by Evaporite->Discovery_1872 context of discovery

Caption: A flowchart illustrating the discovery timeline, etymology, properties, and occurrences of this compound.

References

Monoclinic Crystal System of Syngenite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring hydrated potassium calcium sulfate (B86663) mineral that crystallizes in the monoclinic system.[1] First described in 1872, it is found in marine evaporite deposits, as a volcanic sublimate, and in geothermal fields.[1] Beyond its geological significance, recent studies have hinted at the potential for this compound and related materials in biomedical applications, specifically as biocompatible and bioresorbable materials, which may be of interest to the drug development sector for applications such as specialized excipients or scaffolds.[2][3][4][5] This technical guide provides an in-depth analysis of the monoclinic crystal structure of this compound, detailing its crystallographic parameters, structural features, and the experimental protocols used for its characterization.

Crystallographic and Structural Properties of this compound

This compound belongs to the monoclinic crystal system, characterized by three unequal axes with one oblique intersection. Its space group is P2₁/m.[1][6] The crystal structure is comprised of layers of CaO₉ and SO₄ polyhedra, which are parallel to the ab plane. These layers are formed by infinite chains of the bassanite type. Potassium ions are situated in the interlayer space.[7][8]

The coordination environment of the Calcium (Ca²⁺) ion consists of nine oxygen atoms, forming a CaO₉ polyhedron.[7][9] One of these coordination positions is occupied by a water molecule.[7] The Potassium (K⁺) ions have a KO₁₀ coordination environment.[7] The structure also contains two symmetrically independent hexavalent sulfur (S⁶⁺) cations, each tetrahedrally coordinated to four oxygen atoms, forming regular SO₄ tetrahedra.[7]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for this compound.

Table 1: Unit Cell Parameters of this compound at Ambient Conditions

ParameterValueReference
a9.77 Å[1][6]
b7.14 Å[1]
c6.25 Å[1][6]
β104.01°[1]
Z (formula units per unit cell)2[1][6]
Space GroupP2₁/m[1][6]

Table 2: Selected Interatomic Distances in this compound

BondDistance (Å)Reference
Ca–O2.4008(16) - 2.7040(16)[7]
2.921[7]
S1–O1.4684(16) - 1.4821(10)[7]
S2–O1.4779(17) - 1.4846(11)[7]

Experimental Protocols

The characterization of this compound's crystal structure relies heavily on X-ray diffraction techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise atomic arrangement, bond lengths, and bond angles of a single crystal of this compound.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.05 x 0.05 x 0.03 mm³) is selected under an optical microscope.[7] The crystal is then mounted on a goniometer head using a cryoloop or a glass fiber.[10]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] Data collection is performed at a controlled temperature, often at low temperatures (e.g., -173 °C) to reduce thermal vibrations of the atoms.[7] A monochromatic X-ray beam, typically from a molybdenum source (Mo-Kα, λ = 0.71073 Å), is directed at the crystal.[10] The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson synthesis.[6] The structural model is then refined using least-squares methods, which minimizes the difference between the observed and calculated diffraction intensities.[10]

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases in a bulk sample and to determine the unit cell parameters.

Methodology:

  • Sample Preparation: A sample of this compound is finely ground to a powder (particle size <10 µm) to ensure a random orientation of the crystallites.[11] The powder is then packed into a sample holder.[7]

  • Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[12]

  • Data Analysis and Rietveld Refinement: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the d-spacings, which are characteristic of the crystal structure. Phase identification is achieved by comparing the experimental pattern with a database of known patterns. For quantitative analysis and precise unit cell parameter determination, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural and instrumental parameters.[13][14]

Potential Relevance to Drug Development

While this compound is not a conventional pharmaceutical material, its constituent ions (K⁺, Ca²⁺, SO₄²⁻) are biocompatible. Research into related calcium sulfate-based materials suggests potential applications in bone defect treatments and as bioresorbable materials.[2] this compound, as a component in the CaO-K₂O-SO₃-H₂O system, could be explored for similar applications.[2] The controlled synthesis of this compound with specific particle sizes could be relevant for creating novel excipients or delivery systems where biocompatibility and a defined dissolution rate are required.[3][4] At present, there is no documented evidence of this compound directly influencing specific biological signaling pathways. This remains an area for future investigation.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis cluster_output Results Natural Natural this compound SCXRD Single-Crystal XRD Natural->SCXRD Synthetic Synthetic this compound PXRD Powder XRD Synthetic->PXRD StructureSolution Structure Solution (Direct Methods) SCXRD->StructureSolution Rietveld Rietveld Refinement PXRD->Rietveld PhaseID Phase Identification PXRD->PhaseID CrystallographicData Crystallographic Data (Unit Cell, Atomic Coords) StructureSolution->CrystallographicData StructuralDetails Structural Details (Bond Lengths, Angles) StructureSolution->StructuralDetails Rietveld->CrystallographicData PhaseID->StructuralDetails

Caption: Workflow for the characterization of this compound.

Logical Relationship of this compound Properties and Potential Applications

syngenite_properties_applications cluster_properties Core Properties cluster_potential Potential Applications CrystalStructure Monoclinic Crystal Structure (P2₁/m) Composition Composition (K₂Ca(SO₄)₂·H₂O) Biocompatibility Biocompatible Ions (K⁺, Ca²⁺, SO₄²⁻) BioScaffolds Bioresorbable Scaffolds Biocompatibility->BioScaffolds DrugDelivery Specialized Excipients/ Drug Delivery Biocompatibility->DrugDelivery

Caption: Properties of this compound and potential applications.

References

Unveiling the Thermal Behavior of Syngenite: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties and stability of syngenite (K₂Ca(SO₄)₂·H₂O), a double sulfate (B86663) mineral of interest in various industrial and pharmaceutical applications. Understanding its thermal decomposition pathway and stability is crucial for its effective utilization and for quality control in manufacturing processes. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and provides visual representations of its decomposition and analytical workflows.

Thermal Stability and Decomposition Pathway

This compound is a hydrated crystalline solid that exhibits thermal instability at elevated temperatures. Its decomposition is a multi-step process primarily involving dehydration followed by the transformation of the anhydrous components.

Studies have shown that this compound is stable up to approximately 200°C.[1][2] The primary decomposition event is an endothermic process that involves the loss of its water of hydration and a solid-state recrystallization. This results in the formation of crystalline K₂Ca₂(SO₄)₃ and amorphous potassium sulfate (K₂SO₄).[1][3] The decomposition can be influenced by factors such as particle size, with larger particles exhibiting slower decomposition due to the diffusion limitations of water and K₂SO₄.[1][3]

Further heating can lead to additional, more subtle thermal events. A minor endothermic sulfate loss has been observed around 450°C, though its precise origin is not yet fully understood.[1][3] The thermal behavior can also be affected by the experimental atmosphere, with studies conducted in both inert (nitrogen) and oxidizing (air) environments.[1][2]

Thermal Decomposition Pathway of this compound

This compound Thermal Decomposition Thermal Decomposition Pathway of this compound This compound This compound (K₂Ca(SO₄)₂·H₂O) Dehydration Dehydration & Decomposition (~200-350°C) This compound->Dehydration Heat Products Crystalline K₂Ca₂(SO₄)₃ + Amorphous K₂SO₄ + H₂O (gas) Dehydration->Products Sulfate_Loss Minor Sulfate Loss (~450°C) Products->Sulfate_Loss Further Heating Final_Products Further Decomposition Products Sulfate_Loss->Final_Products

Caption: Thermal decomposition pathway of this compound upon heating.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from various thermal analysis studies of this compound. These values can vary depending on the experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Mass Loss (%)Corresponding EventReference
~80 - 125~0.5 (impurity)Dehydration of gypsum impurity
~200 - 3505.50Main dehydration and decomposition of this compound[4]
267 - 323Not specifiedMain dehydration of this compound[1][2]
~450MinorUnspecified sulfate loss[1][3]

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

Peak Temperature (°C)Thermal EventAtmosphereReference
~122EndothermicNot specified
~200EndothermicNot specified[1][3]
282Endothermic (Decomposition)Not specified[4]
292Endothermic (Decomposition of co-precipitated this compound)Not specified[4]
267 - 323EndothermicAir[1][2]
429 - 491EndothermicAir[1][2]
~450EndothermicNot specified[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following sections outline the typical experimental procedures for its synthesis and thermal characterization.

Synthesis of this compound for Thermal Analysis

Several methods can be employed to synthesize this compound. A common laboratory procedure involves the aqueous co-precipitation of potassium and calcium salts.

Protocol: Co-precipitation Synthesis of this compound

  • Reagent Preparation: Prepare aqueous solutions of a soluble potassium salt (e.g., K₂SO₄) and a soluble calcium salt (e.g., CaSO₄·2H₂O).[4]

  • Precipitation: Mix the solutions, often with an excess of the potassium salt, to induce the precipitation of this compound.[4] The reaction can be carried out at room temperature.

  • Aging: The precipitate can be aged in the mother liquor to improve crystallinity.

  • Isolation and Washing: The this compound crystals are isolated by filtration and washed to remove any unreacted salts.

  • Drying: The purified crystals are dried at a low temperature (e.g., in a desiccator or a low-temperature oven) to avoid premature dehydration.

Another method involves the mechanochemical synthesis from potassium sulfate and gypsum in a planetary mill.[4]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for studying the thermal stability and phase transitions of this compound.

Protocol: TGA/DSC Analysis of this compound

  • Sample Preparation: A small amount of finely ground this compound powder (typically 5-10 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum).[2]

  • Instrument Setup: The crucible is placed in a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate is applied, typically ranging from 2°C/min to 20°C/min.[1][2]

    • Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to observe all decomposition events (e.g., 500°C or higher).[2]

    • Atmosphere: The experiment is conducted under a controlled atmosphere, such as flowing dry nitrogen or air, at a specified flow rate (e.g., 50-80 mL/min).[1][2]

  • Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the temperatures of mass loss and the percentage of mass lost at each step. The DSC curve is analyzed to identify the temperatures of endothermic and exothermic events and to quantify the enthalpy changes associated with these transitions.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to identify the crystalline phases present as a function of temperature, providing direct evidence of the decomposition products.

Protocol: High-Temperature X-ray Diffraction of this compound

  • Sample Preparation: A thin layer of this compound powder is placed on a high-temperature resistant sample holder (e.g., a platinum plate).[2]

  • Instrument Setup: The sample holder is mounted in a high-temperature furnace attachment of an X-ray diffractometer.

  • Experimental Conditions:

    • Temperature Program: The sample is heated in a stepwise or continuous manner, with XRD patterns collected at various temperature intervals (e.g., every 5-20°C).[2] The temperature can range from ambient up to 800°C or higher.[2]

    • Atmosphere: The experiment is typically conducted under a vacuum or in a controlled atmosphere.[2]

  • Data Acquisition: XRD patterns are recorded at each temperature point over a specific 2θ range.

  • Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the diffraction peaks to known crystallographic databases. This allows for the direct observation of the transformation of this compound into its decomposition products.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound, from sample preparation to data interpretation.

Workflow for Thermal Analysis of this compound

This compound Thermal Analysis Workflow Workflow for Thermal Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis This compound Synthesis (e.g., Co-precipitation) Purification Purification & Drying Synthesis->Purification Characterization Initial Characterization (e.g., XRD, SEM) Purification->Characterization TGA_DSC TGA/DSC Analysis Characterization->TGA_DSC HT_XRD High-Temperature XRD Characterization->HT_XRD TGA_Data Mass Loss vs. Temp. TGA_DSC->TGA_Data DSC_Data Heat Flow vs. Temp. TGA_DSC->DSC_Data XRD_Data Phase Identification vs. Temp. HT_XRD->XRD_Data Interpretation Determination of: - Decomposition Temperatures - Mass Loss Percentages - Enthalpy Changes - Decomposition Products TGA_Data->Interpretation DSC_Data->Interpretation XRD_Data->Interpretation

Caption: A typical experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to the Occurrence of Syngenite in Marine Evaporite Deposits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syngenite, an uncommon potassium calcium sulfate (B86663) mineral with the formula K₂Ca(SO₄)₂·H₂O, is a significant indicator of specific geochemical conditions within marine evaporite deposits.[1] Its presence, paragenesis, and stability provide valuable insights into the evolution of hypersaline brines and the diagenetic processes that occur within these complex geological formations. This technical guide offers a comprehensive overview of this compound in marine evaporites, detailing its formation, associated minerals, stability conditions, and the analytical techniques used for its identification and characterization. This information is crucial for researchers in geology, geochemistry, and materials science, and may have implications for drug development professionals interested in biomineralization and crystal growth inhibition.

Geochemical Environment of this compound Formation

This compound typically forms as a diagenetic phase in marine evaporite deposits, meaning it crystallizes after the initial deposition of the primary evaporite minerals.[1] Its formation is intrinsically linked to the chemical composition of the interstitial brines that become enriched in potassium and sulfate ions during the evaporation of seawater and subsequent diagenetic reactions.

The precipitation of this compound is governed by the activities of K⁺, Ca²⁺, and SO₄²⁻ ions in the brine, as well as by temperature and pressure. Geochemical modeling using the Pitzer model, which is effective for high-salinity brines, is a key tool for understanding the thermodynamic controls on this compound precipitation.[2][3][4]

Paragenesis and Mineral Associations

This compound is found in association with a characteristic suite of evaporite minerals. In marine salt deposits, it is commonly associated with halite (NaCl) and arcanite (K₂SO₄).[1] Its formation often occurs at the expense of earlier-formed calcium sulfate minerals like gypsum (CaSO₄·2H₂O) or anhydrite (CaSO₄) when they come into contact with potassium-rich brines.

The paragenetic sequence, or the order of mineral formation, is critical for interpreting the geochemical history of the deposit. In many evaporite sequences, the precipitation order follows a general trend of increasing solubility, starting with carbonates, followed by sulfates (gypsum/anhydrite), halite, and finally potassium and magnesium salts. This compound's position within this sequence is typically in the later stages of evaporation and diagenesis, often co-precipitating with or replacing other potassium-bearing sulfates like polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O).

A simplified geochemical pathway for the formation of this compound in a marine evaporite setting can be visualized as follows:

Geochemical_Pathway Seawater Seawater Evaporation Evaporation Seawater->Evaporation Concentration Gypsum/Anhydrite Precipitation Gypsum/Anhydrite Precipitation Evaporation->Gypsum/Anhydrite Precipitation Halite Precipitation Halite Precipitation Gypsum/Anhydrite Precipitation->Halite Precipitation K-rich Brine K-rich Brine Halite Precipitation->K-rich Brine This compound Precipitation This compound Precipitation K-rich Brine->this compound Precipitation Reaction with CaSO4 Experimental_Workflow cluster_Aqueous Aqueous Co-precipitation cluster_Mechano Mechanochemical Synthesis K2SO4_solution Saturated K2SO4 Solution Mixing_Stirring Mixing & Stirring (<40°C) K2SO4_solution->Mixing_Stirring Gypsum_powder Gypsum Powder Gypsum_powder->Mixing_Stirring Filtration_Washing Filtration & Washing Mixing_Stirring->Filtration_Washing Drying Drying Filtration_Washing->Drying Syngenite_Crystals_A This compound Crystals Drying->Syngenite_Crystals_A K2SO4_powder K2SO4 Powder Mixing_M Mixing K2SO4_powder->Mixing_M Gypsum_powder_M Gypsum Powder Gypsum_powder_M->Mixing_M Ball_Milling High-Energy Ball Milling Mixing_M->Ball_Milling Syngenite_Powder_M This compound Powder Ball_Milling->Syngenite_Powder_M

References

Unveiling the Optical Characteristics of Syngenite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the optical properties of syngenite (K₂Ca(SO₄)₂·H₂O), a mineral of interest in various scientific and industrial fields. This document provides a comprehensive summary of its refractive indices and other key optical characteristics, outlines the experimental methodologies for their determination, and presents visual representations of its optical crystallography and the workflow for its analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this mineral's optical behavior.

Core Optical Properties of this compound

This compound is a biaxial negative mineral belonging to the monoclinic crystal system.[1] Its transparency ranges from transparent to translucent, and it typically appears colorless, white, or with a faint yellowish hue due to inclusions.[2][3][4][5] The luster of this compound is described as vitreous or glassy.[2]

Quantitative Optical Data

The key optical parameters of this compound have been determined through various studies. The following table summarizes the quantitative data available for its refractive indices, birefringence, and optic angle.

Optical PropertyValueReference
Refractive Index (n)
1.501[1][2][4][6]
1.5166 - 1.517[1][2][4][6]
1.5176 - 1.518[1][2][4][6]
Birefringence (δ) 0.0166 - 0.017[1][2][3][6]
Optic Angle (2V) Measured: 28° - 28.3°[1][2][4][6]
Calculated: 28°[2][6]
Dispersion Relatively strong, r < v[2][3][4][6]
Optical Orientation Z = b; X ∧ c = -2.28° to -2°17'[4][6]

Experimental Protocols for Optical Characterization

The determination of the refractive indices of minerals like this compound is primarily conducted using the immersion method, which involves comparing the mineral grains with liquids of known refractive indices under a polarizing microscope.[7][8]

The Becke Line Test

A common and effective technique for this purpose is the Becke line test.[7]

Procedure:

  • Sample Preparation: A small sample of this compound is crushed, and fragments of a suitable size (passing through a 100-mesh sieve but retained on a finer one) are selected.[7]

  • Mounting: A few grains are placed on a microscope slide and immersed in a liquid of known refractive index. A cover slip is placed over the sample.[7]

  • Microscopic Observation: The slide is observed under a polarizing microscope with the substage lowered and the diaphragm partially closed.[7]

  • Becke Line Observation: The focus is adjusted slightly above the mineral grain. A bright line, known as the Becke line, will appear at the grain boundary.

  • Refractive Index Comparison: When the microscope tube is raised (or the stage is lowered), the Becke line will move into the medium with the higher refractive index.[8] If the line moves into the mineral grain, the mineral has a higher refractive index than the immersion oil. If it moves into the oil, the oil has a higher refractive index.[8]

  • Matching the Refractive Index: The process is repeated with a series of immersion liquids with varying refractive indices until a liquid is found where the Becke line is minimized or disappears, indicating a match between the refractive index of the mineral and the liquid.[7] At this point, the mineral grain becomes nearly invisible.[7]

  • Determining Principal Refractive Indices: For an anisotropic mineral like this compound, the principal refractive indices (nα, nβ, and nγ) are determined by orienting the crystal grains and using polarized light. By rotating the stage and observing the Becke line for different orientations, the different refractive indices can be measured.

Visualizing Optical Properties and Experimental Workflow

To better understand the optical characteristics of this compound and the process of their determination, the following diagrams are provided.

Optical_Indicatrix_this compound Optical Indicatrix of this compound (Biaxial Negative) cluster_axes Crystallographic Axes cluster_indicatrix Optical Indicatrix cluster_relations Relationships a a b b (Y) c c origin origin->a a origin->b b(Y) origin->c c X X (nα) Y Y (nβ) Z Z (nγ) Z->b relation1 Z = b relation2 X ^ c = -2.28° relation3 Optic Axial Plane ⊥ Y

Caption: Relationship between crystallographic axes and the optical indicatrix in this compound.

Refractive_Index_Workflow Experimental Workflow for Refractive Index Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Outcome start Start: this compound Crystal crush Crush Crystal start->crush sieve Sieve Fragments crush->sieve select Select Suitable Grains sieve->select mount Mount Grains in Immersion Oil select->mount observe Observe Under Polarizing Microscope mount->observe becke Perform Becke Line Test observe->becke compare Compare Refractive Indices becke->compare match Match Found? compare->match change_oil Change Immersion Oil match->change_oil No record Record Refractive Index match->record Yes change_oil->mount end End: Determined Refractive Index record->end

Caption: Generalized workflow for determining the refractive index of a mineral using the immersion method.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Syngenite from Gypsum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring potassium calcium sulfate (B86663) double salt mineral.[1] In laboratory and industrial settings, its synthesis is of interest for various applications. It is recognized as an effective hydration accelerator for anhydrite-based construction systems, where it acts as a nucleation seed for gypsum crystallization.[2] This property makes it a valuable alternative to potassium sulfate, which can cause undesirable side effects like salt efflorescence.[2] Furthermore, this compound is explored for its potential as a slow-release potassium fertilizer.[3]

These application notes provide detailed protocols for two primary laboratory methods for synthesizing this compound from gypsum and other calcium precursors: a solventless mechanochemical process and an aqueous solution-based synthesis.

Synthesis Methodologies

Several techniques can be employed for the synthesis of this compound.[4][5][6] Common methods include:

  • Aqueous Co-precipitation: The reaction of potassium sulfate and calcium sulfate dihydrate (gypsum) in an aqueous solution.[2]

  • Solventless Mechanochemical Synthesis: A novel, environmentally friendly method involving the high-energy milling of potassium sulfate and gypsum.[2]

  • Reaction from Other Precursors: Synthesis can also be achieved via the interaction of hot solutions of calcium nitrate (B79036) and potassium sulfate, or by reacting calcium carbonate with potassium hydrosulfate solutions.[4][5][6]

This document details the protocols for the mechanochemical and a specific aqueous solution method.

Experimental Protocols

Protocol 1: Solventless Mechanochemical Synthesis

This method offers an efficient, eco-friendly, and reproducible route for producing sub-micrometer-sized this compound crystals.[2] The process relies on high-energy ball milling to induce the chemical reaction between solid reactants.

3.1.1 Principle

The synthesis is achieved by milling potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O) in a planetary mill. The mechanical energy input facilitates the solid-state reaction to form this compound. The yield and purity of the product are dependent on parameters such as milling time, rotational speed, and the ball-to-powder ratio (BPR).[2]

3.1.2 Materials and Reagents

  • Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O)

  • Potassium Sulfate (Arcanite, K₂SO₄)

3.1.3 Equipment

  • Planetary Ball Mill

  • Milling jars and balls (e.g., made of zirconia or steel)

  • Spatula

  • Analytical Balance

3.1.4 Experimental Procedure

  • Weigh stoichiometric amounts of gypsum and potassium sulfate.

  • Load the reactants into the planetary mill jar along with the milling balls.

  • Secure the jar in the planetary mill.

  • Set the desired milling parameters: rotational speed (e.g., 200-400 rpm), milling time (e.g., 5-60 minutes), and ball-to-powder ratio (e.g., 10 to 30).[2]

  • Commence the milling process.

  • After milling is complete, carefully open the jar in a fume hood to avoid inhaling fine powder.

  • Collect the synthesized this compound powder.

  • Characterize the product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and Thermogravimetric Analysis (TGA) to determine the yield.[2]

Protocol 2: Aqueous Synthesis from Calcium Carbonate and Potassium Hydrosulfate

This method provides a robust route to synthesize this compound powder that does not contain by-products requiring removal by washing.[4][5] The reaction produces unstable carbonic acid, which decomposes into water and carbon dioxide gas.

3.2.1 Principle

Calcium carbonate (CaCO₃) powder is reacted with an aqueous solution of potassium hydrosulfate (KHSO₄). The reaction proceeds according to the following equation: 2KHSO₄ + CaCO₃ → K₂Ca(SO₄)₂·H₂O + CO₂↑ The release of gaseous CO₂ from the reaction zone is an indicator of the chemical reaction's progress.[4][5] The concentration of the KHSO₄ solution is a critical parameter influencing the purity of the resulting this compound.[4][5]

3.2.2 Materials and Reagents

  • Calcium Carbonate (CaCO₃), powder

  • Potassium Hydrosulfate (KHSO₄)

  • Deionized Water

3.2.3 Equipment

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Analytical Balance

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

3.2.4 Experimental Procedure

  • Prepare aqueous solutions of potassium hydrosulfate with desired concentrations (e.g., 0.5 M, 1.0 M, 2.0 M).[4][5]

  • Calculate and weigh the amount of CaCO₃ powder needed to achieve a KHSO₄/CaCO₃ molar ratio of 2.[4][5]

  • Place the KHSO₄ solution in a beaker with a magnetic stir bar and begin stirring.

  • Slowly add the CaCO₃ powder to the stirring solution at room temperature.

  • Continue stirring the suspension for approximately 3 hours, or until the evolution of CO₂ gas ceases.[4][5]

  • Filter the resulting precipitate using a vacuum filtration setup.

  • Wash the collected solid with deionized water to remove any unreacted soluble salts.

  • Dry the purified this compound powder in an oven at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.

  • Characterize the final product using XRD for phase identification and TGA to quantify purity and water content.

Data Presentation

The following tables summarize quantitative data from synthesis experiments.

Table 1: Influence of Milling Parameters on this compound Yield in Mechanochemical Synthesis. [2]

Milling Time (min)Rotational Speed (rpm)Ball-to-Powder Ratio (BPR)Temperature (°C)This compound Yield (wt. %)
5--RT~2
1030010RT54
1040030RT>90
10300106078
103001010084
20--RT87
30200-40010RT~95
30200-40030RT~95
60--RT100

RT = Room Temperature

Table 2: Product Composition from Aqueous Synthesis using CaCO₃ and KHSO₄. [4][5]

KHSO₄ Solution Concentration (M)KHSO₄/CaCO₃ Molar RatioPredominant PhaseThis compound Content (mass %)Gypsum Content (mass %)
0.52Gypsum (CaSO₄·2H₂O)-100
1.02This compound (K₂Ca(SO₄)₂·H₂O)~92.1~7.9
2.02This compound (K₂Ca(SO₄)₂·H₂O)~98.1~1.9

Visualizations

Diagrams illustrating the experimental workflow and chemical relationships are provided below.

G cluster_workflow Experimental Workflow: Mechanochemical Synthesis A 1. Weigh Reactants (Gypsum & K₂SO₄) B 2. Load Mill (Reactants & Balls) A->B C 3. Milling Process (Set Time, Speed, BPR) B->C D 4. Unload Product C->D E 5. Characterization (XRD, TGA) D->E

Caption: Workflow for the mechanochemical synthesis of this compound.

G cluster_reaction Chemical Transformation to this compound Reactant1 Gypsum CaSO₄·2H₂O Product This compound K₂Ca(SO₄)₂·H₂O Reactant1->Product Reactant2 Potassium Sulfate K₂SO₄ Reactant2->Product Byproduct Water H₂O Product->Byproduct +

Caption: Reaction scheme for the formation of this compound from gypsum.

References

Application Notes and Protocols for the Mechanochemical Synthesis of Phase-Pure Syngenite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring double salt of potassium and calcium sulfate (B86663).[1] This compound has garnered significant interest as an effective hydration accelerator for anhydrite (CaSO₄) in construction materials.[2] Traditional synthesis of this compound involves aqueous co-precipitation, a method that is often inefficient, uneconomical, and environmentally unfriendly due to the large volumes of water and excess potassium salts required.[1] Moreover, this conventional route typically produces large crystals (5–30 μm) that are less effective as nucleation seeds.[1]

Mechanochemical synthesis presents a novel, solvent-free, and eco-friendly alternative for the production of phase-pure, sub-micrometer this compound crystals.[2] This method offers a simple, reproducible, and scalable process for generating high-purity this compound with enhanced performance as a seeding material for gypsum crystallization.[1][2] These application notes provide a detailed protocol for the mechanochemical synthesis of phase-pure this compound, along with key experimental parameters and characterization data.

Experimental Protocols

1. Materials and Equipment

  • Precursors:

    • Potassium sulfate (K₂SO₄), analytical grade

    • Gypsum (CaSO₄·2H₂O), analytical grade

  • Equipment:

    • Planetary ball mill (e.g., Retsch PM 100 or similar)

    • Tungsten carbide or zirconium oxide grinding jars and balls

    • Spatula

    • Analytical balance

    • Powder X-ray diffractometer (PXRD) with Cu Kα radiation

    • Thermogravimetric analyzer (TGA)

    • Scanning electron microscope (SEM)

    • Infrared spectrometer (IR)

2. Synthesis Procedure

A novel, solventless mechanochemical process is employed for the synthesis of phase-pure this compound.[1] The protocol involves the high-energy milling of potassium sulfate and gypsum in a planetary ball mill.

Step-by-Step Protocol:

  • Precursor Preparation: Weigh equimolar amounts of potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O).

  • Mill Loading: Load the precursors into the grinding jar of the planetary ball mill. Add the grinding balls to achieve the desired ball-to-powder ratio (BPR).

  • Milling: Secure the grinding jar in the planetary ball mill and set the desired rotational speed and milling time. The reaction can be carried out at ambient or elevated temperatures.[1]

  • Sample Recovery: After milling, carefully open the grinding jar in a fume hood and recover the powdered product using a spatula.

  • Characterization: Analyze the obtained powder for phase purity, thermal stability, and morphology using PXRD, TGA, and SEM, respectively.

Data Presentation

The efficiency of the mechanochemical synthesis of this compound is influenced by several key parameters, including milling time, rotational speed, ball-to-powder ratio (BPR), and temperature. The following tables summarize the quantitative data from experiments conducted to optimize these parameters for achieving phase-pure this compound.

Table 1: Effect of Grinding Time on this compound Yield

Conditions: Room Temperature, 300 rpm, BPR of 10.

Grinding Time (minutes)This compound Yield (%)
5~40
10~54
20~80
30~95
60>95

Table 2: Effect of Rotational Speed on this compound Yield

Conditions: Room Temperature, 30 minutes, BPR of 10.

Rotational Speed (rpm)This compound Yield (%)
200~75
300~95
400>95

Table 3: Effect of Ball-to-Powder Ratio (BPR) on this compound Yield

Conditions: Room Temperature, 300 rpm, 30 minutes.

Ball-to-Powder RatioThis compound Yield (%)
10~95
20>95
30>95

Table 4: Effect of Temperature on this compound Yield

Conditions: 300 rpm, BPR of 10, 10 minutes.

Temperature (°C)This compound Yield (%)
Room Temperature54
6078
10084

Note: After 30 minutes of milling, all samples showed a comparable yield of ~95%, regardless of the temperature.[1]

Visualizations

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Mechanochemical Synthesis cluster_2 Characterization start Start precursors Weigh Equimolar K₂SO₄ and CaSO₄·2H₂O start->precursors load Load Precursors and Balls into Milling Jar precursors->load mill Mill at Set Parameters (Time, Speed, BPR, Temp) load->mill recover Recover this compound Powder mill->recover pxrd PXRD Analysis (Phase Purity) recover->pxrd tga TGA Analysis (Yield and Thermal Stability) pxrd->tga sem SEM Analysis (Morphology) tga->sem end End sem->end

Caption: Experimental workflow for the mechanochemical synthesis of this compound.

Parameter Influence Diagram

G cluster_params Synthesis Parameters cluster_product Product Characteristics time Grinding Time purity Phase Purity time->purity yield This compound Yield time->yield speed Rotational Speed speed->yield bpr Ball-to-Powder Ratio bpr->yield less influential temp Temperature temp->yield at shorter times size Crystal Size

Caption: Influence of synthesis parameters on product characteristics.

References

Application Notes and Protocols: Syngenite in the Construction Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists in Construction Materials

These application notes provide a comprehensive overview of the role of syngenite (K₂Ca(SO₄)₂·H₂O) in the construction industry. While often considered an undesirable byproduct in Portland cement, recent research has highlighted its potential as a beneficial additive in specific applications, such as accelerating hydration and enhancing the properties of certain cementitious systems. This document outlines the synthesis of this compound, its effects on material properties, and detailed protocols for its evaluation.

Application Notes

This compound is a double sulfate (B86663) salt of potassium and calcium. In the context of construction materials, its presence can be either detrimental or advantageous, depending on the application and the formulation of the cementitious system.

  • In Portland Cement: The formation of this compound in Portland cement, resulting from the reaction between potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O), is generally considered undesirable. It can lead to a phenomenon known as "false set," where the cement paste stiffens prematurely without significant heat evolution. This premature stiffening is caused by the interlocking of this compound crystals. Even a small amount, around 1% by mass of the cement paste, can cause a significant acceleration in stiffening[1]. This can negatively impact the workability and placement of concrete. Its formation can also lead to destructive phenomena within the cement paste, increasing porosity and decreasing early strength[2].

  • As a Hydration Accelerator: In contrast to its effects in Portland cement, this compound has been intentionally used as a hydration accelerator in other systems. It is particularly effective in anhydrite-based self-leveling floor screeds. The addition of mechanochemically synthesized this compound can substantially increase both early and final strength development. However, it's important to note that it can also reduce workability and shorten the open time of the screed. This issue can be mitigated by the addition of a small amount of a retarder, such as sodium polyphosphate.

  • In Gypsum-Based Materials: The formation of this compound in gypsum plasters and dental gypsums through the addition of potassium sulfate is a known method to accelerate setting times. The this compound crystals act as nucleation sites for the growth of gypsum (calcium sulfate dihydrate) crystals, thereby speeding up the hydration process.

  • In Novel Building Materials: A patented composition combines this compound with struvite-K (KMgPO₄·6H₂O) to create fire and moisture-resistant building panels. In this application, the controlled formation of this compound is a key part of the manufacturing process.

Data Presentation

The following tables summarize the quantitative effects of this compound formation on the properties of various construction materials.

Material SystemAdditiveThis compound FormationEffect on Setting TimeReference
Dental Gypsum Type III1.5% K₂SO₄ solutionYesReduced from 10 min 36s to 4 min 56s[3]
Portland Cement PasteHigh alkali and sulfate content~1% by massSignificantly accelerated stiffening (false set)[1]
Anhydrite-based self-leveling screedMechanochemical this compoundN/A (added directly)Shortens open time
Material SystemAdditiveThis compound FormationEffect on Compressive StrengthReference
Dental Gypsum Type III1.5% K₂SO₄ solutionYes1-hour strength increased, but 24-hour and 7-day strengths were not significantly higher than the control.[3]
Portland Cement PasteHigh alkali and sulfate contentYesCan lead to a decrease in early strength due to increased porosity.[2]
Anhydrite-based self-leveling screedMechanochemical this compoundN/A (added directly)Substantially increases early and final strength.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the evaluation of its effects on the properties of cementitious materials.

Synthesis of this compound

3.1.1. Precipitation Method

This protocol describes the synthesis of this compound through the reaction of potassium sulfate and calcium sulfate in an aqueous solution.

Materials and Equipment:

  • Potassium sulfate (K₂SO₄)

  • Calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

  • Mortar and pestle

Procedure:

  • Prepare a potassium sulfate solution by dissolving K₂SO₄ in deionized water in a beaker. The concentration can be varied depending on the desired yield and crystal size.

  • Gently heat the solution while stirring until all the K₂SO₄ has dissolved.

  • Slowly add a stoichiometric amount of CaSO₄·2H₂O powder to the K₂SO₄ solution while continuously stirring. The molar ratio of K₂SO₄ to CaSO₄·2H₂O should be 1:1.

  • Continue stirring the suspension for a predetermined period (e.g., 24 hours) at a constant temperature.

  • After the reaction period, turn off the stirrer and allow the precipitate to settle.

  • Separate the this compound precipitate from the solution by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted salts.

  • Dry the collected this compound powder in an oven at a low temperature (e.g., 40-50 °C) to avoid dehydration.

  • Gently grind the dried this compound into a fine powder using a mortar and pestle.

  • Characterize the synthesized powder using X-ray diffraction (XRD) to confirm the phase purity of the this compound.

3.1.2. Mechanochemical Synthesis

This method produces fine-grained this compound with high reactivity, suitable for use as a hydration accelerator.

Materials and Equipment:

  • Potassium sulfate (K₂SO₄)

  • Calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O)

  • Planetary ball mill with grinding jars and balls (e.g., zirconia)

Procedure:

  • Weigh stoichiometric amounts of K₂SO₄ and CaSO₄·2H₂O (1:1 molar ratio).

  • Place the powders into the grinding jar of the planetary ball mill.

  • Add the grinding balls to the jar. The ball-to-powder ratio (BPR) can be varied to control the particle size and reactivity of the product.

  • Mill the powders for a specific duration and at a set rotational speed. These parameters should be optimized based on the equipment used and the desired properties of the this compound.

  • After milling, separate the this compound powder from the grinding balls.

  • Characterize the product using XRD to determine the extent of the reaction and the phase composition.

Evaluation of this compound in Cementitious Materials

The following protocols are based on ASTM standards and are adapted for the evaluation of cementitious materials containing this compound.

3.2.1. Determination of Time of Setting by Vicat Needle (ASTM C191)

This protocol determines the effect of this compound on the initial and final setting times of a cement paste.

Materials and Equipment:

  • Cement (e.g., Portland cement, gypsum plaster)

  • Synthesized this compound powder

  • Water

  • Vicat apparatus with a 1 mm needle

  • Conical mold

  • Glass plate

  • Mixer

  • Trowel

  • Graduated cylinder

  • Balance

Procedure:

  • Prepare a series of cement pastes with varying percentages of this compound (e.g., 0%, 1%, 2%, 5% by weight of cement).

  • Determine the normal consistency of each mix by adjusting the water-to-cementitious materials ratio as per standard procedures.

  • For each mix, start a timer at the moment water is added to the dry materials.

  • Mix the paste according to the standard procedure.

  • Fill the Vicat mold with the paste, strike off the excess, and place it under the Vicat apparatus.

  • Lower the Vicat needle gently until it touches the surface of the paste.

  • Release the needle and allow it to penetrate the paste under its own weight.

  • Record the penetration depth.

  • Repeat the penetration test at regular intervals.

  • The initial setting time is the time elapsed from the addition of water until the needle penetrates to a depth of 25 mm.

  • The final setting time is the time elapsed from the addition of water until the needle no longer leaves a complete circular impression on the surface of the paste.

3.2.2. Compressive Strength of Mortar Cubes (ASTM C109/C109M)

This protocol measures the effect of this compound on the compressive strength of a mortar.

Materials and Equipment:

  • Cement

  • Standard sand

  • Synthesized this compound powder

  • Water

  • Cube molds (50 mm or 2 in)

  • Mixer

  • Tamping rod

  • Trowel

  • Compression testing machine

  • Curing tank

Procedure:

  • Prepare a series of mortar mixes with varying percentages of this compound.

  • Mix the mortar according to the standard procedure.

  • Cast the mortar into cube molds in two layers, tamping each layer.

  • Strike off the excess mortar and smooth the surface.

  • Cure the specimens in a moist environment for 24 hours.

  • Demold the cubes and submerge them in lime-saturated water for the remainder of the curing period (e.g., 3, 7, and 28 days).

  • At the designated testing age, remove the cubes from the curing tank and test them for compressive strength using a compression testing machine.

  • Record the maximum load at failure and calculate the compressive strength.

3.2.3. Rheological Properties of Cement Paste (based on ASTM C1749)

This protocol evaluates the effect of this compound on the rheological properties (yield stress and plastic viscosity) of a cement paste.

Materials and Equipment:

  • Cement

  • Synthesized this compound powder

  • Water

  • Rotational rheometer with a suitable geometry (e.g., parallel plate or coaxial cylinder)

  • High-shear mixer

  • Balance

  • Graduated cylinder

Procedure:

  • Prepare cement pastes with varying percentages of this compound.

  • Mix the pastes using a high-shear mixer to ensure homogeneity and to break down any agglomerates.

  • Load the sample into the rheometer, ensuring that the geometry is properly filled and that there are no air bubbles.

  • Allow the sample to rest for a short period to reach thermal equilibrium.

  • Perform a pre-shear at a high shear rate to break down any structure formed during loading.

  • Allow the sample to rest again for a defined period.

  • Apply a controlled shear rate ramp, increasing the shear rate from a minimum to a maximum value, and then decreasing it back to the minimum.

  • Record the shear stress as a function of the shear rate.

  • Analyze the data from the descending shear rate ramp by fitting it to a rheological model, such as the Bingham model, to determine the yield stress and plastic viscosity.

Mandatory Visualizations

Syngenite_Formation_Pathways cluster_reactants Reactants cluster_conditions Conditions K2SO4 Potassium Sulfate (K₂SO₄) Aqueous Aqueous Environment K2SO4->Aqueous Gypsum Gypsum (CaSO₄·2H₂O) Gypsum->Aqueous Water Water (H₂O) Water->Aqueous This compound This compound (K₂Ca(SO₄)₂·H₂O) Aqueous->this compound Reaction Experimental_Workflow cluster_testing Material Property Testing start Start synthesis This compound Synthesis (Precipitation or Mechanochemical) start->synthesis characterization This compound Characterization (e.g., XRD) synthesis->characterization mix_design Mix Design (Varying % of this compound) characterization->mix_design paste_mortar_prep Paste/Mortar Preparation mix_design->paste_mortar_prep setting_time Setting Time (ASTM C191) paste_mortar_prep->setting_time compressive_strength Compressive Strength (ASTM C109) paste_mortar_prep->compressive_strength rheology Rheology (ASTM C1749) paste_mortar_prep->rheology data_analysis Data Analysis and Comparison setting_time->data_analysis compressive_strength->data_analysis rheology->data_analysis conclusion Conclusion data_analysis->conclusion

References

Application Notes and Protocols for Syngenite as a Slow-Release Fertilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals

Introduction

Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring hydrated potassium calcium sulfate (B86663) mineral.[1] Due to its low water solubility, it has been identified as a promising slow-release fertilizer, offering a sustainable alternative to conventional, highly soluble potassium sources like potassium chloride (KCl) and potassium sulfate (K₂SO₄).[2][3] The overuse of soluble fertilizers can lead to nutrient leaching, soil salinity, and potential "burning" of crops from high salt concentrations.[4][5] Slow-release fertilizers like this compound aim to mitigate these issues by providing a gradual and sustained supply of essential nutrients—potassium (K), calcium (Ca), and sulfur (S)—that aligns more closely with the nutrient uptake patterns of plants.

These application notes provide a summary of this compound's properties, protocols for its synthesis, and standardized methods for evaluating its efficacy as a slow-release fertilizer for research purposes.

Application Notes & Data Presentation

Physicochemical Properties of this compound

This compound provides potassium, calcium, and sulfur, all of which are essential for plant growth. Its crystalline structure ensures these nutrients are not immediately released upon application, reducing the risk of leaching losses.

PropertyValueReference
Chemical Formula K₂Ca(SO₄)₂·H₂O[1]
Molar Mass 328.45 g/mol Calculated
Nutrient Content (Theoretical)
    Potassium (K)23.80%Calculated
    Calcium (Ca)12.20%Calculated
    Sulfur (S)19.53%Calculated
Potash Content (K₂O equivalent) 28.67%Calculated
Appearance Colorless, milky white to yellowish prismatic crystals[1]
Hardness (Mohs) 2.5[1]
Solubility Partially dissolves in water[1]
Nutrient Release Profile (Illustrative Data)

Specific, time-course nutrient release data for this compound is not extensively available in public literature. The following table provides illustrative data from a soil column leaching study on Polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O) , a chemically similar natural mineral also used as a slow-release fertilizer. This data demonstrates the expected gradual release pattern. Researchers can use Protocol 3.3 to generate specific data for this compound.

Table 2.1: Cumulative Nutrient Release from Granular Polyhalite vs. KCl in a Soil Leaching Column [6]

NutrientPolyhalite (Granular) % ReleaseKCl % Release
Potassium (K) 86%16%
Calcium (Ca) 102%N/A
Magnesium (Mg) 71%N/A
Sulfate (SO₄²⁻-S) 127%N/A

*Values >100% indicate that the fertilizer mobilized additional nutrients already present in the soil. The study notes that polyhalite had greater potassium release than KCl in this specific leaching experiment, while still providing a more prolonged release overall.[6]

Table 2.2: Template for this compound Nutrient Release Data (from Protocol 3.3)

Time (Days)Cumulative K⁺ Release (%)Cumulative Ca²⁺ Release (%)Cumulative SO₄²⁻ Release (%)
1
3
7
14
21
30
45
60
Agronomic Performance (Illustrative Data)

Direct comparative crop yield data for this compound is limited. However, studies on similar slow-release sulfate fertilizers demonstrate significant benefits. The following table shows data from a pot study comparing polyhalite to KCl on alfalfa, where polyhalite resulted in significantly higher biomass yield.[7]

Table 2.3: Effect of K Source and Rate on Alfalfa Biomass Yield [7]

K₂O Rate ( kg/ha )Fertilizer SourceDry Matter Yield ( g/plant )% Increase over Control
0Control28.10%
200KCl55.397%
200Polyhalite82.0191%

Experimental Protocols

Protocol 1: Synthesis of this compound (Mechanochemical Method)

This protocol describes a solvent-free method for producing phase-pure this compound from common reagents.[3]

3.1.1 Materials & Equipment

  • Potassium sulfate (K₂SO₄), analytical grade

  • Calcium sulfate dihydrate (CaSO₄·2H₂O, Gypsum), analytical grade

  • Planetary ball mill

  • Zirconia grinding jars and balls

  • Spatula, weighing balance

  • X-ray Diffractometer (XRD) and Thermogravimetric Analyzer (TGA) for product characterization

3.1.2 Procedure

  • Reagent Preparation: Prepare an equimolar mixture of K₂SO₄ and CaSO₄·2H₂O. For example, mix 174.26 g of K₂SO₄ with 172.17 g of CaSO₄·2H₂O.

  • Milling: Place the powder mixture into a zirconia grinding jar. Use a ball-to-powder ratio (BPR) of 30:1.

  • Milling Parameters: Set the planetary mill to a rotational speed of 400 rpm.

  • Reaction: Mill the mixture for a total of 10-30 minutes at room temperature. Yields of >90% can be achieved in 10 minutes, with nearly quantitative yields (>94%) after 30 minutes.[3]

  • Product Recovery: Open the grinding jar in a fume hood, carefully remove the powdered product.

  • Characterization: Confirm the product is this compound and assess purity using XRD and TGA.

Protocol 2: Synthesis of this compound (Aqueous Precipitation from Phosphogypsum)

This protocol utilizes an industrial waste product, phosphogypsum, as a calcium source.[8]

3.2.1 Materials & Equipment

  • Phosphogypsum (primarily CaSO₄·2H₂O)

  • Potassium chloride (KCl)

  • Ammonia (B1221849) solution (NH₄OH)

  • Stirred reaction vessel with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • XRD for product analysis

3.2.2 Procedure

  • Reaction Slurry: Create a slurry by mixing phosphogypsum with a solution of KCl and ammonia in the reaction vessel. The optimal conditions identified include a reaction temperature of 30°C and a 10% excess of KCl.[8]

  • Reaction: Stir the slurry for a set reaction time (e.g., 60 minutes) while maintaining the temperature at 30°C.

  • Filtration: Separate the solid product (this compound) from the liquid phase via filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual chlorides.

  • Drying: Dry the product in an oven at a low temperature (e.g., 60-80°C) to a constant weight.

  • Characterization: Analyze the dried product using XRD to confirm the formation of this compound. The resulting product should have a K₂O content of approximately 26.5%.[8]

Protocol 3: Determination of Nutrient Release Kinetics via Soil Column Leaching

This protocol is designed to quantify the release rate of nutrients from granular this compound under simulated rainfall conditions, based on OECD Guideline 312.[7][9]

3.3.1 Materials & Equipment

  • PVC or glass columns (e.g., 30 cm length, 7 cm diameter)

  • Standard soil (e.g., sandy loam, air-dried and sieved <2 mm)

  • Granular this compound fertilizer

  • Soluble control fertilizer (e.g., analytical grade KCl + CaSO₄)

  • Deionized water or "artificial rain" solution (e.g., 0.01M CaCl₂)

  • Peristaltic pump or equivalent for controlled water application

  • Leachate collection vessels

  • ICP-OES or Atomic Absorption Spectrometer for K⁺ and Ca²⁺ analysis

  • Ion chromatograph for SO₄²⁻ analysis

3.3.2 Procedure

  • Column Packing: Place a small plug of glass wool at the bottom of each column. Pack each column uniformly with a known mass of the prepared soil to a bulk density representative of field conditions (e.g., 1.4 g/cm³).

  • Saturation: Slowly saturate the soil columns from the bottom with the artificial rain solution until the soil is fully wetted and allowed to drain.

  • Fertilizer Application: Create three treatment groups (n=3 replicates minimum): Control (soil only), Soluble Fertilizer, and this compound. Apply a known mass of fertilizer (e.g., equivalent to a 200 kg K₂O/ha application rate scaled to the column surface area) to the top of the soil in the respective columns.

  • Leaching: Begin applying the artificial rain solution to the top of the columns at a constant, slow rate (e.g., simulating a set rainfall amount per day).

  • Sample Collection: Collect the total leachate from each column at regular intervals (e.g., daily for the first week, then every 2-3 days). Record the volume of leachate collected.

  • Analysis: Filter the leachate samples (0.45 µm filter). Analyze the concentration of K⁺, Ca²⁺, and SO₄²⁻ in each sample.

  • Calculation: Calculate the cumulative mass of each nutrient released over time and express it as a percentage of the total nutrient applied. Plot the cumulative release (%) against time (days).

Protocol 4: Greenhouse Pot Study for Agronomic Evaluation

This protocol outlines a method to compare the effect of this compound on plant growth against a soluble potassium source and a zero-K control.

3.4.1 Materials & Equipment

  • Planting pots (e.g., 5 L capacity) with drainage

  • Growth medium (e.g., a low-K sandy soil or a sand:perlite mix)

  • Test crop known to have a high K demand (e.g., tomato, potato, alfalfa).

  • This compound, KCl, and a basal fertilizer providing all other essential nutrients (N, P, Mg, micronutrients).

  • Greenhouse with controlled light, temperature, and humidity.

  • Equipment for measuring plant biomass (drying oven, balance) and nutrient content (digestion apparatus, ICP-OES).

3.4.2 Procedure

  • Experimental Design: Use a completely randomized design with at least three treatments and 4-5 replicates per treatment.

    • T1 (Control): Basal fertilizer, no K.

    • T2 (Soluble K): Basal fertilizer + KCl.

    • T3 (this compound): Basal fertilizer + this compound.

  • Fertilizer Application: Calculate the amount of KCl and this compound needed to supply an optimal rate of K₂O for the test crop (e.g., 150 mg K₂O per kg of soil). Thoroughly mix the respective fertilizers and the basal fertilizer into the soil for each pot.

  • Planting and Growth: Fill the pots with the prepared soil. Sow seeds or transplant seedlings of the test crop. Maintain optimal watering and greenhouse conditions for the duration of the experiment (e.g., 60-90 days).

  • Data Collection:

    • Plant Height & Vigor: Record plant height and make qualitative observations weekly.

    • Biomass Harvest: At the end of the experiment, harvest the above-ground plant material. If applicable, separate into vegetative and reproductive (fruit/tuber) parts.

    • Dry Weight: Dry the plant material in an oven at 70°C to a constant weight and record the dry biomass.

    • Nutrient Analysis: Grind the dried plant tissue. Perform an acid digestion and analyze the tissue for K, Ca, and S content to determine total nutrient uptake.

  • Statistical Analysis: Analyze the data (dry weight, nutrient uptake) using ANOVA to determine if there are significant differences between the treatments.

Visualizations

Synthesis_Workflow cluster_0 Mechanochemical Synthesis K2SO4 K₂SO₄ Powder Mix Prepare Equimolar Mixture K2SO4->Mix Gypsum CaSO₄·2H₂O Powder Gypsum->Mix Mill Planetary Ball Mill (400 rpm, 10-30 min) Mix->Mill BPR = 30:1 Product This compound Powder (K₂Ca(SO₄)₂·H₂O) Mill->Product

Caption: Workflow for the solvent-free mechanochemical synthesis of this compound.

Nutrient_Release This compound This compound Granule K₂Ca(SO₄)₂·H₂O SoilWater Soil Water This compound->SoilWater Application to Soil Dissolution Slow Dissolution SoilWater->Dissolution Ions Nutrient Ions in Solution Dissolution->Ions Gradual Release Uptake Root Uptake Ions->Uptake K⁺, Ca²⁺, SO₄²⁻ Leaching Potential Leaching (Reduced) Ions->Leaching Plant Plant Nutrition Uptake->Plant

Caption: Conceptual pathway of nutrient release from this compound in the soil environment.

Agronomic_Workflow cluster_1 Agronomic Evaluation Workflow Prep Prepare Potting Medium (Low-K Soil) Treatments Create Treatment Groups 1. Control (No K) 2. Soluble K (KCl) 3. This compound Prep->Treatments Application Mix Fertilizers into Soil Treatments->Application Planting Sow Seeds / Transplant Seedlings Application->Planting Growth Grow in Controlled Greenhouse Conditions Planting->Growth Harvest Harvest Plant Biomass (e.g., 60 days) Growth->Harvest Analysis Measure Dry Weight & Analyze Tissue Nutrient Content Harvest->Analysis Data Statistical Analysis (ANOVA) Analysis->Data Conclusion Determine Efficacy Data->Conclusion

Caption: Experimental workflow for a greenhouse pot study to evaluate this compound.

References

Application Notes and Protocols for the Analytical Characterization of Syngenite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Syngenite (K₂Ca(SO₄)₂·H₂O) is a naturally occurring potassium calcium sulfate (B86663) mineral. Its characterization is crucial in various fields, including geology, materials science, and pharmaceuticals, where it can occur as an impurity or a specific crystalline phase. These application notes provide detailed protocols for the analytical techniques commonly employed to characterize this compound, ensuring accurate identification and quantification.

Powder X-ray Diffraction (PXRD)

Application: PXRD is a fundamental technique for the identification of crystalline phases. It provides a unique fingerprint of a crystalline material based on the diffraction of X-rays by its crystal lattice. For this compound, PXRD is used to confirm its presence, assess its purity, and determine its crystal structure parameters.

Experimental Protocol:
  • Sample Preparation:

    • Grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[1]

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface level with the holder's rim. A glass slide can be used to gently press and flatten the surface.[2][3]

    • For small sample amounts, a zero-background sample holder (e.g., a silicon single crystal) is recommended to minimize background noise.[3]

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

    • Operating Voltage and Current: Set the X-ray generator to 40 kV and 40 mA.[4]

    • Scan Range (2θ): A typical scan range is from 5° to 70° 2θ.

    • Scan Speed/Step Size: A scan speed of 1°/minute or a step size of 0.02° with a counting time of 1-2 seconds per step is generally sufficient.

    • Optics: Use of a monochromator is recommended to reduce fluorescence and background.

  • Data Analysis:

    • The resulting diffraction pattern should be compared with a standard reference pattern for this compound from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).

    • Phase identification is confirmed by matching the positions (d-spacings) and relative intensities of the diffraction peaks.

    • Rietveld refinement can be performed for quantitative phase analysis and to obtain precise unit cell parameters.[5]

Data Presentation:

Table 1: Characteristic Powder X-ray Diffraction Peaks for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
11.97.43100
20.74.2935
23.83.7445
28.13.1760
29.82.9950
31.02.8870
32.12.7930
40.22.2425
43.52.0840

Note: Peak positions and intensities may vary slightly depending on the specific instrument and sample preparation.

Thermal Analysis (TGA/DSC)

Application: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample. These techniques are crucial for determining the dehydration temperature and decomposition pathway of this compound.

Experimental Protocol:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the powdered this compound sample into an alumina (B75360) or platinum crucible.[6]

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Parameters:

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to at least 600 °C.

    • Heating Rate: A heating rate of 10 °C/min is commonly used.[6][7]

    • Atmosphere: Use a controlled atmosphere, typically a continuous flow of dry nitrogen or air at a flow rate of 20-50 mL/min.[6]

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve for mass loss steps. The dehydration of this compound is expected to show a mass loss corresponding to one water molecule.

    • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. The dehydration process will be associated with an endothermic peak.

Data Presentation:

Table 2: Thermal Decomposition Data for this compound

Temperature Range (°C)Mass Loss (%)Associated ProcessDSC Peak
~200 - 350~5.4%Dehydration (loss of H₂O)Endothermic peak
> 400GradualDecomposition of sulfateEndothermic events

Note: The exact temperatures can be influenced by factors such as heating rate and atmospheric conditions.[7] The theoretical mass loss for the dehydration of K₂Ca(SO₄)₂·H₂O is approximately 5.4%.

Vibrational Spectroscopy (Raman and FTIR)

Application: Raman and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for probing the molecular vibrations within a material. They provide information about the chemical bonds and functional groups present in this compound, particularly the sulfate (SO₄²⁻) and water (H₂O) groups.

Experimental Protocols:

Raman Spectroscopy:

  • Sample Preparation:

    • Place a small amount of the powdered this compound sample on a microscope slide.

    • No further sample preparation is typically required.

  • Instrument Parameters:

    • Excitation Laser: A common choice is a 532 nm or 785 nm laser.[6]

    • Laser Power: Use a low laser power (e.g., 1-5 mW) to avoid sample degradation.

    • Spectral Range: Collect spectra in the range of 100 to 4000 cm⁻¹.

    • Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.

FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet Method):

    • Mix approximately 1 mg of the powdered this compound sample with 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectral Range: Collect spectra in the mid-infrared range, typically 4000 to 400 cm⁻¹.[8][9]

    • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.[8]

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Presentation:

Table 3: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹) - RamanWavenumber (cm⁻¹) - FTIRVibrational Mode Assignment
~985 (s), ~1008 (s)~981 (m), ~1000 (m)ν₁ (SO₄²⁻) symmetric stretching
~430 (m), ~450 (m)~439 (w)ν₂ (SO₄²⁻) symmetric bending
~1140 (m), ~1165 (m)~1110-1193 (vs, broad)ν₃ (SO₄²⁻) antisymmetric stretching
~615 (m), ~645 (m)~604-657 (s, broad)ν₄ (SO₄²⁻) antisymmetric bending
~3400-3500~3248, ~3377O-H stretching (H₂O)
Not prominent~1631H-O-H bending (H₂O)
Not prominent~754OH liberation mode

(s) = strong, (m) = medium, (w) = weak, (vs) = very strong[7][10][11]

Scanning Electron Microscopy (SEM)

Application: SEM is used to visualize the surface morphology and crystal habit of this compound. It provides high-magnification images that can reveal details about particle size, shape, and aggregation. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition information.

Experimental Protocol:
  • Sample Preparation:

    • Mount the powdered this compound sample onto an aluminum stub using double-sided carbon tape.

    • Ensure that the powder is evenly dispersed.

    • For non-conductive samples like this compound, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.

  • Instrument Parameters:

    • Accelerating Voltage: Typically in the range of 10-20 kV.

    • Working Distance: Adjust for optimal image resolution and depth of field.

    • Detection Mode: Use a secondary electron (SE) detector for topographical imaging. A backscattered electron (BSE) detector can be used for compositional contrast.

  • Data Analysis:

    • Acquire images at various magnifications to observe the overall morphology and fine details of the crystals.

    • Measure particle size and analyze the crystal shapes (e.g., prismatic, tabular).

Visualizations

Syngenite_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Grinding Grinding to Fine Powder Sample->Grinding Mounting Sample Mounting Grinding->Mounting PXRD Powder X-ray Diffraction Mounting->PXRD Thermal Thermal Analysis (TGA/DSC) Mounting->Thermal Spectroscopy Vibrational Spectroscopy (Raman/FTIR) Mounting->Spectroscopy SEM Scanning Electron Microscopy Mounting->SEM PhaseID Phase Identification & Purity PXRD->PhaseID ThermalStab Thermal Stability & Decomposition Thermal->ThermalStab MolecularStruc Molecular Structure & Functional Groups Spectroscopy->MolecularStruc Morphology Morphology & Crystal Habit SEM->Morphology

Caption: Workflow for the analytical characterization of this compound.

Analytical_Techniques_Relationship cluster_techniques Characterization Techniques cluster_properties Characterized Properties This compound This compound (K₂Ca(SO₄)₂·H₂O) PXRD PXRD This compound->PXRD Thermal TGA/DSC This compound->Thermal Spectroscopy Raman/FTIR This compound->Spectroscopy SEM SEM This compound->SEM Crystal_Structure Crystal Structure PXRD->Crystal_Structure Provides Thermal_Properties Thermal Properties Thermal->Thermal_Properties Determines Vibrational_Modes Vibrational Modes Spectroscopy->Vibrational_Modes Identifies Morphology Morphology SEM->Morphology Visualizes

Caption: Relationship between analytical techniques and characterized properties of this compound.

References

Application Notes and Protocols: Syngenite as a Hydration Activator for Anhydrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of syngenite (K₂Ca(SO₄)₂·H₂O) as a hydration activator for anhydrite (CaSO₄). The information compiled herein is intended to facilitate research and development of anhydrite-based materials by detailing the mechanism of activation, experimental protocols, and key performance data.

Introduction

Anhydrite, the anhydrous form of calcium sulfate (B86663), exhibits a slow hydration rate due to its low solubility compared to its hydration product, gypsum (CaSO₄·2H₂O). This slow reaction necessitates the use of activators to make it a viable binder in various applications, including construction materials and potentially as an excipient in pharmaceutical formulations. This compound has been identified as an effective hydration activator, promoting the dissolution of anhydrite and providing nucleation sites for the crystallization of gypsum.[1][2] The activating effect is largely attributed to the in-situ formation of this compound when potassium sulfate (K₂SO₄) is used as an activator.[3][4][5]

Mechanism of Activation

The hydration of anhydrite in the presence of a potassium sulfate activator follows a "dissolution-nucleation-crystallization" mechanism.[3][4] The process can be summarized in the following steps:

  • Dissolution: Anhydrite dissolves in water, releasing Ca²⁺ and SO₄²⁻ ions.

  • This compound Formation: In the presence of K₂SO₄, this compound (K₂Ca(SO₄)₂·H₂O) is formed on the surface of the anhydrite particles.[3][4][5] This double salt is an intermediate in the reaction.

  • Nucleation: this compound crystals act as heterogeneous nucleation seeds for the crystallization of gypsum.[1][2] The effectiveness of this compound as a nucleating agent is enhanced when it is present as sub-micrometer sized crystals.[1][2][3]

  • Gypsum Crystallization: The formation of stable gypsum nuclei leads to the rapid crystallization of gypsum, consuming the dissolved Ca²⁺ and SO₄²⁻ ions and driving the further dissolution of anhydrite.

This accelerated process results in a faster setting and hardening of the anhydrite binder.

Anhydrite Anhydrite (CaSO₄) Ca_ion Ca²⁺ Anhydrite->Ca_ion SO4_ion SO₄²⁻ Anhydrite->SO4_ion Dissolution This compound This compound Nuclei (K₂Ca(SO₄)₂·H₂O) Ca_ion->this compound Gypsum Gypsum Crystals (CaSO₄·2H₂O) Ca_ion->Gypsum SO4_ion->this compound SO4_ion->Gypsum K_ion K⁺ K_ion->this compound This compound->Gypsum cluster_synthesis Activator Preparation cluster_binder Binder Formulation and Testing cluster_analysis Microstructural Analysis cluster_results Data Analysis and Conclusion start Start synth Synthesize this compound (e.g., Mechanochemical) start->synth char_synth Characterize this compound (XRD, SEM) synth->char_synth prep Prepare Anhydrite Binder (Mix Anhydrite + this compound + Water) char_synth->prep setting Determine Setting Time (Vicat Apparatus) prep->setting strength Measure Compressive Strength (Curing at 3, 7, 28 days) prep->strength data Compile and Analyze Data setting->data micro Analyze Microstructure (SEM/EDX, XRD) strength->micro strength->data micro->data conclusion Draw Conclusions data->conclusion

References

Application Notes and Protocols for the Solventless Mechanochemical Production of Syngenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the environmentally friendly, solventless mechanochemical synthesis of syngenite (K₂Ca(SO₄)₂·H₂O). This method offers a significant improvement over traditional aqueous co-precipitation methods, which are often inefficient and generate substantial wastewater.[1][2][3] The mechanochemical approach yields sub-micrometer-sized this compound crystals of high purity, which have applications as, for instance, hydration activators in construction materials.[1][2][3]

Introduction to Mechanochemical Synthesis of this compound

This compound, a naturally occurring potassium calcium sulfate (B86663) double salt, is conventionally synthesized via aqueous co-precipitation of potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O).[1] This traditional route suffers from several drawbacks, including the need for excess potassium salt, large volumes of water, and the production of relatively large crystals (5-30 μm) that are less effective for certain applications, such as seeding for gypsum crystallization.[1][2][3]

The solventless mechanochemical process detailed herein overcomes these limitations by using a planetary ball mill to induce a solid-state reaction between potassium sulfate and gypsum.[1] This technique is simple, reproducible, eco-friendly, and suitable for large-scale production.[1][2] The resulting sub-micron sized this compound crystals exhibit high purity and are highly effective as nucleation seeds.[1][4]

Experimental Data and Optimization

The efficiency of the mechanochemical synthesis of this compound is influenced by several key parameters, including milling time, milling speed, ball-to-powder ratio (BPR), and temperature. The following tables summarize the quantitative data from experiments conducted to optimize these parameters.

Table 1: Effect of Grinding Time on this compound Yield

Conditions: Room temperature, BPR of 10, milling speed of 300 rpm.

Grinding Time (minutes)This compound Yield (wt. %)
52
2087
60>95 (complete conversion)

Data sourced from Thermogravimetric Analysis (TGA).[1]

Table 2: Effect of Ball-to-Powder Ratio (BPR) on this compound Yield

Conditions: Room temperature, milling speed of 300 rpm.

BPRThis compound Yield after 10 min (wt. %)This compound Yield after 30 min (wt. %)
1054>94
2058>94
3070>94

Data sourced from Thermogravimetric Analysis (TGA).[1]

Table 3: Effect of Milling Speed on this compound Yield

Conditions: Room temperature, 10 minutes milling time.

BPRMilling Speed (rpm)This compound Yield (wt. %)
10200Low (not specified)
10400>90 (with BPR 30)
30200Moderate (not specified)
30400>90

Note: Higher rotational speeds significantly enhance this compound formation, particularly at lower BPRs.[1]

Table 4: Effect of Temperature on this compound Yield

Conditions: BPR of 10, milling speed of 300 rpm.

Temperature (°C)This compound Yield after 10 min (wt. %)This compound Yield after 30 min (wt. %)
Room Temperature54~95
6078~95
10084~95

Data sourced from Thermogravimetric Analysis (TGA).[1]

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the mechanochemical synthesis and characterization of this compound.

Workflow Experimental Workflow for this compound Synthesis A Reactant Preparation (K₂SO₄ and Gypsum) B Mechanochemical Reaction (Planetary Ball Mill) A->B C Parameter Optimization - Milling Time - BPR - Milling Speed - Temperature B->C Vary Parameters D Product Recovery B->D C->B E Characterization D->E F X-ray Diffraction (XRD) E->F G Thermogravimetry (TGA) E->G H IR Spectroscopy E->H I SEM Imaging E->I

Caption: Workflow for mechanochemical synthesis and characterization.

Materials and Equipment
  • Reactants:

    • Potassium sulfate (K₂SO₄)

    • Gypsum (CaSO₄·2H₂O)

  • Equipment:

    • Planetary ball mill

    • Milling jars (e.g., stainless steel)

    • Milling balls (e.g., stainless steel)

    • Spatula

    • Balance

    • Characterization instruments: XRD, TGA, IR spectrometer, SEM

General Protocol for Mechanochemical Synthesis
  • Reactant Preparation: Weigh equimolar amounts of potassium sulfate and gypsum.

  • Milling Setup:

    • Place the reactant powder mixture into a milling jar.

    • Add the milling balls to achieve the desired ball-to-powder ratio (BPR).

    • Securely close the milling jar.

  • Mechanochemical Reaction:

    • Place the milling jar into the planetary ball mill.

    • Set the desired milling speed (rpm) and milling time.

    • If investigating temperature effects, pre-heat the milling jar to the target temperature.

    • Start the milling process.

  • Product Recovery:

    • After milling is complete, carefully open the milling jar.

    • Separate the synthesized this compound powder from the milling balls.

    • Store the product in a dry environment.

Protocol for Optimized High-Yield Synthesis

Based on optimization studies, the following conditions are recommended for achieving a this compound yield of over 90% in a short time frame[1]:

  • Milling Time: 10 minutes

  • Ball-to-Powder Ratio (BPR): 30

  • Milling Speed: 400 rpm

  • Temperature: Room Temperature

Characterization Protocols

To confirm the synthesis of phase-pure this compound and determine the yield, the following characterization techniques are employed.

X-ray Diffraction (XRD)
  • Purpose: To identify the crystalline phases present in the product and confirm the formation of this compound, while also checking for residual reactants (gypsum and K₂SO₄).

  • Protocol:

    • Prepare a powder sample of the synthesized material.

    • Mount the sample on the XRD sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 5-60°).

    • Compare the obtained diffraction pattern with standard reference patterns for this compound, gypsum, and arcanite (the anhydrous form of K₂SO₄).

Thermogravimetric Analysis (TGA)
  • Purpose: To quantify the this compound yield by measuring the mass loss corresponding to the dehydration of the crystal water in the this compound structure.

  • Protocol:

    • Accurately weigh a small amount of the synthesized powder into a TGA crucible.

    • Heat the sample from room temperature to a temperature sufficient to ensure complete dehydration (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

    • Measure the mass loss in the temperature range corresponding to the dehydration of this compound.

    • Calculate the this compound content based on the stoichiometric water content of pure this compound.

Scanning Electron Microscopy (SEM)
  • Purpose: To investigate the morphology and crystal size of the synthesized this compound.

  • Protocol:

    • Mount a small amount of the this compound powder onto an SEM stub using conductive adhesive tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging.

    • Image the sample at various magnifications to observe the crystal morphology and size distribution. This can be used to compare the sub-micrometer crystals from the mechanochemical process with the larger crystals from co-precipitation.[1][5]

Logical Relationship of Parameters

The following diagram illustrates the logical relationship between the experimental parameters and the desired outcome (this compound yield).

LogicalRelationship Influence of Parameters on this compound Yield A Energy Input E Reaction Rate A->E Directly Proportional B Milling Speed B->A Increases C BPR C->A Increases D Milling Time D->A Increases F This compound Yield E->F Directly Proportional G Temperature G->E Increases (at short milling times)

Caption: Parameter influence on reaction rate and yield.

References

Application Notes and Protocols for Syngenite Synthesis via Co-Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of syngenite (K₂Ca(SO₄)₂·H₂O) using co-precipitation methods. The information is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis and potential applications of this double salt. While this compound is primarily utilized in the construction and fertilizer industries, its biocompatibility and resorbable nature suggest potential for investigation in biomedical applications, such as bone regeneration materials and as a matrix for controlled drug delivery.[1][2][3]

Introduction to this compound and Co-Precipitation

This compound is a naturally occurring mineral that can also be synthesized in the laboratory. The co-precipitation method is a common technique for its synthesis, involving the simultaneous precipitation of potassium and calcium sulfates from an aqueous solution. This method allows for control over the stoichiometry and crystalline phase of the product. Two primary co-precipitation approaches are detailed here: a conventional method and a more recent method designed to minimize by-products.

Data Presentation: Comparison of Co-Precipitation Methods

The following table summarizes the quantitative data associated with the two co-precipitation methods for this compound synthesis described in this document.

ParameterConventional MethodPotassium Hydrosulfate Method
Starting Materials Potassium Chloride (KCl), Sodium Sulfate (B86663) (Na₂SO₄), Anhydrous Calcium Sulfate (CaSO₄)Potassium Hydrosulfate (KHSO₄), Calcium Carbonate (CaCO₃)
Molar Ratios Not explicitly stated, but excess potassium salt is common.[4]KHSO₄ / CaCO₃ = 2[2]
Reactant Concentrations Saturated KCl solution0.5 M, 1.0 M, or 2.0 M KHSO₄ solution[2]
Reaction Temperature 23 °C[5]Room Temperature
Reaction Time 2 hours[5]3 hours[2]
Reported Yield 92.3%[5]Not explicitly reported, but high purity is achieved.
Product Purity High, with potential for NaCl by-product depending on washing.Up to 98.1% this compound (with 1.9% gypsum impurity) using 2.0 M KHSO₄.[2]
Crystal Size 5 - 30 µm[4]Plate-like morphology, sub-micron to a few microns.

Experimental Protocols

Protocol 1: Conventional Co-Precipitation Method

This protocol is adapted from a patented method for this compound synthesis.[5]

Materials:

  • Potassium Chloride (KCl)

  • Sodium Sulfate (Na₂SO₄)

  • Anhydrous Calcium Sulfate (CaSO₄)

  • Deionized Water

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Prepare a saturated potassium chloride solution: Dissolve 859 g of KCl in 2500 g of deionized water at 23°C with stirring.

  • Add reactants: To the saturated KCl solution, add 115 g of KCl, 216.5 g of Na₂SO₄, and 186 g of anhydrous CaSO₄.

  • Reaction: Stir the mixture at 23°C for 2 hours. A precipitate of this compound will form.

  • Filtration: Separate the precipitated this compound from the solution by filtration.

  • Washing: Wash the filtered product with deionized water to remove any soluble by-products, such as sodium chloride.

  • Drying: Dry the washed this compound in an oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.

Protocol 2: Potassium Hydrosulfate Method

This protocol is based on a newer method designed to produce this compound with minimal by-products that require washing.[2]

Materials:

  • Potassium Hydrosulfate (KHSO₄)

  • Calcium Carbonate (CaCO₃)

  • Deionized Water

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven or desiccator

Procedure:

  • Prepare potassium hydrosulfate solution: Prepare a 400 mL aqueous solution of KHSO₄ with the desired concentration (e.g., 1.0 M or 2.0 M).

  • Add calcium carbonate: While stirring, add the calculated amount of CaCO₃ powder to the KHSO₄ solution to achieve a molar ratio of KHSO₄/CaCO₃ = 2.

  • Reaction: Continue stirring the suspension at room temperature for 3 hours. The reaction is complete when the release of carbon dioxide gas ceases.

  • Filtration: Collect the this compound precipitate by filtration.

  • Drying: Dry the product in an oven at a low temperature or in a desiccator to remove residual water.

Visualizations

Experimental Workflow for Conventional this compound Synthesis

G cluster_0 Reactant Preparation cluster_1 Synthesis cluster_2 Product Isolation and Purification cluster_3 Final Product KCl Potassium Chloride Mixing Mixing and Reaction (23°C, 2 hours) KCl->Mixing Na2SO4 Sodium Sulfate Na2SO4->Mixing CaSO4 Calcium Sulfate CaSO4->Mixing Water Deionized Water Water->Mixing Filtration Filtration Mixing->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Product Drying->this compound

Caption: Workflow for conventional co-precipitation of this compound.

Logical Relationship in Potassium Hydrosulfate Method

G KHSO4 Potassium Hydrosulfate Solution (e.g., 1.0M or 2.0M) Reaction Co-precipitation Reaction (KHSO4/CaCO3 = 2, 3 hours) KHSO4->Reaction CaCO3 Calcium Carbonate Powder CaCO3->Reaction Syngenite_precipitate This compound Precipitate (K2Ca(SO4)2·H2O) Reaction->Syngenite_precipitate CO2_gas Carbon Dioxide Gas (by-product) Reaction->CO2_gas

Caption: Reactants and products in the potassium hydrosulfate method.

Applications in Drug Development: Current Status and Future Perspectives

Currently, there is limited published research on the direct application of this compound in drug development as an excipient or drug delivery vehicle. The existing literature primarily focuses on its use in construction materials and fertilizers. However, the biocompatibility of its constituent ions (potassium, calcium, and sulfate) and its resorbable nature in aqueous environments suggest that it could be a candidate for further investigation in the pharmaceutical field.

Potential areas for future research include:

  • Controlled Release Formulations: The dissolution rate of this compound could potentially be tailored to control the release of incorporated active pharmaceutical ingredients (APIs).

  • Bone Tissue Engineering: Given that calcium sulfate is already used in bone regeneration, the unique crystalline structure of this compound might offer new possibilities as a scaffold material.[1]

  • Excipient for Solid Dosage Forms: Its properties as a crystalline powder could be evaluated for applications as a filler or binder in tablet manufacturing.

It is important to note that any potential pharmaceutical application would require extensive research into its biocompatibility, safety, and interaction with APIs and biological systems. The protocols provided here can serve as a starting point for producing this compound for such exploratory studies.

References

Application Notes and Protocols for the Study of Syngenite Formation in Portland Cement Clinker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and cement industry professionals.

Introduction Syngenite (K₂Ca(SO₄)₂·H₂O) is a hydrated double sulfate (B86663) of potassium and calcium. Its formation in Portland cement is generally considered undesirable as it can lead to significant operational and quality control issues.[1] This double salt typically forms from the reaction between potassium sulfate (arcanite, K₂SO₄), often present in clinkers produced with high-alkali raw materials or fuels, and calcium sulfate (gypsum, CaSO₄·2H₂O), which is interground with the clinker to control setting.[2][3] The presence of this compound is a key indicator of potential problems such as "false set" or "pack set," where the cement stiffens prematurely without significant heat generation.[2][4] This phenomenon can increase water demand, accelerate setting times, and adversely affect the early-age strength of concrete.[2] These application notes provide a comprehensive overview of this compound formation, its effects, and detailed protocols for its characterization.

This compound Formation Mechanism and Influencing Factors

This compound precipitates when the concentrations of potassium, calcium, and sulfate ions in the pore solution of fresh cement paste exceed its solubility product. The primary reaction is:

K₂SO₄ (Arcanite) + CaSO₄·2H₂O (Gypsum) → K₂Ca(SO₄)₂·H₂O (this compound) + H₂O[3]

This reaction is influenced by several critical factors:

  • Alkali and Sulfate Content: The presence of soluble potassium, primarily as K₂SO₄, is a prerequisite. Cements with high K₂O and SO₃ contents are particularly susceptible to this compound formation.[2][3] There is no known sodium analogue to this compound.[3]

  • Moisture and Humidity: The reaction requires water for initiation.[3] Formation is rapid at high relative humidities (RH), with laboratory studies indicating it proceeds quickly at RH levels of 96% or greater at 30°C.[5] This makes cement stored in humid conditions or exposed to moisture prone to lumpiness and pack set due to this compound formation.[3]

  • Temperature: this compound is more stable at lower temperatures. Its stability decreases as temperature increases from 40°C to 100°C.[6] Thermal analysis shows that this compound is stable up to approximately 200°C, after which it undergoes dehydration and decomposition.[1][7]

  • Free Lime (CaO): A high content of free lime in the clinker can inhibit or minimize this compound formation.[3] This is because free lime preferentially reacts with available moisture to form calcium hydroxide (B78521) (portlandite), reducing the water available for the this compound-forming reaction.[3] A free lime content of approximately 2.0% or more may be sufficient to mitigate serious air-setting tendencies.[3]

Effects on Cement Properties

The formation of this compound crystals, which are often elongated and needle-like, can have several negative consequences for cement performance:[2][8]

  • False Set: The interlocking of this compound crystals causes the cement paste to stiffen prematurely. This stiffening can be reversed by further mixing, but it complicates handling and placement.[2][4]

  • Increased Water Demand: To achieve the desired workability in a paste affected by false set, more water is often required, which can lead to lower strength and increased porosity.[2]

  • Accelerated Setting Time: The formation of this compound can significantly shorten the initial and final setting times of the cement.[2]

  • Reduced Strength: The destructive phenomena associated with this compound formation can lead to increased porosity in the cement matrix and a decrease in early-age compressive strength.[2][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound formation and its effects.

Table 1: Conditions Influencing this compound Formation

Parameter Condition Effect on this compound Formation Reference(s)
Relative Humidity ≥ 96% (at 30°C) Promotes rapid formation [5]
Temperature Stable up to ~200°C Decomposes above 200°C [1][7]
K₂SO₄ Concentration > 4% w/w (at 40°C) Required for stable formation [6]
K₂SO₄ Concentration > 11% w/w (at 100°C) Required for stable formation [6]

| Free Lime (CaO) | ≥ 2.0% | Inhibits or minimizes formation |[3] |

Table 2: Impact of this compound on Cement Paste Properties

Property Observation Consequence Reference(s)
Workability Premature stiffening (False Set) Difficult handling and placement [2][4]
Setting Time Initial and final times are accelerated Reduced working time [2]
Water Demand Increased to regain workability Higher porosity, lower strength [2]

| Compressive Strength | Early strength is lowered significantly | Compromised structural performance |[2][9] |

Visualization of Pathways and Workflows

The following diagrams illustrate the chemical formation pathway of this compound and a typical experimental workflow for its characterization.

G cluster_reactants Reactants in Clinker/Cement cluster_conditions Favorable Conditions cluster_effects Undesirable Effects K2SO4 Potassium Sulfate (Arcanite, K₂SO₄) This compound This compound Formation K₂Ca(SO₄)₂·H₂O K2SO4->this compound Gypsum Calcium Sulfate Dihydrate (Gypsum, CaSO₄·2H₂O) Gypsum->this compound Moisture Moisture (High Relative Humidity) Moisture->this compound initiates reaction Temp Low Temperature (< 100°C) Temp->this compound promotes stability FalseSet False Set / Pack Set This compound->FalseSet StrengthLoss Strength Loss This compound->StrengthLoss WaterDemand Increased Water Demand This compound->WaterDemand

Caption: Chemical pathway for this compound formation from reactants under favorable conditions.

G cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Cement / Clinker Sample Prep Sample Preparation (Grinding, Pressing) Sample->Prep XRD XRD Analysis Prep->XRD TGA TGA/DSC Analysis Prep->TGA SEM SEM-EDS Analysis Prep->SEM XRD_res Phase Identification & Quantification XRD->XRD_res TGA_res Thermal Decomposition & Mass Loss Quantification TGA->TGA_res SEM_res Crystal Morphology & Elemental Composition SEM->SEM_res Final Comprehensive Report on This compound Presence & Impact XRD_res->Final TGA_res->Final SEM_res->Final

Caption: Experimental workflow for the characterization of this compound in cement samples.

Experimental Protocols

Detailed methodologies for the primary techniques used to identify and quantify this compound are provided below.

Protocol 1: Quantitative Phase Analysis by X-Ray Diffraction (XRD)

Objective: To identify and quantify the concentration of this compound in a cement or clinker sample using XRD with Rietveld refinement.

Materials and Equipment:

  • Cement or clinker sample

  • Micronizing mill (e.g., McCrone mill) or mortar and pestle

  • Internal standard (e.g., Anatase TiO₂, corundum α-Al₂O₃), 99.9%+ purity

  • Sample holder

  • Powder X-ray diffractometer with a copper (Cu) Kα source

  • Rietveld refinement software (e.g., GSAS-II, TOPAS, FullProf)

Methodology:

  • Sample Preparation:

    • Homogenize the bulk cement sample thoroughly.

    • Grind the sample to a fine powder (typically <10 µm) to ensure random crystal orientation and reduce particle size effects. A micronizing mill is recommended.[10]

    • Accurately weigh the cement powder and the internal standard. A common weight ratio is 4:1 (cement:standard).[10]

    • Thoroughly mix the cement and standard in a mortar and pestle for at least 15-30 minutes to ensure homogeneity.[10]

    • Carefully pack the powder mixture into the sample holder, ensuring a flat, smooth surface that is flush with the holder's rim.

  • Data Collection:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters. A typical scan for quantitative analysis would be:

      • Radiation: Cu Kα

      • Scan Range (2θ): 5° to 70°

      • Step Size: 0.02°

      • Dwell Time: 1-2 seconds per step (longer times improve signal-to-noise ratio)

    • Run the diffraction scan.

  • Data Analysis (Rietveld Refinement):

    • Import the collected XRD data into the Rietveld software.

    • Load the crystallographic information files (.cif) for all expected phases, including this compound, alite, belite, aluminate, ferrite, gypsum, anhydrite, arcanite, and the internal standard.

    • Perform the Rietveld refinement by fitting the calculated diffraction pattern to the observed data. This involves refining parameters such as scale factors, background, lattice parameters, and peak shape functions.

    • The software uses the refined scale factors to calculate the weight percentage of each crystalline phase present in the sample. The presence of the internal standard helps to determine the amount of any amorphous content.

    • Evaluate the goodness-of-fit parameters (e.g., Rwp, GOF) to ensure a reliable refinement.

Protocol 2: Thermal Analysis by TGA/DSC

Objective: To detect the presence of this compound and quantify it based on its characteristic mass loss during thermal decomposition.[11]

Materials and Equipment:

  • Cement or clinker sample

  • Thermogravimetric Analyzer (TGA) or simultaneous TGA/DSC instrument

  • High-purity alumina (B75360) or platinum crucibles

  • Inert gas supply (e.g., Nitrogen, Argon)

Methodology:

  • Sample Preparation:

    • Ensure the cement sample is homogeneous.

    • Accurately weigh approximately 10-20 mg of the powder sample into a tared TGA crucible.

  • Instrument Setup and Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative reactions.[1]

    • Set the temperature program. A typical program for this compound detection is:

      • Initial Temperature: 30-40°C

      • Heating Rate: 10°C/min[1]

      • Final Temperature: 500°C or higher (up to 1000°C for full cement characterization)[11]

    • Start the analysis and record the mass loss (TG curve) and heat flow (DSC/DTA curve) as a function of temperature.

  • Data Analysis:

    • Examine the TG curve for distinct mass loss steps. This compound shows a main dehydration and decomposition stage around 200°C, leading to the formation of K₂Ca₂(SO₄)₃ and amorphous K₂SO₄.[1][7] Additional mass loss steps may be observed between 250-350°C for larger particles.[7]

    • Note that gypsum, if present, will show a dehydration step at a lower temperature (around 100-150°C).[7]

    • Calculate the percentage mass loss in the temperature range corresponding to this compound decomposition (approx. 200-350°C).

    • Quantify the amount of this compound using the stoichiometric mass loss of water (H₂O), which is approximately 4.3% of the total mass of K₂Ca(SO₄)₂·H₂O.

Protocol 3: Morphological and Elemental Analysis by SEM-EDS

Objective: To visually observe the crystal morphology of this compound and confirm its elemental composition.[11]

Materials and Equipment:

  • Cement or clinker powder sample

  • Carbon adhesive tabs

  • Aluminum SEM stubs

  • Sputter coater with a conductive target (e.g., gold, carbon)

  • Scanning Electron Microscope (SEM) equipped with an Energy Dispersive X-ray Spectrometer (EDS)

Methodology:

  • Sample Preparation:

    • Mount a double-sided carbon adhesive tab onto an aluminum SEM stub.

    • Lightly sprinkle a small amount of the cement powder onto the adhesive tab.

    • Use a jet of compressed air or nitrogen to gently blow away any excess, loose powder, leaving a monolayer of particles.

    • Place the stub in a sputter coater and apply a thin (~10-20 nm) conductive coating to prevent charging under the electron beam.

  • SEM Imaging:

    • Insert the prepared stub into the SEM chamber and evacuate to high vacuum.

    • Apply an accelerating voltage (e.g., 15-20 kV).

    • Using the secondary electron (SE) detector, scan the sample at low magnification to find representative areas.

    • Increase magnification to observe the morphology of individual particles. Look for characteristic elongated, rail-like, or needle-shaped crystals, which are typical for this compound.[2]

  • EDS Analysis:

    • Once a suspected this compound crystal is located, switch to EDS mode.

    • Perform a spot analysis by focusing the electron beam directly on the crystal of interest.

    • Acquire the EDS spectrum. The spectrum for this compound will show prominent peaks for Potassium (K), Calcium (Ca), Sulfur (S), and Oxygen (O).

    • The elemental composition can be semi-quantitatively determined to confirm that the atomic ratios are consistent with the formula K₂Ca(SO₄)₂·H₂O. This helps to distinguish it from other sulfate phases like gypsum (Ca, S, O) or arcanite (K, S, O).

References

Application Notes and Protocols: The Role of Syngenite in Cement Freshness and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Cement Industry Professionals

Introduction

The freshness and stability of Portland cement during storage are critical factors that directly influence its performance and the durability of the final concrete product. A key indicator of cement degradation during storage is the phenomenon of "air setting" or "pack setting," where the cement becomes lumpy and loses its flowability.[1] This process is frequently associated with the formation of syngenite (K₂Ca(SO₄)₂·H₂O), a double sulfate (B86663) of potassium and calcium.[1][2]

This compound is an undesirable crystalline compound that forms from the reaction between potassium sulfate (K₂SO₄), often present as arcanite in high-alkali cement clinkers, and gypsum (CaSO₄·2H₂O), which is added during grinding to control the setting time.[2] This reaction is initiated by the presence of moisture, typically absorbed from the atmosphere during improper or prolonged storage.[1] The formation of this compound crystals creates a strong bond between cement particles, leading to agglomeration and premature stiffening, a condition known as false set.[1][3] In severe cases, this stiffening can be irreversible.[1]

These application notes provide a comprehensive overview of the role of this compound in cement freshness, detailing its formation, its impact on cement properties, and standardized protocols for its detection and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula K₂Ca(SO₄)₂·H₂O[4]
Crystal System Monoclinic[4]
Crystal Habit Tabular to prismatic crystals, lamellar aggregates[2][4]
Color Colorless, milky white to faintly yellow[4]
Mohs Hardness 2.5[4]
Specific Gravity 2.58–2.60 g/cm³[4]
Solubility in Water 2.5 g/L at 20°C[1]
Decomposition Temp. Dehydration begins >200°C; characteristic TGA weight loss at ~260-270°C[1][5]

This compound Formation and Its Impact on Cement

Mechanism of Formation

This compound formation is a hydration reaction that occurs within the cement powder during storage. The primary reactants are potassium sulfate, which is soluble, and gypsum. The reaction requires only a small amount of water to initiate.[1]

Reaction: K₂SO₄ (Arcanite) + CaSO₄·2H₂O (Gypsum) + H₂O (from atmosphere) → K₂Ca(SO₄)₂·H₂O (this compound) + H₂O

Several factors influence the rate and extent of this reaction:

  • Relative Humidity (RH): this compound formation is optimized at high humidity (≥96% RH), but can still occur at RH levels as low as 80% over extended periods.[1]

  • Alkali Content: Cements with high potassium sulfate content are significantly more prone to this compound formation and air setting.[1]

  • Storage Conditions: Poor storage facilities that allow moisture ingress are the primary cause of air setting.[1] Compaction of cement in bags, especially when stacked deeply, aggravates the condition.[1]

  • Free Lime (CaO): The presence of free lime can inhibit this compound formation by preferentially reacting with available water to form calcium hydroxide.[1]

K2SO4 Potassium Sulfate (K₂SO₄) plus1 + K2SO4->plus1 Gypsum Gypsum (CaSO₄·2H₂O) plus2 + Gypsum->plus2 Water Atmospheric Moisture (H₂O) mid_point Water->mid_point This compound This compound (K₂Ca(SO₄)₂·H₂O) plus1->Gypsum plus2->Water HighRH High Relative Humidity (>80%) HighRH->mid_point Promotes HighAlkali High Alkali Content (K₂O) HighAlkali->mid_point Promotes FreeLime High Free Lime (CaO) FreeLime->mid_point Inhibits mid_point->this compound Forms

Caption: Chemical pathway for this compound formation in stored cement.
Impact on Cement Properties

The formation of even small amounts of this compound can have a significant detrimental effect on cement quality.[3]

Table 2: Effects of this compound Formation on Cement Properties

Property AffectedDescription of Impact
Freshness / Storage Leads to "air setting" or "pack setting," resulting in lumpy, unusable cement.[1]
Workability Reduces flowability and increases water demand.[2][6]
Setting Time Causes "false set," a premature stiffening of the cement paste. This can sometimes be reversed by remixing, but severe formation leads to irreversible "quick set."[1][3]
Strength While it may contribute to very early stiffening, its formation is generally associated with a decrease in long-term compressive strength due to disruption of normal hydration.[2][3]

Experimental Protocols for Analysis

Accurate identification and quantification of this compound are crucial for quality control and troubleshooting issues related to cement storage.

cluster_workflow Experimental Workflow for Cement Freshness Assessment cluster_analysis Instrumental Analysis cluster_results Data Interpretation Sample Aged Cement Sample (Lumpy or Caked) Prep Protocol 1: Sample Preparation (Grinding & Sieving) Sample->Prep Split Sample Splitting Prep->Split XRD Protocol 2: X-Ray Diffraction (XRD) Split->XRD Aliquot 1 TGA Protocol 3: Thermal Analysis (TGA/DTA) Split->TGA Aliquot 2 SEM Protocol 4: Scanning Electron Microscopy (SEM) Split->SEM Aliquot 3 XRD_res Phase Identification (Presence of this compound Peaks) XRD->XRD_res TGA_res Quantification (Mass Loss at ~270°C) TGA->TGA_res SEM_res Morphology (Rail-like Crystals) SEM->SEM_res Conclusion Conclusion on Cement Freshness (Degree of Air Setting) XRD_res->Conclusion TGA_res->Conclusion SEM_res->Conclusion

Caption: Workflow for the analysis of this compound in aged cement samples.
Protocol 1: Sample Preparation

  • Sampling: Obtain a representative sample of the cement, including both powder and lumpy portions.

  • Crushing: Gently crush any lumps using a mortar and pestle to a fine powder. Avoid excessive grinding force which may alter the mineralogy.

  • Sieving: Sieve the crushed sample through a fine mesh (e.g., 75 µm or No. 200 sieve) to ensure homogeneity.

  • Drying: Dry the sample in a desiccator over silica (B1680970) gel for 24 hours to remove adsorbed surface moisture that is not part of the this compound crystal structure.

  • Storage: Store the prepared sample in an airtight container until analysis.

Protocol 2: Phase Identification using X-Ray Diffraction (XRD)
  • Objective: To qualitatively identify the presence of this compound and other crystalline phases.

  • Instrumentation: Standard powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: Pack the prepared cement powder into a sample holder, ensuring a flat, smooth surface.

  • Instrument Settings (Typical):

    • Voltage/Current: 40 kV / 40 mA

    • Scan Range (2θ): 5° to 70°

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute

  • Data Analysis: Analyze the resulting diffractogram for characteristic peaks of this compound. Key d-spacing values (in nm) are 0.951, 0.572, 0.463, 0.315, and 0.285.[2] Compare the pattern with reference patterns from the ICDD database (PDF card for this compound). Also, identify peaks for gypsum, arcanite, and primary cement minerals (alite, belite).

Protocol 3: Thermal Analysis (TGA/DTA)
  • Objective: To detect and potentially quantify this compound based on its characteristic thermal decomposition.

  • Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

  • Sample Preparation: Accurately weigh 10-20 mg of the prepared cement powder into an alumina (B75360) or platinum crucible.

  • Instrument Settings (Typical):

    • Heating Rate: 10°C/minute

    • Temperature Range: Ambient to 1000°C

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent secondary reactions like carbonation.

  • Data Analysis:

    • TGA Curve: Look for a distinct mass loss step in the temperature range of 260-270°C, which corresponds to the dehydration of this compound.[1] The magnitude of this mass loss can be used for semi-quantitative analysis.

    • DTA Curve: Observe a characteristic endothermic peak corresponding to the mass loss event at ~270°C.[1]

Protocol 4: Morphological Analysis using Scanning Electron Microscopy (SEM)
  • Objective: To visually observe the crystal morphology of this compound within the cement matrix.

  • Instrumentation: Scanning Electron Microscope (SEM), preferably with an Energy Dispersive X-ray Spectroscopy (EDS) detector.

  • Sample Preparation:

    • Mount a small amount of the prepared powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive layer (e.g., gold or carbon) to prevent charging under the electron beam.

  • Imaging:

    • Use an accelerating voltage of 10-20 kV.

    • Scan the sample at various magnifications (e.g., 500x to 10,000x).

    • Look for characteristic elongated, rail-like, or prismatic crystals, which are typical for this compound.[2]

  • Elemental Analysis (Optional): Use the EDS detector to perform spot analysis on the suspected crystals. A high relative content of Potassium (K), Calcium (Ca), and Sulfur (S) confirms the identity as this compound.[2]

Prevention and Mitigation

Preventing the formation of this compound is the most effective strategy for maintaining cement freshness.

  • Proper Storage: The single most important factor is storing cement in dry, well-ventilated conditions, protected from rain and atmospheric humidity.[1]

  • Hydrophobic Agents: The use of hydrophobic agents like stearic or oleic acid during manufacturing can form a protective film around cement particles, impeding moisture ingress during prolonged storage.[1]

  • Grinding Aids: Additives such as propylene (B89431) glycol can help prevent the agglomeration of cement particles, minimizing the transfer of water that facilitates the this compound-forming reaction.[1]

Storage Poor Storage Conditions Moisture Moisture & CO₂ Ingress Storage->Moisture Leads to SyngeniteForm This compound Formation Moisture->SyngeniteForm Triggers PackSet Pack Set / Lumping SyngeniteForm->PackSet Causes FalseSet False Set / Early Stiffening SyngeniteForm->FalseSet Causes ReducedQuality Reduced Cement Quality (Lower Strength, Poor Workability) PackSet->ReducedQuality FalseSet->ReducedQuality

Caption: Logical relationship between storage, this compound, and cement quality.

Conclusion

This compound formation is a primary mechanism responsible for the degradation of cement freshness during storage, leading to economically significant issues like air setting and false set. Understanding the conditions that promote its formation is key to prevention. For quality assurance and diagnostic purposes, a multi-analytical approach combining XRD for identification, TGA for quantification, and SEM for morphological verification provides a robust methodology for assessing the impact of this compound on cement quality. By implementing proper storage protocols and considering manufacturing-stage inhibitors, the deleterious effects of this compound can be effectively mitigated.

References

Application Notes and Protocols for Syngenite in Martian Regolith Simulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing syngenite (K₂Ca(SO₄)₂·H₂O), a hydrated potassium calcium sulfate (B86663) mineral, as a key component in the formulation of Martian regolith simulants. The presence of sulfates on Mars, confirmed by multiple missions, makes this compound a valuable additive for creating high-fidelity simulants for a range of research applications, including in-situ resource utilization (ISRU), astrobiology, and agriculture.[1][2] The inclusion of this compound allows for more accurate representations of Martian soil chemistry, particularly in regions known to be rich in sulfates.[3]

The protocols detailed below offer step-by-step instructions for the synthesis of this compound, its incorporation into a regolith simulant, and the subsequent characterization of the simulant's chemical, physical, and geotechnical properties. Additionally, a protocol for conducting preliminary plant growth studies is provided to assess the viability of treated this compound-bearing simulants for agricultural purposes on Mars.

Rationale for Using this compound

The selection of this compound for Martian regolith simulants is based on several key factors that align with our current understanding of Martian geology and the requirements for high-fidelity soil analogs. The diagram below illustrates the logical basis for its inclusion.

G cluster_0 Evidence from Mars cluster_1 This compound Properties cluster_2 Simulant Requirements Mars_Sulfates Sulfate-rich deposits detected on Mars [6, 32] Conclusion Conclusion: This compound is a valuable component for creating accurate Martian regolith simulants Mars_Sulfates->Conclusion Mars_K_Ca Potassium and Calcium present in Martian soil [34] Mars_K_Ca->Conclusion Syngenite_Comp Chemical Formula: K₂Ca(SO₄)₂·H₂O [16] Syngenite_Comp->Conclusion Syngenite_Formation Forms in evaporite deposits, similar to potential Martian environments [8] Syngenite_Formation->Conclusion Sim_Fidelity High-fidelity chemical and mineralogical accuracy needed [35] Sim_Fidelity->Conclusion Sim_ISRU Simulants for ISRU (e.g., agriculture) require accurate soil chemistry [6] Sim_ISRU->Conclusion

Caption: Rationale for incorporating this compound into Martian regolith simulants.

Data Presentation: Comparative Properties

The following tables summarize the quantitative properties of pure this compound in comparison to the chemical composition of soil from a Mars landing site (Pathfinder) and a well-characterized Martian regolith simulant (JSC Mars-1).

Table 1: Chemical and Physical Properties

PropertyThis compound (K₂Ca(SO₄)₂·H₂O)Mars Pathfinder Soil (Typical)[4][5]JSC Mars-1 Simulant[6]
Formula/Composition K₂Ca(SO₄)₂·H₂OBasaltic soilWeathered volcanic ash
Calculated Density (g/cm³) 2.575 - 2.597[7][8][9]Not directly measured~2.9 (particle density)
Bulk Density (g/cm³) ~0.80 - 0.86 (for synthesized powders)[10]1.52 (average)0.87 (uncompacted)
Mohs Hardness 2.5[7][8][11]VariableVariable
Color Colorless, white, light yellow[7][11]Red/brownRed/brown

Table 2: Elemental and Oxide Composition (wt. %)

Oxide/ElementThis compound (Calculated)[9]Mars Pathfinder Soil (APXS Data)[5]
SiO₂ 0~44.0
Al₂O₃ 0~7.1
FeOT 0~16.6
MgO 0~7.1
CaO 17.08~5.6
Na₂O 0~2.1
K₂O 28.68~0.5
SO₃ 48.76~7.2
H₂O 5.49~1.0 (Viking data)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and application of this compound-based Martian regolith simulants. The overall workflow is depicted in the diagram below.

G cluster_0 Phase 1: Synthesis & Simulant Prep cluster_1 Phase 2: Characterization cluster_2 Phase 3: Application A Protocol 3.1: This compound Synthesis B Protocol 3.2: Simulant Formulation A->B Pure this compound C Protocol 3.3: Chemical/Mineralogical (XRD, Raman) B->C Simulant Sample D Protocol 3.4: Geotechnical Analysis (Density, Shear Strength) B->D Simulant Sample E Protocol 3.5: Plant Growth Studies C->E Characterized Simulant D->E

Caption: Workflow for this compound-based Martian regolith simulant development.

Protocol 3.1: Synthesis of this compound

This protocol describes the synthesis of this compound powder from calcium carbonate and potassium hydrosulfate solutions.

Materials:

  • Calcium Carbonate (CaCO₃) powder

  • Potassium Hydrosulfate (KHSO₄)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Beakers (500 mL)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare Solutions: Prepare 1M and 2M aqueous solutions of potassium hydrosulfate (KHSO₄). For a 400 mL solution, this corresponds to 54.46 g for 1M and 108.92 g for 2M.

  • Reaction:

    • Place 400 mL of the KHSO₄ solution (either 1M or 2M) in a beaker with a magnetic stir bar.

    • Calculate the required mass of CaCO₃ based on a 2:1 molar ratio of KHSO₄ to CaCO₃. For 400 mL of 1M KHSO₄ (0.4 moles), use 20.02 g of CaCO₃ (0.2 moles).

    • Slowly add the CaCO₃ powder to the stirring KHSO₄ solution at room temperature. Gas (CO₂) will be released.

  • Stirring: Continue stirring the suspension for approximately 3 hours, or until gas evolution ceases.

  • Filtration: Separate the solid precipitate from the solution by vacuum filtration.

  • Washing: Wash the collected solid with deionized water to remove any unreacted salts.

  • Drying: Dry the synthesized this compound powder in an oven at a low temperature (e.g., 40-50°C) to constant weight. The resulting powder should be predominantly this compound.

Protocol 3.2: Formulation of a this compound-Bearing Martian Regolith Simulant

This protocol outlines the process of mixing synthesized this compound with a base simulant to achieve a desired sulfate concentration.

Materials:

  • Synthesized this compound powder (from Protocol 3.1)

  • Base Martian regolith simulant (e.g., JSC Mars-1A or a custom mixture of basalt, palagonite, etc.)

  • Planetary ball mill or mechanical mixer

  • Sieves for particle size control

Procedure:

  • Component Characterization: Ensure the base simulant has been characterized for its particle size distribution and chemical composition.

  • Determine Mixing Ratio: Calculate the mass of this compound needed to achieve the target SO₃ wt. % in the final simulant. For example, to create a simulant with 10 wt. % SO₃, and knowing pure this compound is ~48.76 wt. % SO₃, you would need approximately 20.5 g of this compound for every 79.5 g of a sulfate-free base simulant.

  • Particle Size Matching: If necessary, mill the synthesized this compound to match the particle size distribution of the base simulant.

  • Mixing: Combine the this compound and base simulant in the calculated proportions in a mechanical mixer. Mix until the mixture is visually homogeneous. For large batches, a planetary ball mill can be used for short durations to ensure thorough mixing without significantly altering particle morphology.

  • Homogenization: Pass the final mixture through a sieve to break up any clumps and ensure homogeneity.

Protocol 3.3: Chemical and Mineralogical Characterization

This protocol details the use of X-Ray Diffraction (XRD) and Raman Spectroscopy to confirm the presence and purity of this compound in the simulant.

Instrumentation:

  • Powder X-Ray Diffractometer

  • Raman Spectrometer (e.g., with a 532 nm laser)

Procedure (XRD):

  • Sample Preparation: Prepare a powder mount of the simulant sample. If quantitative analysis is desired, mix the sample with a known amount of an internal standard (e.g., anatase, TiO₂) in a 4:1 sample-to-standard weight ratio.

  • Data Acquisition:

    • Use CuKα radiation (λ = 1.5418 Å).

    • Scan over a 2θ range of 5° to 55° or higher.

    • Use a step size of 0.02° and a goniometer speed of 1°/min.

  • Data Analysis: Compare the resulting diffractogram to reference patterns for this compound and other expected minerals in the base simulant to confirm phase identity.[12]

Procedure (Raman Spectroscopy):

  • Sample Preparation: Place a small amount of the simulant powder on a microscope slide.

  • Data Acquisition:

    • Use a 532 nm excitation laser with a power of ~10 mW.

    • Calibrate the spectrometer using a silicon wafer standard (520.5 cm⁻¹ peak).

    • Acquire spectra from multiple points on the sample to ensure representativeness. An integration time of 10-30 seconds with multiple accumulations is typical.[12][13]

  • Data Analysis: Identify the characteristic Raman peaks for this compound and compare them with reference spectra.[14]

Protocol 3.4: Geotechnical Property Measurement

This protocol describes methods to measure key geotechnical properties of the formulated simulant.

Materials:

  • Graduated cylinders

  • Balance

  • Drying oven

  • Shear vane tester or direct shear box

Procedure (Bulk Density, Particle Density, and Porosity): [15][16][17]

  • Bulk Density (D_b):

    • Place a known mass of the oven-dried simulant into a graduated cylinder of a known volume.

    • Record the volume occupied by the simulant without compaction.

    • Calculate D_b = mass / volume.

  • Particle Density (D_p):

    • Use a pycnometer or the graduated cylinder method. Add a known mass of simulant to a graduated cylinder with a known volume of water. The volume of displaced water is equal to the volume of the solid particles.

    • Calculate D_p = mass of solids / volume of solids. An accepted value for pure this compound is ~2.58 g/cm³.[9]

  • Porosity (%):

    • Calculate porosity using the formula: Porosity = [1 - (D_b / D_p)] * 100.

Procedure (Shear Strength): [18][19][20]

  • Sample Preparation: Prepare the simulant in a test bin or shear box to a desired and consistent bulk density.

  • Measurement (Shear Vane):

    • Insert the shear vane tester into the simulant to a specific depth.

    • Rotate the vane at a constant rate and record the maximum torque required to cause shear failure.

    • Convert the torque to shear strength using the vane's calibration factor.

  • Measurement (Direct Shear Box):

    • Place the simulant in the shear box under a specific normal stress.

    • Apply a horizontal shear force at a constant rate of displacement until the sample fails.

    • Record the shear stress at failure. Repeat for several normal stresses to determine the cohesion and angle of internal friction from the Mohr-Coulomb failure envelope.

Protocol 3.5: Preliminary Plant Growth Studies

This protocol provides a basic framework for assessing the suitability of the this compound-bearing simulant for agriculture. Martian simulants, especially those with high salt concentrations, often require treatment to support plant growth.[21][22][23]

Materials:

  • This compound-bearing simulant

  • Control soil (e.g., potting mix)

  • Planting pots

  • Seeds of a hardy, fast-growing plant species (e.g., lettuce, radish, alfalfa).[21]

  • Nutrient solution (e.g., Hoagland solution)

  • Deionized water

  • pH meter and EC (electrical conductivity) meter

  • Controlled growth environment (grow light, temperature control)

Procedure:

  • Simulant Treatment:

    • The high sulfate content from this compound may lead to high salinity. Leaching the simulant with a controlled amount of water may be necessary to reduce the electrical conductivity to a level suitable for plant growth.

    • Amend the simulant with a source of organic matter or a complete nutrient solution, as Martian simulants lack the necessary organic components and nitrogen for plant growth.[22][23]

  • Experimental Setup:

    • Prepare sets of pots with:

      • 100% Control soil

      • 100% Untreated simulant

      • 100% Treated (leached/amended) simulant

      • Mixtures of treated simulant and control soil (e.g., 70:30, 30:70)[23]

  • Planting and Growth:

    • Sow seeds in each pot according to the seed packet instructions.

    • Place all pots in a controlled environment with consistent light cycles and temperature.

    • Water regularly with deionized water or a dilute nutrient solution, monitoring for signs of water stress.

  • Data Collection:

    • Monitor and record germination rates.

    • Measure plant height and leaf area at regular intervals.

    • Note any signs of stress, such as chlorosis (yellowing) or necrosis (tissue death).[1]

    • After a set growth period (e.g., 30-60 days), harvest the plants and measure the above-ground biomass (fresh and dry weight).

This data will provide a preliminary assessment of the this compound-bearing simulant's potential as an agricultural substrate and guide further research into necessary soil treatments.

References

Troubleshooting & Optimization

Technical Support Center: Syngenite Crystal Growth and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with syngenite (K₂Ca(SO₄)₂·H₂O) crystallization.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound Crystals

Question: I am attempting to synthesize this compound, but I am getting a very low yield, or no crystals are forming at all. What are the likely causes and how can I fix this?

Answer: Low or no yield in this compound synthesis is a common issue that can typically be traced back to several key experimental parameters. Follow this troubleshooting workflow to diagnose and resolve the problem.

Low_Yield_Troubleshooting start Start: Low/No this compound Yield check_temp Is the synthesis temperature below 40°C? start->check_temp check_conc Is the K₂SO₄ concentration above 4% w/w (at 40°C)? check_temp->check_conc Yes solution_temp Action: Lower temperature. This compound stability decreases significantly above 40°C. check_temp->solution_temp No check_humidity For solid-state reaction: Is relative humidity ≥ 96%? check_conc->check_humidity Yes solution_conc Action: Increase K₂SO₄ concentration. A sufficient excess is required to drive the equilibrium towards this compound. check_conc->solution_conc No check_time Is the reaction time sufficient? check_humidity->check_time Yes solution_humidity Action: Increase humidity. High humidity is critical for the reaction between gypsum and K₂SO₄. check_humidity->solution_humidity No solution_time Action: Increase reaction time. Consult protocols for specific methods. check_time->solution_time No success Outcome: Improved this compound Yield check_time->success Yes solution_temp->check_conc solution_conc->check_humidity solution_humidity->check_time solution_time->success

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Product is Contaminated with Gypsum

Question: My synthesized this compound contains a significant amount of gypsum (CaSO₄·2H₂O) as an impurity. How can I improve the purity of my product?

Answer: Gypsum is a common impurity in this compound synthesis, often resulting from incomplete reaction or unfavorable conditions.[1] Key factors to control are reactant concentrations and temperature.

  • Reactant Concentration: The concentration of potassium sulfate (B86663) (or a potassium-ion source) is crucial. To form stable this compound, the K₂SO₄ concentration in the solution must be sufficiently high. For instance, at 40°C, it should be above 4% w/w.[2][3] If the concentration is too low, the equilibrium will favor the less soluble gypsum. In syntheses using potassium hydrosulfate (KHSO₄) and calcium carbonate (CaCO₃), lower molarity KHSO₄ solutions can lead to the formation of gypsum instead of this compound.[4]

  • Temperature: this compound is best synthesized at lower temperatures (ideally below 40°C).[2][3] As the temperature increases, the stability of this compound decreases, which can lead to its decomposition or the preferential precipitation of other species.

  • Reaction Time: Ensure the reaction has been allowed to proceed to completion. Depending on the method, this can range from hours to days. For example, in the reaction of fine-particle hemihydrate with ammonium (B1175870) sulfate, the reaction can be complete in 20 minutes at 25°C, but using gypsum can extend this to 40 hours.[5]

Issue 3: this compound Crystals are Decomposing

Question: After successfully forming this compound crystals, they seem to be decomposing during washing or drying. What could be causing this?

Answer: this compound is sensitive to both temperature and acidity.

  • High Temperatures: this compound is not stable at elevated temperatures. Decomposition begins around 200°C, where it dehydrates and breaks down into K₂Ca₂(SO₄)₃ and amorphous K₂SO₄.[1][6] For drying, avoid high temperatures. Air drying at ambient or slightly elevated temperatures (below 60°C) is recommended.

  • Acidic Conditions: In the presence of acid (hydrogen ions) at temperatures above 60°C, this compound will decompose.[2] Ensure that the washing solution is neutral and that the synthesis environment is not acidic, unless the protocol specifically calls for it and controls the subsequent steps carefully.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and concentration ranges for aqueous this compound synthesis?

A1: The most favorable conditions for this compound synthesis are at temperatures below 60°C, with temperatures below 40°C being ideal.[3] The stability range of this compound is greater at these lower temperatures.[2][3] Regarding concentration, the solution must have an excess of potassium sulfate. The required concentration increases with temperature.

TemperatureMinimum K₂SO₄ Concentration (% w/w)
40°C~4%
100°C~11%
Data derived from solubility curves.[2][3]

Q2: Can I use reactants other than K₂SO₄ and a calcium salt?

A2: Yes, various starting materials can be used. This compound can be formed from solutions containing potassium ions and sulfate ions from different sources.[2][3] Common examples include:

  • Potassium chloride (KCl) and sodium sulfate (Na₂SO₄) in the presence of a calcium source.[2][3]

  • Potassium chloride (KCl) and ammonium sulfate ((NH₄)₂SO₄) in the presence of a calcium source.[2]

  • Potassium hydrosulfate (KHSO₄) and calcium carbonate (CaCO₃).[4]

Q3: How does pH affect this compound crystal growth?

A3: this compound is susceptible to decomposition in acidic environments, particularly at elevated temperatures (>60°C).[2] The presence of H⁺ ions can convert sulfate ions to bisulfate, disrupting the equilibrium and causing the dissolution of K₂SO₄ from the this compound structure. Therefore, maintaining a neutral or near-neutral pH is generally recommended for stable crystal growth.

Q4: What is mechanochemical synthesis and how do its parameters affect the product?

A4: Mechanochemical synthesis is a solventless method that uses mechanical energy (e.g., in a planetary ball mill) to induce chemical reactions. For this compound, this involves grinding potassium sulfate and gypsum together.[7] This method can produce phase-pure, sub-micrometer-sized this compound crystals.[7] Key parameters include:

ParameterEffect on this compound Yield
Milling Time Yield increases significantly with longer milling time. Complete conversion can be achieved in 60 minutes.
Milling Speed Higher rotational speeds (e.g., increasing from 200 to 300 rpm) boost the rate of this compound formation.
Ball-to-Powder Ratio (BPR) Higher BPRs (e.g., 30 vs. 10) can increase the yield, especially at shorter milling times.
Temperature Elevated temperatures (e.g., 60-100°C) accelerate the reaction at short milling times but have less effect on the final yield after longer periods (~30 min).
Data from mechanochemical synthesis studies.[7]

Q5: What are common impurities in this compound and how can they be minimized?

A5: The most common impurity from the synthesis process is unreacted gypsum .[1] This can be minimized by using an excess of potassium sulfate, ensuring a sufficiently long reaction time, and maintaining a low synthesis temperature. In mechanochemical synthesis, minor iron abrasion from steel milling equipment can be introduced.[7] In natural samples, this compound can be associated with minerals like halite and arcanite .[8][9]

Experimental Protocols

Protocol 1: Aqueous Synthesis from KCl and Na₂SO₄

This protocol is based on the reaction: 2KCl + CaSO₄ + Na₂SO₄ + H₂O → K₂Ca(SO₄)₂·H₂O + 2NaCl

Methodology:

  • Prepare a saturated solution of potassium chloride (KCl) at 23°C.

  • To this solution, add additional solid KCl, sodium sulfate (Na₂SO₄), and anhydrous calcium sulfate (CaSO₄). A representative ratio would be ~115g KCl, ~216.5g Na₂SO₄, and ~186g CaSO₄ to 2500g of water already saturated with KCl.[2]

  • Stir the mixture at 23°C for two hours to allow the reaction to proceed.

  • Filter the resulting slurry to separate the solid product from the mother liquor.

  • Wash the collected solids with deionized water to remove soluble byproducts like NaCl.

  • Dry the product at a temperature below 60°C. A yield of approximately 92% based on the initial calcium sulfate can be expected.[2]

Aqueous_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation prep_sol Prepare saturated KCl solution at 23°C add_reagents Add solid KCl, Na₂SO₄, and CaSO₄ to solution prep_sol->add_reagents react Stir mixture for 2 hours at 23°C add_reagents->react filter Filter slurry to isolate solid product react->filter wash Wash with deionized water filter->wash dry Dry product (Temp < 60°C) wash->dry end end dry->end Pure this compound

Caption: Experimental workflow for aqueous synthesis of this compound.

Protocol 2: Mechanochemical (Solventless) Synthesis

This protocol describes the synthesis of this compound by milling gypsum and potassium sulfate.

Methodology:

  • Combine potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O) in a 1:1 molar ratio in a planetary ball mill.

  • Use steel grinding jars and balls. Set the ball-to-powder ratio (BPR) between 10 and 30.

  • Set the milling speed between 300 and 400 rpm.

  • Mill the mixture for 30 to 60 minutes at room temperature. A 60-minute duration ensures nearly complete conversion.[7]

  • After milling is complete, retrieve the resulting this compound powder from the jar. No further washing or purification is typically required.

Mechanochemical_Synthesis_Factors cluster_inputs Input Parameters cluster_outputs Output Characteristics time Milling Time (30-60 min) process Mechanochemical Synthesis Process (Planetary Mill) time->process speed Milling Speed (300-400 rpm) speed->process bpr Ball-to-Powder Ratio (10-30) bpr->process temp Temperature (Room Temp) temp->process yield High Yield (>95%) process->yield purity High Purity process->purity size Sub-micron Crystal Size process->size

Caption: Factors influencing mechanochemical synthesis of this compound.

References

Technical Support Center: Prevention of Undesired Syngenite Formation in Cement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired formation of syngenite in cement-based experiments.

Troubleshooting Guide

Issue: Premature Stiffening or "False Set" of Cement Paste

Potential Cause Verification Solution
Undesired this compound Formation Perform X-ray Diffraction (XRD) analysis to identify characteristic this compound peaks. Use Thermogravimetric Analysis (TGA) to detect the characteristic endotherm for this compound dehydration.See the "Methods for Preventing this compound Formation" section below.
Secondary Gypsum Recrystallization XRD analysis will show an increase in gypsum peaks. This often occurs when hemihydrate, formed from gypsum dehydration at high temperatures, rehydrates.Control the temperature during cement grinding to remain below the threshold for significant gypsum dehydration.
Rapid C3A Hydration ("Flash Set") This is characterized by a rapid and significant heat evolution immediately after water is added. The paste cannot be reworked.Ensure an adequate amount of a properly reactive sulfate (B86663) source (gypsum) is present to control the C3A reaction.

Issue: Lumpy or Agglomerated Cement Powder During Storage ("Air Setting")

Potential Cause Verification Solution
This compound Formation due to Moisture Exposure The lumps will be hard and difficult to break. XRD analysis of the lumpy material will confirm the presence of this compound.Store cement in airtight containers or in a low-humidity environment. Use hydrophobic agents during cement manufacturing.
Carbonation The lumps are often softer and more friable. TGA can detect the presence of calcium carbonate.Protect cement from exposure to atmospheric carbon dioxide and moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it undesirable in cement?

This compound is a double salt of potassium and calcium sulfate with the chemical formula K₂Ca(SO₄)₂·H₂O.[1] Its formation is generally considered undesirable in Portland cement for several reasons:

  • Air Setting/Pack Setting: this compound formation is a primary cause of the premature hardening or "lumping" of cement during storage, especially in humid conditions. This occurs as it forms a strong initial bond between cement particles.

  • False Set: The formation of needle-like this compound crystals can cause the cement paste to stiffen shortly after mixing with water, a phenomenon known as false set.[2] This can be problematic for handling and placement of the cement paste.

  • Altered Rheology: The presence of this compound can negatively impact the rheological properties of cement pastes, affecting their flowability and workability.

  • Destructive Phenomena: The interaction of potassium sulfate and gypsum to form this compound can cause destructive phenomena in cement pastes, leading to increased porosity and decreased early strength.[1]

Q2: What are the primary chemical precursors for this compound formation?

The formation of this compound in cement occurs through the reaction of potassium sulfate (often present as arcanite, K₂SO₄, in the clinker) and gypsum (calcium sulfate dihydrate, CaSO₄·2H₂O), which is added during grinding to control the setting time.[1] The presence of water is essential for this reaction to proceed.

Q3: What conditions promote the formation of this compound?

Several factors can accelerate the formation of undesired this compound:

  • High Alkali Content: Cements with a high content of potassium sulfate are more susceptible to this compound formation.[1]

  • Presence of Moisture: The reaction requires water. Exposure to humidity during storage is a critical factor. Laboratory experiments have shown that this compound forms rapidly at relative humidities of 96% and above at 30°C.[3][4]

  • High Temperatures in Cement Mill: Temperatures in cement grinding mills can often exceed 120°C.[5] This can cause the dehydration of gypsum (CaSO₄·2H₂O) to hemihydrate (CaSO₄·0.5H₂O), which is more soluble and reactive, potentially contributing to false set phenomena.[3]

Q4: How can the formation of this compound be prevented or minimized?

Several strategies can be employed to mitigate undesired this compound formation:

  • Control of Raw Materials: Lowering the alkali (potassium) and aluminate content in the raw materials for clinker production can reduce the potential for this compound formation.[6]

  • Temperature Control during Grinding: Maintaining the cement temperature below the threshold for significant gypsum dehydration is crucial. Cooling the mill with air or using an external cement cooler to achieve temperatures below 60°C is recommended for trouble-free storage.[5]

  • Use of Grinding Aids: The addition of grinding aids, such as triethanolamine (B1662121) and glycols, at dosages typically ranging from 0.02% to 0.05% can help prevent the agglomeration of cement particles.[4][7]

  • Partial Replacement of Gypsum: Substituting a portion of the gypsum with anhydrite or hemihydrate can reduce lump formation in silos.[5][6]

  • Proper Storage Conditions: Storing cement in environments with low humidity (below the critical humidity of approximately 96% RH) is essential to prevent moisture-induced this compound formation.[3][4]

  • Hydrophobic Agents: The use of hydrophobic agents like stearic or oleic acid can form a protective film around cement particles, impeding water access during prolonged storage.

Data Presentation

Table 1: Typical Dosages of Grinding Aids for Cement

Grinding Aid TypeChemical ExampleTypical Dosage Range (% by weight of cement)Optimal Dosage (ppm)
Amino AlcoholsTriethanolamine (TEA)0.01 - 0.10~350
GlycolsEthylene Glycol (EG)0.02 - 0.05~300

Table 2: Temperature Thresholds for Gypsum Dehydration

Dehydration StageProductOnset Temperature (°C)Significant Range (°C)
Partial DehydrationHemihydrate (CaSO₄·0.5H₂O)~70 - 7595 - 170
Complete DehydrationAnhydrite (CaSO₄)>170>170

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using X-Ray Diffraction (XRD)

  • Sample Preparation:

    • Take a representative sample of the cement powder.

    • Grind the sample to a fine powder (typically passing a 45 µm sieve) to ensure random orientation of the crystallites. A micronizing mill can be used for this purpose.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface.

  • Data Collection:

    • Use a powder diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range that includes the characteristic peaks of this compound and other cement phases (e.g., 5° to 70°).

    • Key diagnostic diffraction peaks for this compound are located at d-spacings of approximately 0.571 nm and 0.316 nm.[8]

  • Data Analysis (Rietveld Refinement):

    • Use a suitable software package for Rietveld analysis.

    • Import the collected XRD pattern.

    • Define the crystal structures of all expected phases in the cement (e.g., alite, belite, aluminate, ferrite, gypsum, and this compound).

    • Perform the Rietveld refinement to fit the calculated diffraction pattern to the experimental data.

    • The software will provide a quantitative phase analysis, giving the weight percentage of this compound and other crystalline phases in the sample.

Protocol 2: Verification of this compound using Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Place a small, accurately weighed amount of the cement sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

  • TGA Measurement:

    • Heat the sample from ambient temperature to approximately 500°C at a controlled heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • This compound exhibits a characteristic endothermic dehydration event. While the exact temperature can vary with experimental conditions, a significant weight loss associated with the loss of its crystal water is expected. Some studies show this dehydration and decomposition to occur around 200°C, while others, under different conditions, report effects in the 267–323 °C range.[9][10]

  • Data Interpretation:

    • Analyze the TGA and corresponding Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) curves.

    • The presence of a distinct weight loss step in the TGA curve, corresponding to an endothermic peak in the DTA/DSC curve within the expected temperature range for this compound dehydration, provides strong evidence of its presence.

Visualizations

Syngenite_Formation_Pathway cluster_reactants Reactants in Cement cluster_conditions Favorable Conditions K2SO4 Potassium Sulfate (K₂SO₄) This compound Undesired this compound (K₂Ca(SO₄)₂·H₂O) K2SO4->this compound + H₂O Gypsum Gypsum (CaSO₄·2H₂O) Gypsum->this compound + H₂O Moisture Presence of Water (High Humidity) Moisture->this compound High_Alkali High Alkali Content High_Alkali->this compound High_Temp High Grinding Temperature High_Temp->this compound promotes Syngenite_Prevention_Workflow Start Start: Cement Production Raw_Material Raw Material Selection (Low Alkali) Start->Raw_Material Grinding Clinker Grinding Raw_Material->Grinding Additives Addition of... - Grinding Aids - Gypsum Replacement - Hydrophobic Agents Grinding->Additives Temp_Control Temperature Control (< 60°C) Grinding->Temp_Control Storage Cement Storage Grinding->Storage Humidity_Control Humidity Control (< 96% RH) Storage->Humidity_Control End End: this compound-Free Cement Storage->End

References

Technical Support Center: Thermal Decomposition of Syngenite (K₂Ca(SO₄)₂·H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the thermal decomposition stages of syngenite. It includes troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the accurate analysis and interpretation of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the thermal analysis of this compound.

Q1: My TGA curve shows a weight loss around 100°C, but the main decomposition of this compound is reported at higher temperatures. What could be the cause?

A1: A weight loss step around 100°C is typically not associated with the decomposition of pure this compound. The most probable cause is the presence of gypsum (CaSO₄·2H₂O) as an impurity in your sample.[1][2] Gypsum undergoes dehydration at approximately this temperature. Another possibility is the loss of adsorbed or surface water from your sample.[3]

Troubleshooting Steps:

  • Sample Purity Check: Verify the purity of your this compound sample using techniques like X-ray Diffraction (XRD) to check for the presence of gypsum or other hydrated phases.

  • Sample Preparation: Ensure your sample is properly dried under controlled conditions before the TGA analysis to minimize the presence of adsorbed water.

Q2: The decomposition temperature of my this compound sample is different from the values reported in the literature. Why is there a discrepancy?

A2: Variations in decomposition temperatures can be attributed to several factors related to experimental conditions.[1][3]

Troubleshooting Steps:

  • Heating Rate: A higher heating rate can shift the decomposition peaks to higher temperatures. Ensure you are using a consistent and appropriate heating rate, typically between 2°C/min and 10°C/min.[3]

  • Atmosphere: The type of purge gas (e.g., nitrogen, air) and its flow rate can influence the decomposition process. A flowing atmosphere is generally recommended to remove evolved gases.[3] For example, experiments conducted in a flowing nitrogen atmosphere at 2°C/min showed different thermal effects compared to those in an airflow of 50 mL/min at 10°C/min.[1][3]

  • Sample Mass and Particle Size: Larger sample mass or larger particle sizes can lead to slower decomposition due to heat and mass transfer limitations, resulting in broader peaks and shifts in decomposition temperatures.[1][2] It is recommended to use a small sample mass (e.g., 8 mg) and a consistent particle size.[3]

Q3: My TGA curve for this compound shows multiple weight loss steps between 200°C and 400°C. Is this normal?

A3: Yes, it is not uncommon to observe multiple weight loss steps in this temperature range. The main dehydration and decomposition of this compound to potassium calcium sulfate (B86663) (K₂Ca₂(SO₄)₃) and amorphous potassium sulfate (K₂SO₄) occurs around 200°C.[1][2] However, additional weight loss steps at higher temperatures, such as around 250°C and 350°C, can be attributed to the slower decomposition of larger this compound particles.[1][2] This is due to the slower diffusion of water and K₂SO₄ out of the crystal lattice of larger particles.[1][2]

Q4: I observe a minor weight loss around 450°C in my TGA curve. What does this correspond to?

A4: A minor endothermic weight loss around 450°C has been observed in some studies.[1] The origin of this weight loss is not definitively clear and is not attributed to the decomposition of this compound, its primary decomposition products, or gypsum impurities.[1] It may be related to the decomposition of other minor impurities present in the sample.

Quantitative Data Summary

The thermal decomposition of this compound can be summarized in the following stages. Please note that the temperature ranges can vary depending on the experimental conditions as detailed in the troubleshooting section.

StageTemperature Range (°C)ProcessMass Loss (%)Decomposition ProductsCitations
Impurity Dehydration (if present) ~100Dehydration of gypsum (CaSO₄·2H₂O) impurity.MinorAnhydrite (CaSO₄)[1][2]
Main Decomposition ~200 - 350Dehydration and decomposition of this compound. This may occur in multiple steps depending on particle size.~5.5 (theoretical for H₂O)Crystalline K₂Ca₂(SO₄)₃ and amorphous K₂SO₄[1][2][3]
Minor Decomposition ~450Unidentified minor sulfate loss.MinorNot clearly identified[1]

Experimental Protocols

Detailed methodologies for the key experiments used in the thermal analysis of this compound are provided below.

1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: A small polycrystalline sample of this compound (e.g., 8 mg) is placed in an alundum crucible with a lid.[3]

  • Experimental Conditions:

    • Heating Program: The sample is heated from ambient temperature (e.g., 40°C) to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).[3]

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or air (e.g., 50 mL/min).[3]

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The DSC curve shows the heat flow, with endothermic and exothermic events appearing as peaks.

2. High-Temperature X-ray Diffraction (HT-XRD)

  • Objective: To identify the crystalline phases present at different stages of the thermal decomposition.

  • Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

  • Sample Preparation: A powdered sample of this compound is placed on the sample holder of the high-temperature stage.

  • Experimental Conditions:

    • Heating Program: The sample is heated in stages to specific temperatures corresponding to the events observed in the TGA/DSC analysis.

    • Data Collection: At each temperature, an XRD pattern is collected to identify the crystalline phases present.

  • Data Analysis: The diffraction patterns are analyzed to identify the changes in the crystal structure and the formation of new crystalline phases as a function of temperature.

Visualizations

Experimental Workflow for Thermal Analysis of this compound

G A Sample Preparation (this compound) B TGA / DSC Analysis A->B Load Sample C Identify Decomposition Stages (Temperature & Mass Loss) B->C Analyze Thermal Curves D High-Temperature XRD C->D Select Temperatures for XRD F Data Interpretation & Reporting C->F E Phase Identification at each stage D->E Analyze Diffraction Patterns E->F

Caption: Workflow for the thermal decomposition analysis of this compound.

References

influence of relative humidity on syngenite formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with syngenite (K₂Ca(SO₄)₂·H₂O).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation relevant?

A1: this compound is a hydrated potassium calcium sulfate (B86663) mineral. Its formation is of interest in various fields, including cement chemistry, where it can influence setting times and material properties.[1][2][3] In pharmaceutical sciences, understanding its formation can be crucial when dealing with excipients containing potassium and calcium salts, as unexpected precipitation can affect drug stability and performance.

Q2: What are the primary reactants for this compound formation?

A2: this compound typically forms from the reaction of potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O) in the presence of water.[1][2][4] It can also be synthesized from calcium sulfate anhydrite (CaSO₄) and potassium sulfate.[5]

Q3: What is the critical role of relative humidity in this compound formation?

A3: Relative humidity (RH) is a critical factor. Laboratory studies have shown that this compound forms rapidly from mixtures of gypsum and potassium sulfate only at high relative humidities.[1][2][4] A critical relative humidity of approximately 96% at 30°C has been identified, below which the reaction rate significantly decreases.[1][2][4]

Q4: Does this compound formation cease completely below the critical relative humidity?

A4: While the reaction rate is drastically reduced, there is some evidence to suggest that this compound formation may still occur at relative humidities lower than 96%, albeit at a much slower pace, potentially down to around 80% RH.[3]

Q5: How does temperature affect this compound formation?

A5: The provided research primarily focuses on the influence of relative humidity at a constant temperature (around 30°C).[1] However, temperature can influence the kinetics of the reaction and the stability of the reactants and products. This compound itself is thermally stable up to about 200°C, after which it dehydrates and decomposes.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No or very slow this compound formation Low Relative Humidity: The ambient relative humidity is below the critical level of ~96% RH.[1][2][4]1. Increase the relative humidity of the experimental environment to ≥ 96%. This can be achieved using a controlled humidity chamber or by equilibrating the sample over a saturated potassium sulfate solution or pure water in a sealed container.[1] 2. Confirm the relative humidity using a calibrated hygrometer.
Insufficient Reaction Time: The experiment duration may be too short, especially at humidities slightly below the optimum.1. Extend the reaction time. At 100% RH and 30°C, significant formation occurs within 10 hours, but reaching near completion can take several days.[1] 2. Monitor the reaction progress over an extended period using techniques like XRD or thermal analysis.
Incorrect Reactant Stoichiometry or Form: The molar ratio of potassium sulfate to calcium sulfate may not be optimal. The form of calcium sulfate (e.g., anhydrite vs. gypsum) can also influence the reaction.1. Ensure an appropriate molar ratio of reactants. 2. Verify the form of calcium sulfate being used. The reaction has been documented with both gypsum and calcium sulfate anhydrite.[1][5]
Inconsistent or irreproducible results Fluctuations in Environmental Conditions: Variations in temperature and relative humidity can lead to inconsistent reaction rates.1. Maintain a stable and controlled environment. Use a temperature-controlled chamber with precise humidity regulation. 2. Continuously monitor and log temperature and humidity throughout the experiment.
Difficulty in detecting this compound Low Yield or Insensitive Detection Method: The amount of this compound formed may be below the detection limit of the analytical technique used.1. Use highly sensitive analytical methods for detection. Thermal analysis (TGA/DSC) and X-ray powder diffraction (XRD) are effective for identifying and quantifying this compound.[1][3] Infrared spectroscopy can also be used for identification.[3] 2. Allow the reaction to proceed for a longer duration to increase the yield.

Data Presentation

Table 1: Influence of Relative Humidity on this compound Formation Rate at 30°C

Relative Humidity (%)TimeApproximate Yield of this compound (% of theoretical)Reference
10010 hours~80%[1]
1007 days~95%[1]
< 96-Reaction virtually ceases or is extremely slow[1][2][4]
84 - 96-Considered the critical range for significant reaction initiation[3]

Experimental Protocols

Protocol 1: Synthesis of this compound under Controlled Humidity

Objective: To synthesize this compound from potassium sulfate and gypsum at a high relative humidity.

Materials:

  • Potassium sulfate (K₂SO₄), analytical grade

  • Gypsum (CaSO₄·2H₂O), analytical grade

  • Deionized water

  • Sealed container (e.g., desiccator)

  • Beakers

  • Spatula

  • Balance

  • Controlled temperature and humidity chamber (or a sealed container with a saturated salt solution to maintain a specific RH)

Methodology:

  • Prepare an equimolar mixture of potassium sulfate and gypsum powder.

  • Place the powder mixture in an open container (e.g., a petri dish) within a larger sealed container.

  • To achieve approximately 100% relative humidity, place a beaker of deionized water in the sealed container.[1] For other specific high relative humidities, a saturated solution of a suitable salt can be used.

  • Place the sealed container in a temperature-controlled environment, such as an incubator, set to 30°C.

  • Allow the reaction to proceed for the desired duration (e.g., 10 hours to 7 days).

  • Periodically, a small sample of the powder can be carefully removed for analysis.

  • Analyze the resulting solid product using X-ray diffraction (XRD) to confirm the presence of this compound and identify any unreacted starting materials. Thermal analysis (TGA/DSC) can also be used for quantification.[1]

Visualizations

Syngenite_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis K2SO4 Potassium Sulfate (K₂SO₄) Mix Mix Reactants K2SO4->Mix Gypsum Gypsum (CaSO₄·2H₂O) Gypsum->Mix Reaction Reaction Chamber Mix->Reaction Introduce Reactants Humidity Set High Relative Humidity (e.g., ≥ 96%) Humidity->Reaction Temperature Set Temperature (e.g., 30°C) Temperature->Reaction Analysis Analyze Product Reaction->Analysis Sample Product XRD X-ray Diffraction (XRD) XRD->Analysis TGA_DSC Thermal Analysis (TGA/DSC) TGA_DSC->Analysis Result Result Analysis->Result Identify & Quantify this compound

Caption: Experimental workflow for the synthesis and analysis of this compound.

Humidity_Influence_On_Syngenite_Formation RH Relative Humidity (RH) High_RH High RH (≥ 96%) RH->High_RH Condition Low_RH Low RH (< 96%) RH->Low_RH Condition Rapid_Formation Rapid this compound Formation High_RH->Rapid_Formation Leads to Slow_Formation Very Slow / Negligible This compound Formation Low_RH->Slow_Formation Leads to

Caption: Influence of relative humidity on the rate of this compound formation.

References

Technical Support Center: Large-Scale Production of Syngenite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of syngenite (K₂Ca(SO₄)₂·H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The main industrial and laboratory methods for synthesizing this compound include:

  • Aqueous Co-Precipitation: This common method involves reacting a solution of potassium sulfate (B86663) with a source of calcium sulfate, such as gypsum (CaSO₄·2H₂O).[1] It is a straightforward method but can present challenges in controlling crystal size and purity.

  • Mechanochemical Synthesis: This solventless method involves the high-energy milling of potassium sulfate and gypsum.[1] It is an environmentally friendly option that can produce sub-micrometer-sized this compound crystals.[2]

  • From Phosphogypsum: this compound can be produced by reacting phosphogypsum, a byproduct of phosphoric acid production, with potassium chloride, often in the presence of ammonia. This method utilizes an industrial waste product, making it a potentially cost-effective and sustainable route.

  • From Calcium Carbonate: this compound can be synthesized by reacting calcium carbonate with a potassium hydrosulfate solution. This method produces carbon dioxide as a byproduct, which can be easily removed from the reaction.[3]

Q2: What are the key factors influencing the yield and purity of this compound?

A2: Several factors can significantly impact the outcome of this compound synthesis:

  • Temperature: Lower temperatures generally favor the formation of this compound, while higher temperatures can lead to its decomposition or the formation of impurities like görgeyite (K₂Ca₅(SO₄)₆·H₂O).[1][4] Synthesis is often carried out at or below ambient temperatures.[4]

  • Reactant Concentration and Ratio: An excess of potassium sulfate in the reaction solution is often necessary to ensure the formation of stable this compound and to prevent the formation of other calcium sulfate salts.[4] The optimal reactant ratios can vary depending on the specific synthesis method.

  • pH: The pH of the reaction medium can influence the solubility of the reactants and the stability of the final product.

  • Reaction Time: Sufficient reaction time is crucial for the complete conversion of reactants to this compound. This can range from minutes in mechanochemical synthesis to several hours in aqueous precipitation methods.[1][5]

  • Presence of Impurities: The purity of the starting materials is critical. The presence of ions like chlorides or impurities in phosphogypsum can affect the reaction and the final product's quality.

Q3: At what temperature does this compound decompose?

A3: this compound is thermally stable up to approximately 200°C.[6] The main dehydration and decomposition stage, where it breaks down into K₂Ca₂(SO₄)₃ and amorphous K₂SO₄, occurs around this temperature.[6] Larger particles may exhibit slower decomposition at slightly higher temperatures (around 250-350°C) due to slower diffusion of water.

Q4: How can I characterize the synthesized this compound to ensure its quality?

A4: A combination of analytical techniques is recommended for quality control:

  • X-ray Diffraction (XRD): This is the primary method for confirming the phase purity of the this compound and identifying any crystalline impurities such as gypsum or arcanite (K₂SO₄).

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the this compound and can be used to quantify the yield of the reaction by measuring the weight loss associated with the dehydration of any unreacted gypsum and the decomposition of this compound.[1]

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal transitions of this compound, such as its decomposition, and to detect impurities.[6]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal size of the this compound particles.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the chemical bonds present in the this compound and help to identify impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction - Increase the reaction time to allow for complete conversion.[1] - Ensure adequate mixing to maintain a homogenous reaction mixture.
Suboptimal Temperature - For aqueous methods, conduct the synthesis at lower temperatures (e.g., ambient or below) to favor this compound formation.[4]
Incorrect Reactant Ratio - In aqueous co-precipitation, ensure an excess of potassium sulfate is used to promote the formation of stable this compound.[4] - For mechanochemical synthesis, optimize the ball-to-powder ratio (BPR). Higher BPRs can increase the reaction rate.[1]
Product Loss During Washing - Minimize the volume of washing solvent. - Use a solvent in which this compound has low solubility.
Precipitation Issues - For co-precipitation, ensure the concentration of reactants is sufficient to exceed the solubility product of this compound.

Issue 2: Presence of Gypsum Impurity in the Final Product

Possible Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time to ensure all gypsum has reacted.[1] - In mechanochemical synthesis, increase the milling time or rotational speed.[1]
Incorrect Stoichiometry - Ensure the molar ratio of potassium sulfate to calcium sulfate is appropriate for the chosen synthesis method. An excess of potassium sulfate is often beneficial in aqueous methods.[4]
Reaction Conditions Favoring Gypsum - For aqueous methods, ensure the temperature is maintained at a level that favors this compound formation over gypsum stability.
Inefficient Separation - If unreacted gypsum is present, consider a purification step. One approach involves calcining the mixture at around 500°C to convert gypsum to a less reactive form of calcium sulfate, followed by extraction of this compound.[7]

Issue 3: Formation of Unwanted Byproducts (e.g., Görgeyite)

Possible Cause Troubleshooting Step
High Reaction Temperature - Maintain a low reaction temperature, as higher temperatures (especially in co-precipitation) can favor the formation of görgeyite.[1]
Incorrect Reactant Concentrations - Ensure the concentration of potassium sulfate in the solution is sufficient to stabilize the formation of this compound.[4]

Issue 4: Inconsistent Crystal Size and Morphology

Possible Cause Troubleshooting Step
Inadequate Control Over Nucleation and Growth - For co-precipitation, control the rate of addition of reactants and the stirring speed to influence nucleation and crystal growth. - For smaller, sub-micron crystals, consider using the mechanochemical synthesis method.[2]
Presence of Impurities - Ensure high-purity starting materials, as impurities can act as nucleation sites and affect crystal habit.

Quantitative Data

Table 1: Effect of Milling Parameters on this compound Yield in Mechanochemical Synthesis [1]

Milling Time (min)Rotational Speed (rpm)Ball-to-Powder Ratio (BPR)Temperature (°C)This compound Yield (%)
530010Room Temperature2
1030010Room Temperature54
2030010Room Temperature87
3030010Room Temperature>94
6030010Room Temperature100
1020010Room Temperature~30
1040010Room Temperature~70
1030020Room Temperature58
1030030Room Temperature70
10300106078
103001010084

Table 2: Temperature Dependence of this compound Stability in Aqueous Solutions [4]

Temperature (°C)Minimum K₂SO₄ Concentration for Stable this compound (w/w %)
40~4
100~11

Experimental Protocols

1. Detailed Methodology for Co-Precipitation Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[4][5]

  • Materials: Potassium sulfate (K₂SO₄), Calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O), Deionized water.

  • Procedure:

    • Prepare a saturated solution of potassium chloride by dissolving it in deionized water at the desired reaction temperature (e.g., 23°C).[4]

    • To this solution, add a stoichiometric excess of potassium sulfate and the desired amount of anhydrous calcium sulfate or gypsum.[4] A typical reaction mixture might involve adding 149.1 grams of potassium chloride and 132 grams of ammonium (B1175870) sulfate to a slurry of calcium sulfate (prepared from 77 grams of calcium hydroxide (B78521) and 101.6 grams of concentrated sulfuric acid in 730 grams of water), with an additional 520 grams of water.[5]

    • Stir the mixture vigorously for a set duration, typically ranging from one to several hours, at a constant temperature.[4][5]

    • After the reaction is complete, filter the resulting slurry to separate the this compound precipitate from the mother liquor.

    • Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

    • Dry the purified this compound product in an oven at a temperature below its decomposition point (e.g., 60-80°C).

    • Characterize the final product using XRD for phase identification and TGA for purity assessment.

2. Detailed Methodology for Mechanochemical Synthesis of this compound [1]

  • Materials: Potassium sulfate (K₂SO₄), Calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O).

  • Equipment: Planetary ball mill.

  • Procedure:

    • Combine stoichiometric amounts of potassium sulfate and gypsum in the milling container.

    • Set the desired milling parameters, such as milling time, rotational speed, and ball-to-powder ratio (BPR). Optimal conditions for achieving over 90% yield can be a 10-minute milling period, a high BPR of 30, and a high rotational speed of 400 rpm.[1]

    • Conduct the milling process in an ambient atmosphere.

    • After milling, collect the resulting powder.

    • Characterize the product using XRD to confirm the formation of this compound and TGA to determine the yield.

Visualizations

Syngenite_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification and Drying cluster_qc Quality Control start Select Synthesis Method co_precipitation Aqueous Co-Precipitation start->co_precipitation Aqueous mechanochemical Mechanochemical Synthesis start->mechanochemical Solventless phosphogypsum From Phosphogypsum start->phosphogypsum Waste Valorization reactants Prepare Reactants (K₂SO₄, CaSO₄ source, etc.) co_precipitation->reactants mechanochemical->reactants phosphogypsum->reactants reaction Controlled Reaction (Temperature, Time, pH) reactants->reaction filtration Filtration/Separation reaction->filtration washing Washing filtration->washing drying Drying (<200°C) washing->drying qc_check Analyze Product drying->qc_check xrd XRD (Phase Purity) qc_check->xrd tga TGA (Yield) qc_check->tga sem SEM (Morphology) qc_check->sem pass Product Meets Specs qc_check->pass Pass fail Troubleshoot qc_check->fail Fail Troubleshooting_Logic start Initial Synthesis Attempt qc Quality Control Analysis start->qc low_yield Low Yield? qc->low_yield Check Yield impurity Impurities Present? low_yield->impurity No adjust_time_temp Adjust Reaction Time/ Temperature low_yield->adjust_time_temp Yes adjust_ratio Modify Reactant Ratio low_yield->adjust_ratio Yes crystal_issue Incorrect Crystal Size? impurity->crystal_issue No purify Implement Purification Step impurity->purify Yes (e.g., Gypsum) change_method Change Synthesis Method (e.g., to Mechanochemical) crystal_issue->change_method Yes success Successful Production crystal_issue->success No adjust_time_temp->qc adjust_ratio->qc purify->qc change_method->start

References

optimizing reaction conditions for syngenite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of syngenite (K₂Ca(SO₄)₂·H₂O). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound can be synthesized through several methods, including:

  • Co-precipitation: This involves the reaction of soluble calcium and potassium salts, such as calcium nitrate (B79036) and potassium sulfate (B86663), in an aqueous solution.[1][2]

  • Reaction of Calcium Carbonate with Potassium Hydrosulfate: This method utilizes calcium carbonate and potassium hydrosulfate solutions, which can lead to a product with minimal by-products that require washing.[1][2]

  • Mechanochemical Synthesis: This solventless method involves the mechanical activation of a powder mixture of potassium sulfate and calcium sulfate dihydrate (gypsum) in a planetary mill.[1][3][4]

  • Aqueous Reaction of Calcium Sulfate and Potassium Salts: This can involve reacting calcium sulfate with potassium chloride or potassium sulfate solutions.[1][5]

Q2: My this compound synthesis yield is low. What are the potential causes and solutions?

A2: Low yields can result from several factors depending on the synthesis method. For co-precipitation methods, ensure the molar ratios of reactants are correct and that the concentration of potassium sulfate is sufficient to stabilize the this compound phase.[5] For mechanochemical synthesis, optimizing milling time, speed, and ball-to-powder ratio is crucial for achieving high yields.[3]

Q3: I am observing gypsum (CaSO₄·2H₂O) as an impurity in my final product. How can I prevent its formation?

A3: The formation of gypsum is a common issue, particularly in aqueous synthesis methods. When using potassium hydrosulfate and calcium carbonate, the concentration of the potassium hydrosulfate solution is a critical factor. Using a lower concentration (e.g., 0.5 M) can lead to the formation of gypsum as the main product, while higher concentrations (1M and 2M) favor the formation of this compound.[1][2][6]

Q4: The this compound crystals from my co-precipitation synthesis are too large. How can I obtain smaller crystals?

A4: The co-precipitation method often yields large crystals (5-30 μm).[3][4][7] If smaller, sub-micrometer sized crystals are desired, mechanochemical synthesis is a recommended alternative.[4][7] This method provides better control over particle size.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Co-precipitation: Insufficient potassium sulfate concentration.[5]Increase the molar excess of potassium sulfate in the reaction mixture.
Mechanochemical: Suboptimal milling parameters.Increase milling time, rotational speed, or ball-to-powder ratio. For example, a high yield (>90%) can be achieved with a 10-minute milling period, a high ball-to-powder ratio of 30, and a high rotational speed of 400 rpm.
Presence of Gypsum Impurity KHSO₄ + CaCO₃ method: Low concentration of KHSO₄ solution.[1][2][6]Use a higher concentration of potassium hydrosulfate solution (e.g., 1M or 2M).
Formation of By-products Requiring Washing Use of starting materials like calcium nitrate or potassium chloride can lead to by-products.[1]Consider using calcium carbonate and potassium hydrosulfate, which forms an unstable carbonic acid by-product that decomposes into water and carbon dioxide.[1][2]
Large Crystal Size Co-precipitation method: Inherent nature of the crystallization process from solution.[4]Utilize the mechanochemical synthesis method, which is known to produce sub-micrometer sized this compound crystals.[4][7]
Decomposition of this compound High Temperatures: this compound is unstable at elevated temperatures and can decompose.[5][8][9]Ensure the synthesis and drying temperatures are kept below the decomposition temperature. The main dehydration and decomposition of this compound occur around 200°C.[9]

Experimental Protocols

Synthesis of this compound from Calcium Carbonate and Potassium Hydrosulfate

This method aims to produce this compound powder with minimal by-products.

Methodology:

  • Prepare aqueous solutions of potassium hydrosulfate (KHSO₄) at concentrations of 1M and 2M.

  • Use a molar ratio of KHSO₄ to calcium carbonate (CaCO₃) of 2:1 to favor the formation of this compound.[1][2]

  • Add the calcium carbonate powder to the potassium hydrosulfate solution while stirring.

  • The reaction will produce gaseous CO₂, indicating the reaction is proceeding.

  • Continue stirring until the reaction is complete.

  • Filter the resulting precipitate and dry it at a temperature below the decomposition point of this compound (e.g., below 200°C).

Expected Outcome: The use of 1M and 2M KHSO₄ solutions results in this compound as the predominant phase, with gypsum content not exceeding 7.9% and 1.9%, respectively.[1][2]

Mechanochemical Synthesis of this compound

This is a solventless method for producing fine this compound powder.

Methodology:

  • Prepare a powder mixture of potassium sulfate (K₂SO₄) and calcium sulfate dihydrate (CaSO₄·2H₂O).

  • Place the mixture in a planetary ball mill.

  • Modulate reaction parameters such as grinding time, milling speed, and ball-to-powder ratio (BPR).

  • Optimal conditions for achieving a high yield (>90%) can be a 10-minute milling period, a BPR of 30, and a rotational speed of 400 rpm.[3]

  • The synthesis is carried out in an ambient atmosphere.

Expected Outcome: This method produces phase-pure, sub-micrometer sized this compound crystals.[4][7]

Data Presentation

Table 1: Effect of Potassium Hydrosulfate (KHSO₄) Concentration on Gypsum Impurity in this compound Synthesis

KHSO₄ ConcentrationPredominant PhaseGypsum (CaSO₄·2H₂O) Content
0.5 MCalcium Sulfate Dihydrate (Gypsum)High
1.0 MThis compound (K₂Ca(SO₄)₂·H₂O)≤ 7.9%
2.0 MThis compound (K₂Ca(SO₄)₂·H₂O)≤ 1.9%

Data sourced from references[1][2].

Table 2: Effect of Milling Parameters on this compound Yield in Mechanochemical Synthesis

Milling Time (min)Rotational Speed (rpm)Ball-to-Powder Ratio (BPR)This compound Yield (%)
103001054
3030010~95
1040030>90

Data extracted from reference[3].

Visualizations

experimental_workflow_khso4_caco3 start Start prepare_solutions Prepare KHSO4 Solution (1M or 2M) start->prepare_solutions mix_reactants Mix CaCO3 with KHSO4 Solution (Molar Ratio 2:1) prepare_solutions->mix_reactants stir Stir Mixture mix_reactants->stir observe_co2 Observe CO2 Evolution stir->observe_co2 Reaction Proceeds filter Filter Precipitate stir->filter Reaction Complete observe_co2->stir dry Dry Product (<200°C) filter->dry end End: this compound Product dry->end

Caption: Experimental workflow for this compound synthesis from KHSO₄ and CaCO₃.

mechanochemical_synthesis_workflow start Start prepare_mixture Prepare Powder Mixture (K2SO4 + CaSO4·2H2O) start->prepare_mixture load_mill Load Planetary Ball Mill prepare_mixture->load_mill set_parameters Set Parameters: - Time - Speed - BPR load_mill->set_parameters mill Perform Milling set_parameters->mill collect_product Collect Product mill->collect_product end End: this compound Powder collect_product->end

Caption: Workflow for the mechanochemical synthesis of this compound.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield gypsum_impurity Gypsum Impurity issue->gypsum_impurity large_crystals Large Crystals issue->large_crystals solution_yield Adjust Reactant Ratios or Optimize Milling Parameters low_yield->solution_yield solution_gypsum Increase KHSO4 Concentration (for KHSO4 + CaCO3 method) gypsum_impurity->solution_gypsum solution_crystals Switch to Mechanochemical Synthesis large_crystals->solution_crystals

Caption: Logical relationships for troubleshooting common this compound synthesis issues.

References

Technical Support Center: Acid Decomposition of Syngenite at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the acid decomposition of syngenite (K₂Ca(SO₄)₂·H₂O) at elevated temperatures.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete this compound Decomposition 1. Insufficient acid concentration. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inefficient mixing of reactants.1. Ensure the acid concentration is sufficient to convert all sulfate (B86663) from this compound into bisulfate ions.[1] 2. Increase the reaction temperature. Temperatures above 70°C are preferred, with 80°C or higher being most effective.[1] 3. Extend the reaction time. Typical reaction times range from 30 minutes to 2 hours.[1] 4. Ensure vigorous and constant stirring to maintain a homogeneous slurry.
Formation of Unwanted Precipitates (e.g., Pentasalt) The specific reaction conditions (e.g., acid concentration, temperature) may favor the formation of intermediate products like pentasalt (5CaSO₄·K₂SO₄·H₂O).[1]Adjust the reaction conditions. The decomposition of this compound can yield either calcium sulfate or pentasalt depending on the conditions.[1] A thorough understanding of the phase diagram for the K₂SO₄-H₂SO₄-H₂O system can help in optimizing conditions to favor the desired product.[1]
Low Yield of Desired Solid Product (e.g., CaSO₄) 1. Incomplete decomposition of this compound. 2. Loss of solid product during filtration and washing.1. Refer to the solutions for "Incomplete this compound Decomposition". 2. Use a fine filter paper to prevent the loss of fine particles. Wash the solid product with a minimal amount of cold water to reduce dissolution.
Difficulty in Filtering the Resultant Slurry The solid product (e.g., gypsum) may form very fine particles, leading to slow filtration.Consider increasing the reaction temperature or aging the precipitate at an elevated temperature for a short period to encourage crystal growth, which can improve filterability. Filtering the slurry while it is still hot (e.g., 90°C) can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of acid decomposition of this compound at elevated temperatures?

The acid decomposition of this compound relies on the conversion of sulfate ions (SO₄²⁻) in solution to bisulfate ions (HSO₄⁻) in the presence of a strong acid, such as sulfuric acid or another acid with a dissociation constant greater than the second dissociation constant of sulfuric acid (1.2 x 10⁻²).[1] This shift in equilibrium causes the dissolution of K₂SO₄ from the this compound structure to restore the sulfate concentration, leading to the decomposition of this compound into solid calcium sulfate (CaSO₄) and potassium and bisulfate ions in the solution.[1]

Q2: What are the typical products of this compound decomposition with a strong acid?

The decomposition of this compound with a strong acid at elevated temperatures typically yields a solid precipitate of calcium sulfate (gypsum) or, under certain conditions, pentasalt (5CaSO₄·K₂SO₄·H₂O).[1] The liquid phase will contain potassium ions and bisulfate ions in solution.[1]

Q3: What are the recommended reaction temperatures for efficient this compound decomposition?

Elevated temperatures are preferred for the acid decomposition of this compound as they decrease its stability.[1] Suitable temperatures are in the range of ambient to boiling, with temperatures above 70°C being preferred.[1] Temperatures of 80°C or higher are considered most effective for driving the reaction to completion.[1]

Q4: How long does the acid decomposition of this compound typically take?

The reaction generally goes to completion at atmospheric pressure within 30 minutes to 2 hours.[1]

Q5: Can acids other than sulfuric acid be used for the decomposition of this compound?

Yes, other strong mineral acids can be used. For example, nitric acid has been shown to effectively decompose this compound.[1] The key requirement is that the acid must have a dissociation constant greater than the second dissociation constant of sulfuric acid.[1]

Quantitative Data from Decomposition Experiments

The following tables summarize quantitative data from example experiments on the acid decomposition of this compound.

Table 1: Decomposition of this compound with Sulfuric Acid [1]

ParameterValue
Reactants
This compound149 g
Filtrate Solution (from prior decomposition)476 g
- K₂SO₄ content in filtrate29.2%
- H₂SO₄ content in filtrate14.7%
Sulfuric Acid (97%)47.9 g
Reaction Conditions
Temperature100°C
Time2 hours
Filtration Temperature 90°C
Result
Decomposition Efficiency~100%

Table 2: Decomposition of this compound with Nitric Acid [1]

ParameterValue
Reactants
This compound241 g
Nitric Acid Solution (1.51 M)500 g
- HNO₃ content48.3 g
Reaction Conditions
Temperature60°C
Time2 hours
Result
Dry Solid Product116.8 g
- Potassium content9.5%
- Sulfate content63.9%
Decomposition Efficiency to CaSO₄81% (based on remaining K)
Decomposition Efficiency to Pentasalt95%

Experimental Protocols

Protocol 1: Decomposition of this compound using Sulfuric Acid[1]
  • Preparation: In a suitable reaction vessel, combine 476 g of a filtrate solution from a previous decomposition containing 29.2% potassium sulfate and 14.7% sulfuric acid with 47.9 g of 97% sulfuric acid.

  • Reaction: Heat the solution to 100°C and add 149 g of this compound.

  • Incubation: Maintain the reaction mixture at 100°C for 2 hours with continuous stirring to ensure a homogeneous slurry.

  • Filtration: Filter the hot slurry at 90°C to separate the solid calcium sulfate from the liquid phase.

  • Washing and Drying: Wash the solid residue with water and then dry to obtain the final product.

Protocol 2: Decomposition of this compound using Nitric Acid[1]
  • Preparation: In a reaction vessel, prepare a 1.51 M nitric acid solution by dissolving 48.3 g of HNO₃ in 451.7 g of water to make a total of 500 g of solution.

  • Reaction: Add 241 g of this compound to the nitric acid solution.

  • Incubation: Heat the mixture to 60°C and maintain this temperature for 2 hours with constant stirring.

  • Filtration: After the reaction is complete, filter the resulting slurry to separate the solid product.

  • Washing and Drying: Wash the collected wet solids (approximately 166 g) and then dry them to yield the final solid product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis prep_acid Prepare Acid Solution (e.g., H₂SO₄ or HNO₃) add_this compound Add this compound to Acid Solution prep_acid->add_this compound heat_stir Heat to Elevated Temperature (e.g., 60-100°C) with Stirring add_this compound->heat_stir incubate Incubate for a Set Time (e.g., 30 min - 2 hours) heat_stir->incubate filter Filter the Slurry incubate->filter wash_dry Wash and Dry Solid Product filter->wash_dry liquid_phase Liquid Phase (K⁺, HSO₄⁻ in solution) filter->liquid_phase solid_product Solid Product (e.g., CaSO₄) wash_dry->solid_product

Caption: Experimental workflow for the acid decomposition of this compound.

reaction_pathway cluster_products Decomposition Products This compound This compound (K₂Ca(SO₄)₂·H₂O) solid_precipitate Solid Precipitate (CaSO₄ or Pentasalt) This compound->solid_precipitate Decomposition ions_in_solution Ions in Solution (K⁺, HSO₄⁻) This compound->ions_in_solution Decomposition strong_acid Strong Acid (H⁺) strong_acid->this compound Reacts with elevated_temp Elevated Temperature (>70°C) elevated_temp->this compound

Caption: Reaction pathway for the acid decomposition of this compound.

References

minimizing impurities during syngenite precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with syngenite precipitation.

Troubleshooting Guide

Issue: Low Yield of this compound Precipitate

Question: My this compound precipitation is resulting in a lower than expected yield. What are the potential causes and how can I improve it?

Answer: Low yields of this compound (K₂Ca(SO₄)₂·H₂O) can stem from several factors related to reaction conditions and starting material concentrations.

  • Sub-optimal Temperature: this compound is best synthesized at lower temperatures. As temperatures increase from 40°C to 100°C, its stability decreases.[1] For aqueous co-precipitation, consider maintaining a temperature below 40°C, and ideally between 10°C and 25°C.[1][2][3][4]

  • Insufficient Reactant Concentration: To ensure stable this compound formation, the concentration of potassium sulfate (B86663) in the solution should be in excess.[1] The required excess varies with temperature.[1]

  • Incomplete Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. In one described aqueous method, a reaction time of two hours at 23°C was used.[1] For mechanochemical synthesis, milling time is a critical parameter, with longer times leading to higher yields.[5]

  • Incorrect Stoichiometry: While mechanochemical synthesis can achieve high yields with stoichiometric amounts of reactants, aqueous co-precipitation often benefits from an excess of potassium sulfate to avoid the formation of by-products.[5]

Issue: Presence of Impurities in the Final Product

Question: My precipitated this compound contains impurities. How can I identify and minimize them?

Answer: Common impurities in this compound precipitation include unreacted starting materials, other double salts, and contaminants from the reaction setup.

  • Görgeyite Formation (Pentacalcium Sulfate Hydrate): At higher temperatures (approaching 100°C) in aqueous co-precipitation, görgeyite (K₂Ca₅(SO₄)₆·H₂O) can become the dominant product instead of this compound.[5] To avoid this, maintain lower reaction temperatures.[1][5]

  • Sodium Chloride: If using reactants like sodium sulfate and potassium chloride, sodium chloride can precipitate along with the this compound.[1] Washing the final product with water can help remove this soluble impurity.[3]

  • Magnesium Impurities: When precipitating from brines with high magnesium concentrations, magnesium salts can co-precipitate. A multi-step process involving concentration, separation of a magnesium-rich liquor, and redissolving solids may be necessary to reduce the Mg:K ratio before this compound precipitation.[2]

  • Iron Abrasion (Mechanochemical Synthesis): In mechanochemical synthesis using steel mills, minor iron abrasion can lead to a yellowish discoloration of the product.[5] This is generally a negligible impurity for many applications.[5]

  • Unreacted Gypsum or Potassium Sulfate: The presence of starting materials in the final product can be detected by techniques like X-ray Diffraction (XRD).[5][6] Optimizing reaction time, temperature, and reactant ratios can minimize unreacted components.

Issue: Poor Crystal Morphology or Particle Size

Question: The precipitated this compound has an undesirable crystal size or morphology. How can I control this?

Answer: Crystal properties are heavily influenced by the synthesis method.

  • Aqueous Co-precipitation: This method typically produces larger, monoclinic, bladed or platy crystals, often in the range of 5-30 µm.[5]

  • Mechanochemical Synthesis: This solventless method can produce sub-micrometer sized, monoclinic, prismatic crystals with soft edges (e.g., 50-500 nm in diameter and 100 nm - 2 µm in length).[5] This method offers a route to smaller particle sizes.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound precipitation?

A1: For aqueous precipitation, lower temperatures are generally preferred to maximize stability and yield. A range of 10°C to 40°C is recommended.[1][2] this compound's stability decreases as the temperature rises towards 100°C.[1] Studies have shown this compound is stable up to 200°C before dehydration and decomposition begin.[8]

Q2: How can I confirm the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for purity assessment. X-ray Diffraction (XRD) is used to identify the crystalline phases present and confirm the absence of other species like gypsum or görgeyite.[5] Thermogravimetric Analysis (TGA) can determine the yield by measuring water loss upon heating.[5] Other useful techniques include Scanning Electron Microscopy (SEM) for morphology, and Infrared (IR) Spectroscopy.[5]

Q3: Can I use ammonium (B1175870) sulfate as a sulfate source?

A3: Yes, ammonium sulfate can be used as a soluble sulfate source for this compound preparation by reacting it with potassium chloride and calcium sulfate.[1][3]

Q4: What is the effect of pH on this compound precipitation?

A4: In the presence of hydrogen ions (low pH) and at elevated temperatures (above 60°C), this compound can decompose into calcium sulfate or a pentasalt.[1] This is due to the conversion of sulfate to bisulfate ions, which disrupts the this compound structure.[1]

Q5: Is it necessary to use an excess of potassium sulfate?

A5: In aqueous co-precipitation, an excess of potassium sulfate is often necessary to ensure the formation of stable this compound and to prevent the formation of other phases like görgeyite, especially at higher temperatures.[1][5] However, in solventless mechanochemical synthesis, phase-pure this compound can be obtained from stoichiometric amounts of reactants.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from various this compound precipitation experiments.

ParameterConditionResultPurity/YieldReference
Temperature Aqueous precipitation at 10°CThis compound prepared using KCl, (NH₄)₂SO₄, and Ca(OH)₂/H₂SO₄81% Yield[3]
Aqueous precipitation at 23°CThis compound prepared using KCl, Na₂SO₄, and CaSO₄92.3% Yield[1]
Mechanochemical, 300 rpm, BPR 10, 10 minReaction at Room Temperature54% Yield[5]
Mechanochemical, 300 rpm, BPR 10, 10 minReaction at 60°C78% Yield[5]
Mechanochemical, 300 rpm, BPR 10, 10 minReaction at 100°C84% Yield[5]
Mechanochemical, 300 rpm, BPR 10, 30 minReaction at RT, 60°C, or 100°C~95% Yield[5]
Reactants Aqueous precipitation from brineReacting liquor with >40 g/L K and Mg:K ratio ≤ 1:1 with gypsum at < 40°CHigh-grade potassium sulphate (>96% purity) can be recovered from the this compound[2]
Particle Size Aqueous Co-precipitation-5-30 µm crystals[5]
Mechanochemical Synthesis-100 nm - 2 µm crystals[5]

Experimental Protocols

Protocol 1: Aqueous Co-precipitation of this compound

This protocol is based on a method for preparing this compound using potassium chloride and sodium sulfate.[1]

  • Prepare a saturated solution of potassium chloride: Dissolve 859 grams of potassium chloride in 2500 grams of water at 23°C.

  • Add reactants: To this solution, add 115 grams of potassium chloride, 216.5 grams of sodium sulfate, and 186 grams of anhydrous calcium sulfate.

  • React: Stir the mixture at 23°C for two hours.

  • Isolate product: Filter the resulting slurry.

  • Wash and dry: Wash the collected solid product with water and dry it.

Protocol 2: Solventless Mechanochemical Synthesis of this compound

This protocol describes a general method for producing phase-pure this compound using a planetary mill.[5]

  • Prepare reactants: Use stoichiometric amounts of potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O).

  • Milling: Place the reactants in a planetary mill.

  • Set parameters: Set the desired milling parameters, such as rotational speed (e.g., 300 rpm), ball-to-powder ratio (BPR, e.g., 10), and reaction time (e.g., 30-60 minutes). The reaction can be run at room temperature.

  • Run synthesis: Operate the mill for the designated time.

  • Collect product: Recover the resulting this compound powder from the mill.

Visualizations

Troubleshooting_Syngenite_Precipitation start Start: This compound Precipitation issue Problem Encountered start->issue low_yield Low Yield issue->low_yield e.g. impurities Impurities Present issue->impurities e.g. bad_morphology Poor Morphology issue->bad_morphology e.g. sol_yield1 Decrease Temperature (< 40°C) low_yield->sol_yield1 Solution sol_yield2 Increase K₂SO₄ Concentration low_yield->sol_yield2 Solution sol_yield3 Increase Reaction Time low_yield->sol_yield3 Solution sol_imp1 Decrease Temperature (to avoid Görgeyite) impurities->sol_imp1 Solution sol_imp2 Wash Product (to remove NaCl) impurities->sol_imp2 Solution sol_imp3 Purify Brine (to remove Mg) impurities->sol_imp3 Solution sol_morph1 Use Mechanochemical Synthesis for smaller size bad_morphology->sol_morph1 Solution sol_morph2 Use Aqueous Co-precipitation for larger size bad_morphology->sol_morph2 Solution

Caption: Troubleshooting workflow for common this compound precipitation issues.

Syngenite_Precipitation_Workflow cluster_aqueous Aqueous Co-precipitation Method cluster_mechanochemical Mechanochemical Method aq_reactants 1. Prepare Reactant Solution (e.g., K₂SO₄, CaSO₄ in H₂O) aq_react 2. React at Controlled Temp. (e.g., 10-40°C) aq_reactants->aq_react aq_filter 3. Filter Slurry aq_react->aq_filter aq_wash 4. Wash Precipitate aq_filter->aq_wash aq_dry 5. Dry Final Product aq_wash->aq_dry aq_product This compound Product (Large Crystals, 5-30 µm) aq_dry->aq_product mech_reactants 1. Mix Stoichiometric Solids (K₂SO₄ + CaSO₄·2H₂O) mech_mill 2. Mill in Planetary Mill (e.g., 300 rpm, 30-60 min) mech_reactants->mech_mill mech_collect 3. Collect Product mech_mill->mech_collect mech_product This compound Product (Sub-micron Crystals) mech_collect->mech_product

Caption: Comparison of experimental workflows for this compound synthesis.

References

Technical Support Center: Syngenite (K₂Ca(SO₄)₂·H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information on the critical role of pH in the formation and stability of syngenite. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and a summary of relevant data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound formation and stability?

This compound is most stable in a neutral to moderately alkaline pH range. While a precise numerical range is not extensively defined in the literature, its stability is compromised under strongly acidic or highly alkaline conditions. For instance, in certain industrial applications like potassium recovery from molasses, this compound decay is observed at a pH above 13.[1] Conversely, it readily decomposes in the presence of strong acids.[2][3] Some synthesis methods that result in a neutral pH have been successfully employed.[3][4]

Q2: How do acidic (low pH) conditions affect this compound?

Acidic conditions lead to the decomposition of this compound.[2] The mechanism involves the protonation of sulfate (B86663) ions (SO₄²⁻) in the solution to form bisulfate ions (HSO₄⁻). This shift in equilibrium causes the dissolution of potassium sulfate (K₂SO₄) from the this compound's crystal lattice to restore the sulfate concentration. The presence of a sufficient concentration of hydrogen ions, typically from a strong acid like sulfuric acid, will cause this compound to completely break down into solid calcium sulfate (CaSO₄) and a solution containing potassium and bisulfate ions.[2][3]

Q3: What happens to this compound under highly alkaline (high pH) conditions?

High pH levels are also detrimental to this compound stability. Experimental observations in specific processes, such as potassium recovery, indicate that this compound undergoes decay at a pH above 13.[1]

Q4: What are the primary decomposition products of this compound in an acidic environment?

Under acidic conditions, this compound decomposes into solid calcium sulfate (CaSO₄) and soluble potassium and bisulfate ions (K⁺ and HSO₄⁻).[2] At elevated temperatures and depending on the specific conditions, it may also decompose into pentacalcium sulfate (5CaSO₄·K₂SO₄·H₂O).[2]

Troubleshooting Guide

Issue 1: Low Yield or Complete Failure of this compound Precipitation

  • Possible Cause 1: Incorrect pH of the reaction medium.

    • Troubleshooting: The pH of your starting solution may be too low or too high. If using acidic precursors like potassium hydrosulfate (KHSO₄), ensure the reaction with a base (e.g., CaCO₃) proceeds to completion to raise the pH.[5][6] Verify the pH of the final mother liquor. If it remains strongly acidic, this compound decomposition may be occurring simultaneously with its formation.

  • Possible Cause 2: Insufficient concentration of reactant ions.

    • Troubleshooting: this compound formation requires specific concentrations of potassium and sulfate ions to be stable. For example, at 40°C, the concentration of potassium sulfate in the solution must be above approximately 4% w/w to produce stable this compound.[2][3] Ensure your reactant concentrations satisfy the solubility product for this compound at your chosen reaction temperature.

Issue 2: Synthesized this compound Crystals are Decomposing Over Time

  • Possible Cause 1: Residual acidity in the product.

    • Troubleshooting: Inadequate washing of the final product can leave trace amounts of acidic mother liquor. This residual acid can slowly decompose the this compound crystals during storage. Ensure the product is thoroughly washed with a neutral solvent (e.g., deionized water) and dried properly.

  • Possible Cause 2: Exposure to acidic or highly alkaline environments.

    • Troubleshooting: Store the purified this compound product in a neutral, dry environment. Avoid exposure to acidic vapors or alkaline cleaning agents.

Quantitative Data Summary

The following table summarizes the reported effects of pH and related chemical conditions on this compound.

Condition/ParameterObservationEffect on this compoundReference
Strongly Acidic Presence of H₂SO₄ or other strong acidComplete decomposition[2][3]
Highly Alkaline pH > 13Decay/Decomposition[1]
Neutralization Neutralization to pH 7 with CaCO₃Used in a process step following decomposition[3]
KHSO₄ Solution Synthesis from 1M and 2M KHSO₄ solutionsFavorable for formation (as a reactant)[1][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction of KHSO₄ and CaCO₃

This protocol is adapted from methodologies described for synthesizing this compound powder from potassium hydrosulfate and calcium carbonate.[5][6]

  • Reagent Preparation: Prepare a 1.0 M or 2.0 M aqueous solution of potassium hydrosulfate (KHSO₄).

  • Reaction Setup: Place 400 mL of the prepared KHSO₄ solution into a beaker equipped with a magnetic stirrer.

  • Initiation of Reaction: Calculate the stoichiometric amount of calcium carbonate (CaCO₃) powder required based on a 2:1 molar ratio of KHSO₄ to CaCO₃. Slowly add the CaCO₃ powder to the stirring KHSO₄ solution.

  • Reaction: Continue stirring the suspension for approximately 3 hours. The reaction is complete when the release of CO₂ gas ceases.

  • Product Isolation: Filter the resulting slurry to separate the solid this compound precipitate from the mother liquor.

  • Washing and Drying: Wash the precipitate thoroughly with deionized water to remove any soluble by-products and then dry it under appropriate conditions (e.g., in an oven at a temperature well below its decomposition point of ~200°C[7][8]).

Protocol 2: Acid-Mediated Decomposition of this compound

This protocol is based on the decomposition process described in patent literature.[2][3]

  • Reagent Preparation: Prepare a solution containing sulfuric acid. For example, a filtrate solution from a prior decomposition containing 29.2% potassium sulfate and 14.7% sulfuric acid can be used.[2]

  • Reaction Setup: In a reaction vessel suitable for heating, combine the acidic solution with this compound. For instance, react 149 g of this compound with 476 g of the acidic filtrate and 47.9 g of 97% sulfuric acid.[2]

  • Decomposition: Heat the mixture to an elevated temperature (e.g., 90-100°C) and maintain the reaction for approximately 2 hours with stirring.[2]

  • Product Separation: Filter the hot slurry to separate the solid decomposition product (calcium sulfate) from the mother liquor containing potassium bisulfate.

Logical Workflow: pH Effect on this compound

Syngenite_pH_Stability cluster_outcomes This compound State acidic Acidic pH (e.g., H₂SO₄ present) decomposition Decomposition (CaSO₄ + K⁺/HSO₄⁻) acidic->decomposition H⁺ + SO₄²⁻ → HSO₄⁻ stable Neutral to Moderately Alkaline pH (Optimal Range) formation Formation & Stability stable->formation Stable Lattice alkaline Highly Alkaline pH (pH > 13) alkaline->decomposition Decay

Caption: Logical flow of this compound stability under different pH regimes.

References

Technical Support Center: Troubleshooting False Set in Cement Due to Syngenite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of false set in cement caused by the formation of syngenite.

Troubleshooting Guide

This guide provides a systematic approach to identifying, confirming, and resolving false set issues related to this compound formation during your experiments.

1. Symptom Identification: Is it a False Set?

The primary indicator of a false set is the rapid and premature stiffening of the cement paste within minutes of mixing with water.[1] This stiffening occurs with little to no heat evolution.[2] A key characteristic is that the plasticity of the mix can be restored by continuous mixing without the addition of more water.[1][3] This distinguishes it from a "flash set," which is an irreversible hardening process accompanied by significant heat.[2]

2. Potential Cause Analysis: The Role of this compound

This compound (K₂Ca(SO₄)₂·H₂O) is a double sulfate (B86663) salt that can form in cements with high potassium and sulfate content.[4] Its formation is a primary cause of false set. The key reaction is:

K₂SO₄ (Arcanite, from clinker) + CaSO₄·2H₂O (Gypsum, added during grinding) + H₂O → K₂Ca(SO₄)₂·H₂O (this compound)[4]

The formation of needle-like this compound crystals creates a rigid structure that leads to the observed stiffening.[5]

Factors Favoring this compound Formation:

  • High Alkali and Sulfate Content: Cements with a high concentration of potassium sulfate (arcanite) are more susceptible.[4]

  • Cement Storage Conditions: Exposure to high humidity (≥ 96% relative humidity) can initiate and accelerate this compound formation.[6]

  • Elevated Temperatures: Temperatures in the cement mill or during storage between 75°C and 110°C can cause the dehydration of gypsum to hemihydrate, which is more reactive and can contribute to false set.[7] At temperatures above 110°C, the likelihood of false set increases significantly.[8]

  • Cement Fineness: Finer cement particles can be more reactive, potentially accelerating the formation of this compound.

3. Diagnostic Testing and Confirmation

To confirm if this compound-induced false set is the issue, the following experimental protocols are recommended:

  • ASTM C359: Standard Test Method for Early Stiffening of Hydraulic Cement (Mortar Method): This is the primary method to quantify the degree of false set.[3][9]

  • Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can identify this compound by its characteristic decomposition pattern. A weight loss and an endothermic peak at approximately 260-270°C are indicative of this compound.[4]

  • X-Ray Diffraction (XRD): XRD is a powerful tool for identifying the crystalline phases in cement. This compound has distinct diffraction peaks that can confirm its presence.[10]

4. Solutions and Preventative Measures

Once this compound-induced false set is confirmed, the following measures can be taken to mitigate the problem:

  • Optimize Cement Storage: Store cement in low-humidity environments to prevent moisture uptake.

  • Control Grinding and Storage Temperatures: Maintain cement mill and silo temperatures below the threshold for gypsum dehydration (ideally below 75°C).[7]

  • Use of Grinding Aids: Certain grinding aids, such as glycols and some amines, can coat cement particles, reducing their tendency to agglomerate and potentially inhibiting the this compound-forming reaction.[4] Typical dosages range from 0.02% to 0.11% by weight of cement.[11]

  • Adjust Cement Composition:

    • Increase Free Lime: A higher free lime content (around 2.0% or more) can preferentially react with available water, thus inhibiting the this compound formation reaction.[4]

    • Lower Sulfate Content: Reducing the overall sulfate content in the cement can limit one of the reactants for this compound formation.[4]

  • Extended Mixing: In cases of mild false set, extending the mixing time can break down the initial this compound crystal structure and restore plasticity.[12]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the troubleshooting of this compound-induced false set.

ParameterValueSignificance
Gypsum Dehydration Temperature Range 75°C - 110°C[7]Temperatures within this range in the cement mill or silo can lead to the formation of more reactive hemihydrate, promoting false set.
Critical Relative Humidity for this compound Formation ≥ 96%[6]High humidity during storage can accelerate the reaction between potassium sulfate and gypsum to form this compound.
This compound Decomposition Temperature (TGA/DTA) ~ 260°C - 270°C[4]An endothermic peak in this range during thermal analysis is a strong indicator of the presence of this compound.
Typical Grinding Aid Dosage 0.02% - 0.11%Effective range for many grinding aids to improve cement flowability and reduce agglomeration.[11]
Recommended Free Lime Content ≥ 2.0%Sufficient free lime can compete for water, thereby inhibiting the hydration reaction that forms this compound.[4]

Experimental Protocols

1. ASTM C359: Early Stiffening of Mortar (Vicat Apparatus)

This protocol outlines the procedure for determining the extent of false set.

  • Apparatus: Modified Vicat apparatus with a 10-mm plunger, mortar mold, mixer, and other standard laboratory equipment.[3]

  • Procedure:

    • Prepare a mortar with standardized proportions of cement, sand, and water.[9]

    • Immediately after mixing, fill the mortar mold.

    • Position the plunger of the Vicat apparatus on the surface of the mortar.

    • Release the plunger and record the penetration depth at specified time intervals (e.g., 3, 5, 8, and 11 minutes).[3][9]

    • After the final initial reading, remix the mortar for 60 seconds.[3]

    • Immediately measure the penetration again.

  • Interpretation: If the penetration after remixing is significantly greater than the final penetration before remixing, it indicates a false set.[3]

2. Thermogravimetric/Differential Thermal Analysis (TGA/DTA) for this compound Detection

This protocol is for identifying this compound based on its thermal decomposition.

  • Apparatus: A simultaneous TGA/DTA or TGA/DSC instrument.

  • Procedure:

    • Prepare a small, representative sample of the cement powder.

    • Place the sample in the TGA crucible.

    • Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

    • Record the weight loss (TGA) and heat flow (DTA/DSC) as a function of temperature.

  • Interpretation: A distinct weight loss step accompanied by an endothermic peak in the DTA/DSC curve around 260-270°C is characteristic of this compound decomposition.[4]

3. X-Ray Diffraction (XRD) for this compound Identification

This protocol is for the definitive identification of this compound crystals in a cement sample.

  • Apparatus: A powder X-ray diffractometer.

  • Procedure:

    • Grind the cement sample to a fine powder to ensure random orientation of the crystals.

    • Mount the powder sample in the XRD holder.

    • Scan the sample over a relevant 2-theta range, ensuring that the characteristic peaks of this compound are covered.

    • Process the diffraction data to identify the crystalline phases present.

  • Interpretation: Compare the obtained diffraction pattern with a reference pattern for this compound. The presence of characteristic this compound peaks confirms its existence in the sample.

Visualizations

Troubleshooting Workflow for False Set

Syngenite_Formation_Pathway cluster_reactants Reactants in Cement cluster_conditions Favorable Conditions K2SO4 Potassium Sulfate (K₂SO₄) (from Clinker) This compound This compound Formation (K₂Ca(SO₄)₂·H₂O) K2SO4->this compound Gypsum Gypsum (CaSO₄·2H₂O) (added during grinding) Gypsum->this compound Conditions High Humidity Elevated Temperature Conditions->this compound Crystallization Needle-like Crystal Growth & Interlocking This compound->Crystallization False_Set False Set: Rapid Stiffening of Paste Crystallization->False_Set

References

Validation & Comparative

A Researcher's Guide to Distinguishing Syngenite, Polyhalite, and Gypsum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive guide designed for researchers, scientists, and drug development professionals provides a systematic approach to differentiating between the sulfate (B86663) minerals syngenite, polyhalite, and gypsum. These minerals, often found in similar geological settings and sharing physical resemblances, can pose significant identification challenges. This publication outlines key distinguishing characteristics, presents detailed analytical protocols, and includes a clear workflow to ensure accurate identification, which is critical for material sourcing, quality control, and contaminant analysis.

Comparative Data of this compound, Polyhalite, and Gypsum

An initial assessment of these minerals can be made by comparing their fundamental physical and chemical properties. The following table summarizes these key differentiators, providing a foundation for more advanced analytical confirmation.

PropertyThis compoundPolyhaliteGypsum
Chemical Formula K₂Ca(SO₄)₂·H₂OK₂Ca₂Mg(SO₄)₄·2H₂OCaSO₄·2H₂O
Crystal System MonoclinicTriclinicMonoclinic
Mohs Hardness 2.53.52.0
Specific Gravity 2.58–2.60~2.8~2.32
Key Elements K, CaK, Ca, MgCa
Solubility Partially dissolves in water, leaving a gypsum residue.Incongruently dissolves in water, also leaving a gypsum residue.[1]Sparingly soluble in water.
Prominent XRD Peaks (2θ, Cu Kα) 9.3° , 2.855 (100%), 3.165 (75%), 5.71 (55%)[2][3]27.90° (strongest), 14.64°, 31.90°[4]11.6° , 20.7°, 29.1°[2][5]
Key Raman Shifts (cm⁻¹) 982 & 1006 (strongest, ν₁ SO₄), 1120-1167 (ν₃ SO₄), 641 & 663 (ν₄ SO₄), 3305 (O-H)[6]~991 (SO₄)[7]1010 (strongest, ν₁ SO₄), 1143 (ν₃ SO₄), 416 & 495 (ν₂ SO₄), 3406 & 3494 (O-H)[8]
Key FTIR Bands (cm⁻¹) 3377 & 3248 (O-H stretch), 1631 (O-H bend), 1193-1110 (ν₃ SO₄), 758 & 658 (OH libration/ν₄ SO₄)[1]Bands in sulfate stretching and water bending regions.3543 & 3409 (O-H stretch), 1685 & 1621 (O-H bend), ~1128 (ν₃ SO₄), 669 & 602 (ν₄ SO₄)[9][10]
Thermal Behavior (Dehydration) Decomposes in a single endothermic step around 200–285°C .[2]Dehydration starts at ~237°C (510 K) and completes by 343°C.[7][11][12]Loses water in two steps, starting at ~100-125°C to form bassanite, then anhydrite.[13]

Experimental Protocols for Mineral Identification

For unambiguous identification, standardized analytical techniques are essential. The following protocols for key experimental methods provide a framework for reproducible and reliable characterization.

Powder X-ray Diffraction (XRD) Analysis

Objective: To identify crystalline phases based on their unique diffraction patterns.

Methodology:

  • Sample Preparation: The mineral sample should be ground to a fine powder (ideally <10 µm) using an agate mortar and pestle to ensure random crystallite orientation.

  • Mounting: The powder is mounted on a zero-background sample holder, ensuring a flat, smooth surface that is coplanar with the holder's reference surface.

  • Instrument Setup:

    • X-ray Source: Use a Cu Kα radiation source (λ = 1.5406 Å).

    • Goniometer Scan: Configure the instrument to scan a 2θ range from 5° to 70°.

    • Scan Parameters: A step size of 0.02° and a scan speed of 2°/minute are recommended for high-quality data.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing peak positions (2θ) and relative intensities to reference patterns from a comprehensive database, such as that from the International Centre for Diffraction Data (ICDD). A primary peak at 11.6° 2θ is a strong indicator for gypsum, whereas a peak at 9.3° 2θ is characteristic of this compound.[2]

Raman Spectroscopy

Objective: To generate a vibrational fingerprint of the mineral for identification.

Methodology:

  • Sample Preparation: A small quantity of the powdered mineral or a single crystal is placed on a standard microscope slide.

  • Instrument Setup:

    • Laser Source: A 532 nm or 785 nm laser is typically employed.

    • Microscope Objective: Focus the laser onto the sample using a suitable objective (e.g., 10x or 50x).

    • Spectral Range: Data should be collected across a wavenumber range of 100 to 4000 cm⁻¹.

    • Calibration: Prior to analysis, the spectrometer must be calibrated using a silicon standard (peak at 520.7 cm⁻¹).

  • Data Acquisition: Spectra should be acquired from several different locations on the sample to confirm homogeneity. Laser power and acquisition time should be optimized to maximize the signal-to-noise ratio while preventing thermal damage to the sample.

  • Data Analysis: The acquired spectrum is compared with reference spectra from a mineralogical database (e.g., RRUFF). The key diagnostic feature is the symmetric stretching mode (ν₁) of the sulfate ion, which appears as a strong, single peak around 1010 cm⁻¹ for gypsum and a characteristic doublet at 982 and 1006 cm⁻¹ for this compound.[6][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To measure the absorption of infrared radiation, providing structural information based on the vibrations of molecular functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of finely ground mineral powder is sufficient.

  • Instrument Setup: A background spectrum is collected on the clean ATR crystal (typically diamond) before sample analysis.

  • Data Acquisition: The powder is placed onto the ATR crystal, and firm, consistent pressure is applied with the integrated clamp to ensure optimal contact. The spectrum is collected in the mid-IR range (4000–400 cm⁻¹) at a resolution of 4 cm⁻¹, typically averaging 16 to 32 scans.

  • Data Analysis: The resulting absorbance spectrum is compared to reference libraries. Gypsum is readily identified by its strong water-related bands (around 3400-3550 cm⁻¹ and 1621-1685 cm⁻¹) and a prominent sulfate feature near 1128 cm⁻¹.[9] this compound is distinguished by unique bands at 758 and 658 cm⁻¹, which are not present in gypsum's spectrum.[1]

Thermal Analysis (TGA/DSC)

Objective: To characterize the dehydration process by measuring changes in mass (Thermogravimetric Analysis - TGA) and heat flow (Differential Scanning Calorimetry - DSC) as a function of temperature.

Methodology:

  • Sample Preparation: Approximately 5–15 mg of the powdered sample is weighed into an appropriate crucible (e.g., aluminum or alumina).

  • Instrument Setup:

    • Atmosphere: The analysis is conducted under an inert atmosphere, such as dry nitrogen, with a consistent purge gas flow rate (e.g., 20–50 mL/min).

    • Temperature Program: The sample is heated from ambient temperature to a minimum of 400°C at a linear heating rate, typically 10°C/min.

  • Data Analysis:

    • TGA Curve: Mass loss steps on the TGA curve correspond to the evolution of water. The percentage of mass lost is used to quantify the water of hydration.

    • DSC Curve: Endothermic peaks on the DSC curve indicate the temperatures at which dehydration occurs. The onset and peak temperatures are highly characteristic. Polyhalite exhibits a significantly higher dehydration temperature (starting >230°C) compared to this compound (~200°C) and gypsum (~125°C).[2][11][12][13]

Mineral Identification Workflow

The following diagram provides a logical and systematic workflow for the efficient and accurate differentiation of this compound, polyhalite, and gypsum, integrating physical, chemical, and instrumental analyses.

Mineral_Identification_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Chemical & Structural Analysis cluster_2 Step 3: Confirmatory Analysis cluster_3 Step 4: Identification start Unknown Mineral Sample phys_props Examine Physical Properties (Hardness, Specific Gravity) start->phys_props elemental Elemental Analysis (e.g., XRF/EDS) Check for K and Mg phys_props->elemental xrd Powder X-ray Diffraction (XRD) raman Raman Spectroscopy gypsum Gypsum xrd->gypsum 11.6° 2θ peak No K, Mg elemental_check K & Mg Present? elemental->elemental_check ftir FTIR Spectroscopy This compound This compound raman->this compound Raman doublet at 982/1006 cm⁻¹ tga Thermal Analysis (TGA/DSC) polyhalite Polyhalite tga->polyhalite High TGA Dehydration (>230°C) elemental_check->xrd No K or Mg k_present_check Mg Present? elemental_check->k_present_check Yes k_present_check->raman No Mg k_present_check->tga Yes (K and Mg)

Caption: A workflow for differentiating Gypsum, this compound, and Polyhalite.

References

comparative analysis of syngenite synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Syngenite Synthesis Methods

This compound (K₂Ca(SO₄)₂·H₂O), a double sulfate (B86663) salt of potassium and calcium, holds significance in various fields, including as a hydration accelerator in construction materials.[1] Its synthesis can be achieved through several methods, each presenting distinct advantages and disadvantages in terms of yield, purity, crystal characteristics, and environmental impact. This guide provides a comparative analysis of three primary synthesis methods: aqueous co-precipitation, solventless mechanochemical synthesis, and a solution-based approach using calcium carbonate and potassium hydrosulfate.

Data Presentation

The following table summarizes the key quantitative parameters for each synthesis method, facilitating a direct comparison of their performance.

ParameterAqueous Co-precipitationMechanochemical SynthesisCalcium Carbonate & Potassium Hydrosulfate
Yield Generally high, but can be affected by excess reactants.>94% (optimized conditions)[1]Predominantly this compound with minor gypsum impurity[2][3]
Purity Phase-pure this compound can be obtained.Phase-pure this compound achievable[1][4]Up to 98.1% this compound (from 2M KHSO₄ solution)[2][3]
Reaction Time Not explicitly stated, typically involves dissolution and precipitation.10 - 60 minutes[1]3 hours[2]
Crystal Size 5 - 30 µm[1][5]100 nm - 2 µm[1]Plate-like morphology[2][3]
Key Reactants K₂SO₄, CaSO₄·2H₂O (Gypsum)[1][5]K₂SO₄, CaSO₄·2H₂O (Gypsum)[1]CaCO₃, KHSO₄[2][3]
Environmental Impact Produces large amounts of wastewater with excess potassium sulfate.[1][5]Solventless, eco-friendly process.[1][5]By-product is CO₂ gas.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Aqueous Co-precipitation Synthesis

This is the conventional method for this compound synthesis.[1][5]

Reactants:

  • Potassium sulfate (K₂SO₄)

  • Calcium sulfate dihydrate (CaSO₄·2H₂O - Gypsum)

  • Deionized water

Procedure:

  • Prepare a solution of potassium sulfate by dissolving it in deionized water. A significant excess of potassium salt is often used.[1][5]

  • Add gypsum to the potassium sulfate solution.

  • Stir the mixture at room temperature.

  • This compound will co-precipitate from the solution.

  • The resulting crystals are then collected, typically through filtration, and dried.

Solventless Mechanochemical Synthesis

This method offers a more environmentally friendly and efficient alternative to co-precipitation.[1][5]

Reactants:

  • Potassium sulfate (K₂SO₄)

  • Calcium sulfate dihydrate (CaSO₄·2H₂O - Gypsum)

Equipment:

  • Planetary ball mill

Procedure:

  • Mix potassium sulfate and gypsum powders in a stoichiometric ratio.

  • Place the powder mixture into the milling container of a planetary ball mill along with the milling balls.

  • Conduct the milling at a specific rotational speed and for a defined duration. Optimal conditions for achieving a high yield (>90%) have been reported as a milling period of 10 minutes at a high ball-to-powder ratio (BPR) of 30 and a high rotational speed of 400 rpm.[1]

  • The resulting this compound powder is obtained directly after the milling process.

Synthesis from Calcium Carbonate and Potassium Hydrosulfate

This method utilizes readily available starting materials and avoids the generation of wastewater.[2][3]

Reactants:

  • Calcium carbonate (CaCO₃) powder

  • Potassium hydrosulfate (KHSO₄) solution (1M or 2M)

Procedure:

  • Prepare a 1M or 2M aqueous solution of potassium hydrosulfate.

  • Add the calculated amount of calcium carbonate powder to the potassium hydrosulfate solution. The molar ratio of KHSO₄ to CaCO₃ should be 2:1.[2]

  • Stir the suspension using a magnetic stirrer for 3 hours at room temperature, or until the release of carbon dioxide gas ceases.[2]

  • The this compound precipitate is then collected by filtration and dried. The purity of the this compound is dependent on the concentration of the KHSO₄ solution, with a 2M solution yielding a product with a lower gypsum impurity.[2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described this compound synthesis methods.

CoPrecipitation_Workflow K2SO4 Potassium Sulfate (K₂SO₄) Mixing Mixing & Stirring K2SO4->Mixing Gypsum Gypsum (CaSO₄·2H₂O) Gypsum->Mixing Water Deionized Water Water->Mixing Precipitation Co-precipitation Mixing->Precipitation Filtration Filtration & Drying Precipitation->Filtration This compound This compound Crystals Filtration->this compound Wastewater Wastewater (excess K₂SO₄) Filtration->Wastewater

Aqueous Co-precipitation Workflow

Mechanochemical_Workflow K2SO4 Potassium Sulfate (K₂SO₄) Mixing Powder Mixing K2SO4->Mixing Gypsum Gypsum (CaSO₄·2H₂O) Gypsum->Mixing Milling Planetary Ball Milling Mixing->Milling This compound This compound Powder Milling->this compound

Mechanochemical Synthesis Workflow

SolutionBased_Workflow CaCO3 Calcium Carbonate (CaCO₃) Mixing Mixing & Stirring (3h) CaCO3->Mixing KHSO4 Potassium Hydrosulfate (KHSO₄) Solution KHSO4->Mixing Reaction Reaction & CO₂ Evolution Mixing->Reaction Filtration Filtration & Drying Reaction->Filtration This compound This compound Powder Filtration->this compound

Solution-Based Synthesis Workflow

References

A Comparative Guide to Syngenite Identification: XRD vs. Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and efficient material identification is paramount. This guide provides a detailed comparison of two primary analytical techniques, X-ray Diffraction (XRD) and Raman Spectroscopy, for the unequivocal identification of syngenite (K₂Ca(SO₄)₂·H₂O), a mineral of interest in various fields including construction materials and planetary science.

This guide presents a head-to-head comparison of XRD and Raman spectroscopy, offering supporting data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the optimal technique for their specific needs. Both methods are powerful for characterizing the atomic-scale structure of materials, but they operate on different physical principles.[1][2] XRD relies on the constructive interference of X-rays scattered by the regularly spaced atomic layers in a crystal lattice, while Raman spectroscopy measures the inelastic scattering of light resulting from molecular vibrations.[1][2]

Performance Comparison: XRD vs. Raman Spectroscopy

A direct comparison of the two techniques reveals their distinct advantages and limitations in the context of mineral identification. While XRD is often considered more reliable for definitive species identification, Raman spectroscopy offers a non-destructive and often faster alternative.[1][2] A study comparing the success rates of the two methods for routine mineral identification found powder XRD to have a success rate of 89, while Raman spectroscopy had a success rate of 77.[3][4] The primary challenge for Raman spectroscopy was identified as photoluminescence, and without this interference, its success rate was comparable to XRD at 90.[3][4]

FeatureX-ray Diffraction (XRD)Raman Spectroscopy
Principle Analyzes the diffraction pattern of X-rays scattered by the crystal lattice.[1][2]Measures the vibrational, rotational, and other low-frequency modes in a system.[1][2]
Primary Data A diffractogram plotting X-ray intensity against the diffraction angle (2θ).[1][2]A spectrum plotting scattered light intensity against the Raman shift (cm⁻¹).[1][2]
Key this compound XRD Peaks (2θ) 9.49 (40), 2.855 (100), 3.165 (75), 5.71 (55), 2.741 (55), 2.827 (50), 4.624 (40).[5]Not Applicable
Key this compound Raman Peaks (cm⁻¹) Not ApplicableStrong bands at 982 cm⁻¹ and 1006 cm⁻¹ (ν₁ symmetric stretching of sulfate (B86663) groups).[6][7] Other significant bands at 442, 477, 495 cm⁻¹ (ν₂), 641, 663 cm⁻¹ (ν₄), and 1084, 1120, 1143, 1167 cm⁻¹ (ν₃).[6] O-H stretching modes are observed around 3305 cm⁻¹.[6]
Sample Preparation Typically requires grinding the sample into a fine powder, which is a destructive method.[1][2]Often requires minimal to no sample preparation and is generally non-destructive.[8]
Speed Data acquisition can be slower.Generally faster for data acquisition.[8]
Limitations Destructive sample preparation; potential for peak overlaps with other minerals like dolomite.Can be affected by photoluminescence (fluorescence) from the sample; weaker signal.[3][4]
Success Rate (General Mineral ID) 89%[3][4]77% (90% without photoluminescence)[3][4]

Experimental Protocols

X-ray Diffraction (XRD) Analysis of this compound
  • Sample Preparation: A small amount of the sample is ground into a fine, homogeneous powder using a mortar and pestle. This is crucial to ensure random orientation of the crystallites.

  • Sample Mounting: The powdered sample is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

  • Instrument Setup: The XRD instrument is configured with appropriate settings for the X-ray source (e.g., Cu Kα radiation), voltage, and current. The goniometer is set to scan over a specific range of 2θ angles relevant for this compound identification (e.g., 5° to 70°).

  • Data Collection: The XRD pattern is collected by scanning the detector and X-ray source over the specified 2θ range.

  • Data Analysis: The resulting diffractogram is analyzed by identifying the positions (2θ values) and relative intensities of the diffraction peaks. These are then compared to a reference database, such as the Powder Diffraction File (PDF), to confirm the presence of this compound.[9] Characteristic reflections for this compound are observed at specific 2θ angles, with a particularly strong reflection at 9.3°.[10]

Raman Spectroscopy Analysis of this compound
  • Sample Preparation: Typically, no sample preparation is required. The sample can be analyzed directly as a solid or crystal.

  • Instrument Setup: A Raman spectrometer is used with a specific laser excitation wavelength (e.g., 532 nm or 785 nm).[11] The laser is focused onto the sample surface using a microscope objective. The spectrometer is calibrated using a standard reference material (e.g., a silicon wafer).

  • Data Collection: The Raman spectrum is acquired by exposing the sample to the laser and collecting the scattered light. The collection time and laser power may be adjusted to optimize the signal-to-noise ratio while avoiding sample damage.

  • Data Analysis: The obtained spectrum, which plots intensity versus Raman shift (in cm⁻¹), is analyzed. The positions and relative intensities of the Raman bands are compared to a reference spectrum of this compound.[6][12] The characteristic doublet at 982 cm⁻¹ and 1006 cm⁻¹ is a key indicator for this compound.[6][7]

This compound Identification Workflow

The following diagram illustrates a typical workflow for identifying this compound using both XRD and Raman spectroscopy.

Syngenite_Identification_Workflow cluster_Start Start cluster_Techniques Analytical Techniques cluster_Data Data Acquisition cluster_Analysis Data Analysis & Identification start Unknown Sample XRD XRD Analysis start->XRD Raman Raman Spectroscopy start->Raman XRD_Data Diffraction Pattern (2θ) XRD->XRD_Data Raman_Data Raman Spectrum (cm⁻¹) Raman->Raman_Data Analysis Compare to Reference Database XRD_Data->Analysis Raman_Data->Analysis Identification This compound Identified Analysis->Identification

Caption: Workflow for this compound identification using XRD and Raman spectroscopy.

Conclusion

Both XRD and Raman spectroscopy are highly effective techniques for the identification of this compound. XRD provides definitive structural information and is a robust method, though it is typically destructive. Raman spectroscopy offers a rapid, non-destructive alternative that provides complementary vibrational information. The choice between the two techniques will depend on the specific requirements of the analysis, such as sample availability, the need for non-destructive testing, and the potential for interfering fluorescence. In many cases, the complementary use of both techniques can provide the most comprehensive and confident identification of this compound.

References

A Comparative Guide to the Crystal Structure Refinement of Syngenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structure refinement of syngenite (K₂Ca(SO₄)₂·H₂O), a mineral of interest in various scientific and industrial fields, including its potential relevance in biomineralization and as a component in certain pharmaceutical formulations. The following sections present quantitative data from key crystallographic studies, detail the experimental protocols employed, and visualize the refinement workflow.

Data Presentation: A Comparative Analysis of this compound's Crystallographic Parameters

The crystal structure of this compound has been determined and refined in several studies, employing different techniques. The table below summarizes the key crystallographic parameters from a selection of these refinements, offering a clear comparison of the results.

ParameterCorazza & Sabelli (1967)[1]Aruja (1958) (Natural)[2]Ballirano et al. (2005) (Synthetic)[3]Evolution Study (2025)[4][5]
Crystal System Monoclinic[1]Monoclinic[2]Monoclinic[3]Monoclinic[4]
Space Group P2₁/m[1]P2₁/m[2]P2₁/m[3]P2₁/m[4]
a (Å) 9.77[1]9.771[2]9.7710(2)[3]9.77[4]
b (Å) 7.15[1]7.146[2]7.1449(2)[3]7.14[6]
c (Å) 6.25[1]6.251[2]6.2469(1)[3]6.25[6]
β (°) 104.0[1]104.02[2]103.992(2)[3]104.01[6]
Z 2[2]2[2]2[3]2[6]
Refinement Method Single Crystal X-ray DiffractionPowder X-ray Diffraction[2]Rietveld Refinement of Powder X-ray Diffraction Data[3]In situ Single-Crystal X-ray Diffraction[4]
R-factor (Rₚ) Not ReportedNot Reported5.26%[3]Not explicitly stated for a single temperature, data deposited in CCDC.
Weighted R-factor (wRₚ) Not ReportedNot Reported7.02%[3]Not explicitly stated for a single temperature, data deposited in CCDC.
R-factor (Rꜰ) Not ReportedNot Reported3.91%[3]Not explicitly stated for a single temperature, data deposited in CCDC.

Key Interatomic Distances from the 2025 Evolution Study [4][5]

BondBond Length (Å)
Ca1–O62.4008(16)
Ca1–O72.4409(10)
K1–O62.6712(12)
K1–O12.7474
S1–O11.4684(16)

Experimental Protocols

The refinement of this compound's crystal structure has been approached through various experimental methodologies. The following outlines the key protocols cited in the comparative data.

Single-Crystal X-ray Diffraction (Corazza & Sabelli, 1967; Evolution Study, 2025)

The initial structure determination by Corazza and Sabelli likely involved mounting a single crystal of this compound on a goniometer.[1] X-rays were directed at the crystal, and the diffraction pattern was recorded. The positions and intensities of the diffracted beams were used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

A more recent study in 2025 utilized in-situ single-crystal X-ray diffraction (SCXRD) to study the evolution of the this compound structure over a wide range of temperatures.[4]

  • Sample Preparation: A small single crystal (0.05 x 0.05 x 0.03 mm³) was selected and mounted on a glass fiber.[4]

  • Data Collection: Data was collected using a Rigaku XtaLAB Synergy-S diffractometer with MoKα radiation.[4] A HyPix-6000HE detector was used, and the temperature was controlled with an Oxford Cryostream 800 system.[4] Complete datasets were collected at 10 °C intervals over a temperature range of -173 to 227 °C.[4]

  • Data Processing and Refinement: The collected data was integrated and corrected for absorption.[4] The crystal structure was then refined using the SHELXL software package.[4]

Powder X-ray Diffraction and Rietveld Refinement (Aruja, 1958; Ballirano et al., 2005)

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystallographic structure of a material in powdered form.

  • Sample Preparation: A sample of natural this compound was ground into a fine powder.[2] For the study by Ballirano et al., synthetic this compound was used.[3]

  • Data Collection: The powder sample was placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays was measured as a function of the scattering angle (2θ).

  • Rietveld Refinement: The study by Ballirano and colleagues employed the Rietveld method for structure refinement.[3] This method involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a structural model that includes parameters such as lattice parameters, atomic positions, and site occupancies. The refinement process adjusts these parameters to minimize the difference between the calculated and observed diffraction patterns.

Visualization of the Crystal Structure Refinement Workflow

The following diagram illustrates a generalized workflow for crystal structure refinement, applicable to the studies of this compound.

G cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_refinement Structure Refinement cluster_validation Validation crystal Single Crystal or Powder Sample diffractometer X-ray Diffractometer crystal->diffractometer raw_data Raw Diffraction Data diffractometer->raw_data data_reduction Data Reduction (Integration, Scaling, Absorption Correction) raw_data->data_reduction structure_factors Structure Factors |Fobs| data_reduction->structure_factors refinement_software Refinement Software (e.g., SHELXL, GSAS) structure_factors->refinement_software initial_model Initial Structural Model (Atomic Positions, Space Group) initial_model->refinement_software refined_model Refined Structural Model refinement_software->refined_model Least-Squares Minimization validation_tools Validation Tools (e.g., CheckCIF) refined_model->validation_tools final_structure Final Validated Crystal Structure validation_tools->final_structure R-factors, Goodness-of-fit

References

A Comparative Guide to Syngenite Synthesis: Mechanochemical vs. Co-Precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the synthesis of syngenite (K₂Ca(SO₄)₂·H₂O), a double salt of potassium and calcium sulfate (B86663), presents a choice between traditional and modern techniques. The selection of a synthesis route can significantly impact the physicochemical properties of the resulting crystals, such as particle size and purity, which are critical for its applications, including as a nucleation accelerator in certain industrial processes. This guide provides an objective comparison between the novel, solventless mechanochemical method and the conventional aqueous co-precipitation method for this compound synthesis, supported by experimental data.

At a Glance: Mechanochemical vs. Co-Precipitation Synthesis of this compound

The primary distinction between the two methods lies in the reaction environment. Co-precipitation is a solution-based method that relies on the crystallization of this compound from an aqueous solution containing potassium and calcium sulfate precursors. In contrast, mechanochemical synthesis is a solvent-free, solid-state method that utilizes mechanical energy to induce a chemical reaction between the solid reactants.

FeatureMechanochemical SynthesisCo-Precipitation Synthesis
Principle Solid-state reaction induced by mechanical energyCrystallization from a supersaturated aqueous solution
Environment Solvent-free, eco-friendlyAqueous solution, generates wastewater
Reactants Potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O)Potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O) in an aqueous solution
Reaction Time Minutes to an hourTypically longer, involving dissolution and crystallization
Product Purity High, phase-pure this compound can be achievedCan be high, but may require washing to remove excess salts
Particle Size Sub-micrometer to a few micrometers (e.g., 100 nm - 2 µm)Larger crystals (e.g., 5 - 30 µm)
Morphology Monoclinic, prismatic crystals with soft edgesMonoclinic, bladed or platy crystals
Key Advantages Environmentally friendly, rapid, produces nano- to sub-micrometer particlesSimple setup, well-established method
Key Disadvantages Requires specialized milling equipment, potential for iron abrasion from steel milling mediaRequires large volumes of water, produces wastewater with excess potassium salts, yields larger crystals less effective for certain applications

Experimental Data Comparison

The following table summarizes the quantitative data from comparative studies of mechanochemical and co-precipitation synthesis of this compound.

ParameterMechanochemical this compoundCo-Precipitated this compoundReference
Particle Size 100 nm - 2 µm5 - 30 µm[1]
Specific Density ~2.6 g/cm³~2.6 g/cm³[1]
BET Specific Surface Area 5.4 m²/gNot specified, but expected to be lower[1]
Blaine Specific Surface Area ~8000 cm²/gNot specified, but expected to be lower[1]
Yield (Optimized Conditions) >95%Not explicitly quantified, but generally high[1]
Visual Appearance Yellowish, more compact powderFluffy, colorless particles[1]

Experimental Protocols

Mechanochemical Synthesis of this compound

This protocol describes the synthesis of this compound using a planetary ball mill.[1]

Materials:

  • Potassium sulfate (K₂SO₄)

  • Gypsum (CaSO₄·2H₂O)

Equipment:

  • Planetary ball mill (e.g., Retsch PM 100)

  • Hardened steel milling jar and balls

Procedure:

  • A stoichiometric mixture of potassium sulfate and gypsum is prepared.

  • The milling jar is filled with the reactant mixture and milling balls. The ball-to-powder ratio (BPR) is a critical parameter and is typically set between 10:1 and 30:1.

  • The milling is performed at a constant rotational speed, for example, 300 rpm.

  • The milling time is varied to control the reaction progress and this compound yield. Nearly quantitative yields (>94%) can be achieved after 30 minutes of milling at a BPR of 10 and 300 rpm at room temperature.[1]

  • The influence of temperature can be investigated by performing the milling at different temperatures (e.g., room temperature, 60°C, and 100°C). At shorter milling times (e.g., 10 minutes), higher temperatures can lead to higher yields.[1]

  • After milling, the product is collected from the jar for characterization.

Co-Precipitation Synthesis of this compound

This protocol describes a typical aqueous co-precipitation method for this compound synthesis.[1]

Materials:

  • Potassium sulfate (K₂SO₄)

  • Gypsum (CaSO₄·2H₂O)

  • Deionized water

Equipment:

  • Beaker or reaction vessel

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • An aqueous solution of potassium sulfate is prepared by dissolving an excess amount of K₂SO₄ in deionized water. The use of excess potassium salt is a notable aspect of this method.[1]

  • Gypsum is added to the potassium sulfate solution while stirring.

  • The suspension is stirred for a sufficient period to allow for the dissolution of gypsum and the subsequent precipitation of this compound.

  • The precipitated this compound crystals are collected by filtration.

  • The collected crystals are washed with deionized water to remove any remaining soluble salts.

  • The final product is dried in an oven at a suitable temperature (e.g., 40°C) until a constant weight is achieved.

Experimental Workflow Diagrams

experimental_workflow cluster_mechanochemical Mechanochemical Synthesis cluster_coprecipitation Co-Precipitation Synthesis mc_start Start mc_reactants Mix K₂SO₄ and CaSO₄·2H₂O mc_start->mc_reactants mc_mill Planetary Ball Mill (BPR, Speed, Time, Temp.) mc_reactants->mc_mill mc_product Collect this compound Powder mc_mill->mc_product mc_end End mc_product->mc_end cp_start Start cp_solution Prepare Aqueous K₂SO₄ Solution cp_start->cp_solution cp_add_gypsum Add CaSO₄·2H₂O cp_solution->cp_add_gypsum cp_stir Stir and Precipitate cp_add_gypsum->cp_stir cp_filter Filter and Wash cp_stir->cp_filter cp_dry Dry this compound Crystals cp_filter->cp_dry cp_end End cp_dry->cp_end

Caption: Experimental workflows for mechanochemical and co-precipitation synthesis of this compound.

Conclusion

The choice between mechanochemical and co-precipitation synthesis of this compound depends on the desired product characteristics and the importance of environmental considerations. The mechanochemical route offers a green, rapid, and efficient method for producing sub-micrometer-sized this compound crystals, which are advantageous for applications requiring high surface area and reactivity.[1][2][3] In contrast, the traditional co-precipitation method, while simpler in terms of equipment, is less environmentally friendly due to its reliance on large volumes of water and the generation of wastewater.[1] Furthermore, the larger crystals produced by co-precipitation may be less effective in certain applications, such as nucleation seeding.[1] For researchers and industries aiming for sustainable processes and fine-tuned material properties, the mechanochemical approach presents a compelling alternative to conventional solution-based methods.

References

A Comparative Guide to Syngenite and Other Potassium Sulfate Minerals for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of syngenite (K₂Ca(SO₄)₂·H₂O) and other significant potassium sulfate (B86663) minerals, including arcanite, langbeinite, polyhalite, kainite, and picromerite. The information is tailored for researchers, scientists, and drug development professionals who may encounter these minerals in various contexts, from pharmaceutical excipients to geological and material science studies. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key analytical techniques are provided.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key quantitative properties of this compound and related potassium sulfate minerals. These minerals, while all containing potassium and sulfate ions, exhibit significant diversity in their crystal structure, hydration state, and physical characteristics due to the incorporation of other cations like calcium and magnesium.

PropertyThis compoundArcaniteLangbeinitePolyhaliteKainitePicromerite (Schönite)
Chemical Formula K₂Ca(SO₄)₂·H₂OK₂SO₄K₂Mg₂(SO₄)₃K₂Ca₂Mg(SO₄)₄·2H₂OKMg(SO₄)Cl·3H₂OK₂Mg(SO₄)₂·6H₂O
Crystal System MonoclinicOrthorhombicCubic (Isometric)TriclinicMonoclinicMonoclinic
Unit Cell Parameters a=9.77 Å, b=7.15 Å, c=6.25 Å, β=104.0°a=5.77 Å, b=10.07 Å, c=7.48 Åa=9.921 Åa=6.96 Å, b=6.95 Å, c=8.89 Å, α=104.07°, β=101.22°, γ=113.90°a=19.72 Å, b=16.23 Å, c=9.53 Å, β=94.92°a=9.07 Å, b=12.21 Å, c=6.11 Å, β=104.8°
Mohs Hardness 2.523.5 - 43.52.5 - 32.5
Density (g/cm³) *2.58 - 2.602.662.832.782.152.03
Refractive Indices nα=1.501, nβ=1.517, nγ=1.518nα=1.494, nβ=1.495, nγ=1.497n=1.533 - 1.535nα=1.548, nβ=1.560, nγ=1.567nα=1.494, nβ=1.505, nγ=1.516nα=1.461, nβ=1.463, nγ=1.476
Thermal Stability Stable to ~200°C, then dehydratesMelts at 1069°CThermodynamically stable over a wide temperature rangeDecomposes at ~233°C (506 K)Decomposes above ~190°CDehydrates in dry air
Solubility in Water Partially soluble (2.5 g/L at 20°C), with gypsum separationSoluble (120 g/L at 25°C)Slowly soluble (280 g/L at 20°C)Slowly soluble, incongruent dissolution (11.9-17.3 g/L at 25°C)SolubleSoluble

Note: Density values are measured specific gravity.

Experimental Protocols

The characterization of potassium sulfate minerals relies on a suite of standard analytical techniques. Below are detailed methodologies for the primary experiments used to determine the properties listed above.

Objective: To determine the crystal structure, unit cell parameters, and phase purity of the mineral sample.

Methodology:

  • Sample Preparation: A representative mineral sample is ground into a fine, homogeneous powder (typically <10 μm particle size) using an agate mortar and pestle to ensure random crystal orientation. The powder is then packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

  • Instrumentation (Powder XRD): A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern is compared against a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to identify the mineral phases present.

    • Unit Cell Refinement (Rietveld Method): For quantitative analysis, the Rietveld refinement method is employed. A theoretical diffraction pattern is calculated from a known crystal structure model and fitted to the experimental data by refining structural parameters such as lattice parameters, atomic positions, and site occupancies. The goodness-of-fit is assessed using parameters like Rwp (weighted-profile R-factor) and χ² (chi-squared).

Objective: To evaluate the thermal stability, dehydration, and decomposition behavior of hydrated minerals like this compound.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the powdered mineral sample (typically 5-15 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is used.

  • Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min). The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon (e.g., 50 mL/min), to prevent oxidative side reactions.

  • Data Analysis:

    • TGA Curve: The TGA curve plots mass change (%) versus temperature. Sharp drops in mass correspond to the loss of volatile components, such as water of hydration. The temperature range and percentage of mass loss are used to quantify the dehydration process.

    • DSC Curve: The DSC curve plots heat flow versus temperature. Endothermic peaks (heat absorption) typically correspond to phase transitions, melting, or dehydration/decomposition events. Exothermic peaks (heat release) indicate crystallization or oxidation. The onset temperature and peak temperature provide information about the thermal events. For this compound, an endothermic peak around 200°C indicates the main dehydration and decomposition stage.

Objective: To identify minerals and investigate their molecular structure based on characteristic vibrational modes of the sulfate (SO₄²⁻) and other polyatomic groups.

Methodology:

  • Sample Preparation: A small, solid fragment of the mineral or a small amount of powder is placed on a microscope slide. No special preparation is usually required, as Raman spectroscopy is a non-destructive technique.

  • Instrumentation: A Raman microscope system is used, consisting of a laser excitation source (e.g., 532 nm or 785 nm), a microscope for focusing the laser onto the sample, and a spectrometer with a CCD detector to collect the scattered light.

  • Data Acquisition: The laser is focused on the sample surface. The scattered light is collected and filtered to remove the intense Rayleigh scattering, allowing only the weaker Raman scattered light to reach the spectrometer. Spectra are typically collected over a Raman shift range of 100 to 4000 cm⁻¹. Acquisition time and laser power are optimized to maximize signal-to-noise ratio while avoiding sample damage.

  • Data Analysis: The resulting Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹). The positions and relative intensities of the peaks are characteristic of the mineral's chemical bonds and crystal structure. For sulfate minerals, the key peaks correspond to the symmetric and asymmetric stretching and bending modes of the S-O bonds within the sulfate tetrahedra. These spectral fingerprints allow for unambiguous identification by comparison with reference spectra databases.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key relationships and processes relevant to the study of these minerals.

PotassiumSulfate Potassium Sulfate Minerals Anhydrous Anhydrous PotassiumSulfate->Anhydrous Hydrated Hydrated PotassiumSulfate->Hydrated Arcanite Arcanite K₂SO₄ Anhydrous->Arcanite Langbeinite Langbeinite K₂Mg₂(SO₄)₃ Anhydrous->Langbeinite SimpleHydrated Simple Hydrated Hydrated->SimpleHydrated Contains K, Mg ComplexHydrated Complex Hydrated Hydrated->ComplexHydrated Contains K, Ca, Mg HalideBearing Halide-Bearing Hydrated Hydrated->HalideBearing Contains Cl⁻ Picromerite Picromerite K₂Mg(SO₄)₂·6H₂O SimpleHydrated->Picromerite This compound This compound K₂Ca(SO₄)₂·H₂O ComplexHydrated->this compound Polyhalite Polyhalite K₂Ca₂Mg(SO₄)₄·2H₂O ComplexHydrated->Polyhalite Kainite Kainite KMg(SO₄)Cl·3H₂O HalideBearing->Kainite

Caption: Classification of Potassium Sulfate Minerals.

start_end start_end process process analysis analysis data data start Sample Acquisition prep Sample Preparation (Grinding, Mounting) start->prep xrd XRD Analysis prep->xrd thermal TGA / DSC Analysis prep->thermal raman Raman Spectroscopy prep->raman xrd_data Crystal Structure, Phase Purity xrd->xrd_data thermal_data Thermal Stability, Dehydration Profile thermal->thermal_data raman_data Vibrational Modes, Chemical Fingerprint raman->raman_data interpretation Data Integration & Interpretation xrd_data->interpretation thermal_data->interpretation raman_data->interpretation report Final Report interpretation->report

Caption: Experimental Workflow for Mineral Characterization.

reagent reagent process process product product k2so4 Potassium Sulfate (K₂SO₄) Solution mix Aqueous Co-Precipitation k2so4->mix gypsum Gypsum (CaSO₄·2H₂O) gypsum->mix stir Stirring at Ambient Temperature mix->stir filter Filtration & Washing stir->filter Precipitate Forms This compound This compound Crystals K₂Ca(SO₄)₂·H₂O filter->this compound Solid Product filtrate Waste Filtrate (Excess K₂SO₄) filter->filtrate Liquid Waste

Caption: Aqueous Synthesis of this compound.

spectroscopic characterization of synthetic syngenite

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Characterization of Synthetic Syngenite

For researchers, scientists, and professionals in drug development, understanding the structural and vibrational properties of synthetic materials is paramount. This guide provides a detailed comparison of the spectroscopic techniques used to characterize synthetic this compound (K₂Ca(SO₄)₂·H₂O), a double sulfate (B86663) mineral of potassium and calcium. This document outlines the experimental data obtained from X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy, offering a comparative analysis of these methods in elucidating the crystalline structure and molecular vibrations of synthetic this compound.

Comparison of Spectroscopic Techniques

The characterization of synthetic this compound relies on a combination of techniques to confirm its phase purity and structural integrity. XRD is fundamental for determining the crystal structure and lattice parameters, while FTIR and Raman spectroscopy provide insights into the vibrational modes of the sulfate ions and water molecules within the crystal lattice.

Data Presentation: Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of synthetic this compound.

Table 1: X-ray Diffraction (XRD) Data for Synthetic this compound

2θ (°)d-spacing (Å)Relative Intensity (%)Miller Indices (hkl)
9.179.63100(001)
11.67.62(varies with gypsum presence)Gypsum (if present)
18.344.83--
20.854.26--
23.253.82--
28.153.17--
29.183.0650(2-11)
30.582.9243(003)
34.372.6159(020)
55.011.6757(011)

Data compiled from multiple sources confirming the monoclinic P2₁/m space group for synthetic this compound. The reflection at 11.6 °2θ is characteristic of gypsum, a common precursor, and its intensity decreases with increasing this compound formation.[1]

Table 2: Infrared (IR) Spectroscopy Data for Synthetic this compound

Wavenumber (cm⁻¹)AssignmentVibrational Mode
3510Combination BandH-bonded OH-mode + OH-stretching
3377O-H StretchAntisymmetric
3248O-H StretchSymmetric
1631H-O-H Bendδ(H₂O)
1193, 1148, 1136, 1125, 1110SO₄²⁻ Stretchν₃ (asymmetric)
981, 1000SO₄²⁻ Stretchν₁ (symmetric)
754OH-Libration
657, 644, 617, 604SO₄²⁻ Bendν₄ (in-plane)
439SO₄²⁻ Bendν₂ (out-of-plane)

These band assignments are consistent with the Cs site symmetry for the two distinct sulfate groups in the this compound crystal structure.[2][3]

Table 3: Raman Spectroscopy Data for Synthetic this compound

Wavenumber (cm⁻¹)AssignmentVibrational Mode
3305O-H Stretch
1167, 1143, 1120, 1084SO₄²⁻ Stretchν₃ (asymmetric)
1006, 982SO₄²⁻ Stretchν₁ (symmetric)
663, 641SO₄²⁻ Bendν₄ (in-plane)
495, 477, 442SO₄²⁻ Bendν₂ (out-of-plane)
240Metal-H₂O Vibration

The Raman spectrum is dominated by the strong symmetric stretching modes (ν₁) of the sulfate groups.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections describe the synthesis of this compound and the subsequent spectroscopic analyses.

Synthesis of this compound

1. Co-precipitation Method (Aqueous Synthesis): This traditional method involves the reaction of potassium sulfate (K₂SO₄) and calcium sulfate dihydrate (gypsum, CaSO₄·2H₂O) in an aqueous solution.[1]

  • Procedure: A common route is the co-precipitation from a solution containing K₂SO₄ and CaSO₄·2H₂O.[1] The resulting precipitate is then filtered, washed, and dried. This method can sometimes lead to the inclusion of precursor materials in the final product.

2. Mechanochemical Synthesis (Solventless Method): A novel and efficient method for producing phase-pure this compound involves the high-energy ball milling of potassium sulfate and gypsum.[1]

  • Reactants: Potassium sulfate (K₂SO₄) and gypsum (CaSO₄·2H₂O).

  • Apparatus: Planetary ball mill.

  • Procedure: The reactants are milled at ambient atmosphere. Key parameters that are modulated include grinding time, milling speed, ball-to-powder ratio (BPR), and mill temperature.[1] For example, complete conversion to this compound can be achieved after 60 minutes of milling.[1] This method is presented as an eco-friendly alternative to co-precipitation as it avoids the use of large amounts of water.[1]

Spectroscopic Analysis

1. X-ray Diffraction (XRD):

  • Instrument: A powder X-ray diffractometer.

  • Procedure: The synthesized this compound powder is thinly spread on a sample holder. The sample is then irradiated with monochromatic X-rays (commonly Cu-Kα radiation) over a specified 2θ range. The resulting diffraction pattern is recorded and analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.[1][2]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Procedure: A small amount of the this compound sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the spectrometer's sample compartment, and an infrared spectrum is recorded, usually in the range of 4000-400 cm⁻¹. The positions and shapes of the absorption bands provide information about the functional groups present.[1]

3. Raman Spectroscopy:

  • Instrument: A Raman spectrometer, often coupled with a microscope.

  • Procedure: A laser beam is focused onto the this compound sample. The scattered light is collected and analyzed. The Raman spectrum reveals the vibrational modes of the material. This technique is particularly sensitive to the symmetric vibrations of the sulfate ions.[4][5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of synthetic this compound.

G cluster_synthesis This compound Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis and Comparison synthesis_method Select Synthesis Method coprecipitation Co-precipitation (Aqueous) synthesis_method->coprecipitation Traditional mechanochemical Mechanochemical (Solventless) synthesis_method->mechanochemical Novel product Synthetic this compound Powder coprecipitation->product mechanochemical->product analysis Perform Spectroscopic Analysis product->analysis Characterize xrd X-ray Diffraction (XRD) analysis->xrd ftir FTIR Spectroscopy analysis->ftir raman Raman Spectroscopy analysis->raman data_analysis Analyze and Compare Spectroscopic Data xrd->data_analysis ftir->data_analysis raman->data_analysis structural_info Crystal Structure (XRD) data_analysis->structural_info vibrational_info_ir Vibrational Modes (FTIR) data_analysis->vibrational_info_ir vibrational_info_raman Vibrational Modes (Raman) data_analysis->vibrational_info_raman

Caption: Experimental workflow for this compound synthesis and characterization.

Concluding Remarks

The through XRD, FTIR, and Raman spectroscopy provides a comprehensive understanding of its material properties. While XRD confirms the long-range crystalline order, FTIR and Raman spectroscopy offer complementary information on the short-range molecular vibrations. The data presented in this guide, derived from various studies, confirm that synthetic this compound is structurally identical to its natural counterpart.[6] The choice of synthetic method, particularly the novel mechanochemical approach, offers a more sustainable and efficient route for producing this material for various applications.[1] This guide serves as a valuable resource for researchers by consolidating the key spectroscopic data and experimental protocols for the characterization of synthetic this compound.

References

Syngenite vs. Potassium Sulfate: A Comparative Guide for Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of syngenite and potassium sulfate (B86663) as potassium fertilizers, evaluating their potential impacts on crop performance, nutrient availability, and soil health. This guide synthesizes available data and theoretical knowledge to provide a comparative framework for researchers and agricultural scientists.

While potassium sulfate (K₂SO₄), also known as sulfate of potash (SOP), is a widely utilized and well-documented potassium fertilizer, this compound (K₂Ca(SO₄)₂·H₂O), a hydrated double salt of potassium and calcium sulfate, is emerging as a potential alternative with distinct properties. This guide provides a detailed comparison of these two fertilizers, drawing upon existing research and theoretical principles to evaluate their performance. Due to a lack of direct comparative field studies, this guide combines established data on potassium sulfate with the known chemical properties and potential benefits of this compound, particularly its suggested role as a slow-release fertilizer.

Executive Summary

Potassium sulfate is a readily soluble source of potassium and sulfur, making these nutrients immediately available for plant uptake. This characteristic is advantageous for correcting acute nutrient deficiencies and for crops with high potassium demand during specific growth stages. However, its high solubility can also lead to nutrient leaching in sandy soils or under heavy rainfall, potentially reducing nutrient use efficiency and contributing to environmental concerns.

This compound, in contrast, is characterized by its lower solubility, which suggests a potential for slower nutrient release. This property could offer several agronomic benefits, including reduced leaching losses, a more sustained supply of potassium and calcium to the crop throughout its growth cycle, and a lower salt index, which is beneficial for salt-sensitive crops and soils with high salinity. However, the efficacy of this compound as a slow-release fertilizer requires more extensive field validation.

Data Presentation: A Comparative Overview

The following tables summarize the key chemical properties and hypothetical performance metrics of this compound and potassium sulfate based on their chemical nature and findings from related fertilizer studies.

Table 1: Chemical and Physical Properties

PropertyThis compound (K₂Ca(SO₄)₂·H₂O)Potassium Sulfate (K₂SO₄)
Formula K₂Ca(SO₄)₂·H₂OK₂SO₄
K₂O Content (%) ~28~50-52
Sulfur (S) Content (%) ~22~17-18
Calcium (Ca) Content (%) ~110
Solubility in Water LowHigh
Salt Index Lower (Hypothesized)46

Table 2: Hypothetical Agronomic Performance Comparison

ParameterThis compoundPotassium Sulfate
Nutrient Release Rate Slow/SustainedFast/Immediate
Nutrient Leaching Potential LowHigh
Suitability for Sandy Soils HighModerate
Effect on Soil pH Neutral to slightly alkalineNeutral to slightly acidic
Crop Yield (Initial) Potentially lowerHigh
Crop Yield (Sustained) Potentially higherMay require split applications
Nutrient Use Efficiency Potentially higherVariable, depends on soil type and conditions

Experimental Protocols

To empirically validate the comparative performance of this compound and potassium sulfate, the following experimental designs are proposed.

Protocol 1: Pot Experiment for Nutrient Leaching Assessment

Objective: To quantify and compare the leaching of potassium from this compound and potassium sulfate in a controlled environment.

Methodology:

  • Pot Setup: Use cylindrical pots with a drainage outlet at the bottom, filled with a standardized sandy loam soil.

  • Fertilizer Application: Incorporate this compound and potassium sulfate into the top 10 cm of the soil in respective pots at equivalent K₂O application rates. A control group with no potassium fertilizer will also be included.

  • Leaching Simulation: Apply a standardized volume of distilled water to each pot at regular intervals to simulate rainfall events.

  • Leachate Collection: Collect the leachate from the drainage outlet after each watering event.

  • Analysis: Analyze the collected leachate for potassium concentration using an atomic absorption spectrophotometer or an inductively coupled plasma optical emission spectrometer (ICP-OES).

  • Data Interpretation: Compare the cumulative potassium leached from the pots treated with this compound and potassium sulfate over the experimental period.

Protocol 2: Field Trial for Crop Yield and Nutrient Uptake Evaluation

Objective: To compare the effects of this compound and potassium sulfate on the yield and nutrient uptake of a selected crop (e.g., wheat) under field conditions.

Methodology:

  • Experimental Design: A randomized complete block design with multiple replications.

  • Treatments:

    • Control (no potassium fertilizer)

    • Potassium sulfate at recommended rate

    • This compound at an equivalent K₂O rate as potassium sulfate

  • Plot Management: Standard agronomic practices for the selected crop will be followed uniformly across all plots.

  • Data Collection:

    • Soil Analysis: Pre-sowing and post-harvest soil samples will be analyzed for available potassium, calcium, and sulfur.

    • Plant Tissue Analysis: Plant samples will be collected at key growth stages and analyzed for potassium, calcium, and sulfur content.

    • Yield Data: At maturity, the grain and straw/stover yield from each plot will be recorded.

  • Statistical Analysis: Analysis of variance (ANOVA) will be used to determine the statistical significance of the differences between the treatments.

Visualizing the Processes: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to fertilizer use and evaluation.

Nutrient_Release_and_Uptake cluster_fertilizer Fertilizer Application cluster_soil Soil System cluster_plant Plant Uptake This compound This compound (Low Solubility) SoilSolution Soil Solution (K+, Ca++, SO4--) This compound->SoilSolution Slow Release PotassiumSulfate Potassium Sulfate (High Solubility) PotassiumSulfate->SoilSolution Fast Dissolution Leaching Nutrient Leaching SoilSolution->Leaching Excess Water RootUptake Root Uptake (Transporters & Channels) SoilSolution->RootUptake Diffusion & Mass Flow PlantMetabolism Plant Metabolism & Growth RootUptake->PlantMetabolism

Caption: Nutrient release pathways from this compound and potassium sulfate.

Experimental_Workflow start Start: Experimental Design setup Field/Pot Setup start->setup application Fertilizer Application (this compound vs. K2SO4) setup->application monitoring Data Collection (Soil, Plant, Yield) application->monitoring analysis Statistical Analysis monitoring->analysis conclusion Conclusion & Comparison analysis->conclusion

Cross-Validation of Analytical Methods for Syngenite Sample Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of syngenite (K₂Ca(SO₄)₂·H₂O), a mineral of interest in various fields, including geochemistry and material science. This document outlines the experimental protocols for X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and Thermal Analysis (TGA/DSC), and presents a comparative summary of their capabilities for the analysis of this compound samples. The guide is intended to assist researchers in selecting the most appropriate analytical strategies for their specific research needs.

Comparative Analysis of Analytical Techniques for this compound

The selection of an analytical technique for this compound analysis is contingent on the specific information required. While each method offers unique insights, a combination of techniques, or cross-validation, provides the most comprehensive understanding of the material's properties. The following table summarizes the primary applications and characteristics of the most common analytical methods for this compound.

Analytical TechniquePrincipleInformation Provided for this compoundKey StrengthsLimitations
X-ray Diffraction (XRD) Diffraction of X-rays by the crystalline latticeCrystal structure, phase identification, quantitative phase analysis (e.g., using Rietveld refinement), lattice parameters.[1][2][3][4][5]Gold standard for crystalline phase identification and quantification.Requires crystalline material; may be less sensitive to amorphous content.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsIdentification of functional groups (SO₄²⁻, H₂O), presence of impurities, and changes in chemical bonding.[6]High sensitivity to molecular structure and chemical changes.Can be challenging for quantitative analysis without careful calibration.
Raman Spectroscopy Inelastic scattering of monochromatic lightMolecular vibrational information, complementary to FTIR, identification of polymorphs and contaminants.[7][8][9]Non-destructive, high spatial resolution, and requires minimal sample preparation.Fluorescence from the sample or impurities can interfere with the signal.
Thermal Analysis (TGA/DSC) Measurement of changes in physical and chemical properties as a function of temperatureDehydration processes, thermal stability, decomposition kinetics, and quantification of water content.[7][10][11]Provides quantitative information on thermal events and composition.Destructive technique; interpretation can be complex for multi-step processes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are representative methodologies for the analysis of this compound samples using the discussed techniques.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the lattice parameters of this compound.

Methodology:

  • Sample Preparation: A representative this compound sample is finely ground to a homogenous powder (typically <10 µm particle size) to minimize preferred orientation effects.

  • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.

  • Data Collection: The sample is mounted on a sample holder, and the XRD pattern is recorded over a 2θ range of 5° to 80° with a step size of 0.02° and a counting time of 1-2 seconds per step.

  • Data Analysis: The resulting diffractogram is analyzed using phase identification software by comparing the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data - ICDD). For quantitative analysis, Rietveld refinement can be performed using appropriate crystallographic information files for this compound and any other phases present.[1][2][3][4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound sample.

Methodology:

  • Sample Preparation: A small amount of the powdered this compound sample (approx. 1 mg) is intimately mixed with dry potassium bromide (KBr) powder (approx. 100 mg). The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Data Collection: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands in the resulting spectrum are compared with reference spectra of this compound to identify the characteristic vibrational modes of the sulfate (B86663) and water molecules.[6]

Raman Spectroscopy

Objective: To obtain vibrational information for the identification and characterization of this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (powder or crystal) is placed on a microscope slide. No further preparation is typically required.

  • Instrument: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a Raman shift range of 100 to 4000 cm⁻¹.

  • Data Analysis: The Raman spectrum is analyzed by identifying the characteristic peaks corresponding to the vibrational modes of the sulfate ions and water molecules in the this compound structure.[7][8][9]

Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and dehydration behavior of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Data Collection: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss (TGA) and the heat flow (DSC) are recorded as a function of temperature.

  • Data Analysis: The TGA curve is analyzed to determine the temperature ranges of weight loss, which correspond to dehydration events. The DSC curve reveals whether these events are endothermic or exothermic. The amount of water in the this compound can be quantified from the percentage of weight loss.[7][10][11]

Visualization of Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

CrossValidationWorkflow cluster_0 Phase 1: Method Selection & Initial Analysis cluster_1 Phase 2: Data Comparison & Evaluation cluster_2 Phase 3: Cross-Validation & Reporting Sample This compound Sample XRD XRD Analysis Sample->XRD FTIR FTIR Analysis Sample->FTIR Raman Raman Spectroscopy Sample->Raman TGA_DSC TGA/DSC Analysis Sample->TGA_DSC Compare Comparative Data Analysis (Qualitative & Quantitative) XRD->Compare FTIR->Compare Raman->Compare TGA_DSC->Compare Validation Cross-Validation Assessment Compare->Validation Report Comprehensive Report Validation->Report

Caption: General workflow for the cross-validation of analytical data for this compound samples.

AnalyticalTechniqueRelationships cluster_Structural Structural Information cluster_Thermal Thermal Behavior This compound This compound Sample (K₂Ca(SO₄)₂·H₂O) XRD XRD (Crystal Structure, Phase Purity) This compound->XRD provides FTIR FTIR (Functional Groups) This compound->FTIR provides Raman Raman (Molecular Vibrations) This compound->Raman provides TGA_DSC TGA/DSC (Dehydration, Stability) This compound->TGA_DSC provides

Caption: Logical relationships of analytical techniques for comprehensive this compound characterization.

References

comparative study of syngenite and görgeyite formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Formation of Syngenite and Görgeyite

This guide provides a comparative analysis of the formation conditions for this compound (K₂Ca(SO₄)₂·H₂O) and görgeyite (K₂Ca₅(SO₄)₆·H₂O), two potassium-calcium sulfate (B86663) minerals. The information is intended for researchers, scientists, and professionals in drug development who may encounter these minerals in synthetic processes or require an understanding of their phase relationships.

Comparative Formation Conditions

The formation of this compound and görgeyite is primarily influenced by temperature, pressure, and the concentration of constituent ions in solution. The following table summarizes the key quantitative data from various experimental studies.

ParameterThis compound (K₂Ca(SO₄)₂·H₂O)Görgeyite (K₂Ca₅(SO₄)₆·H₂O)
Temperature Can form at room temperature (20-25 °C) and up to 100 °C.[1][2][3] Formation is favored at lower temperatures.[4]Typically forms at higher temperatures, around 100 °C.[5][6][7] Becomes more favorable than this compound at elevated temperatures.[8]
Pressure Can form at atmospheric pressure.[5][6][7]Formation is observed at both atmospheric and under hydrothermal (autogenous water vapor) pressure.[5][6][7]
Relative Humidity Forms rapidly from mixtures of gypsum and K₂SO₄ at high relative humidities (≥ 96% at 30°C).[9]Not typically described as forming from solid-state reactions at specific relative humidities.
pH Not extensively detailed in the provided search results, but forms in aqueous solutions of neutral salts.Not extensively detailed in the provided search results, but forms in aqueous solutions of neutral salts.
Reactants Gypsum (CaSO₄·2H₂O) and potassium sulfate (K₂SO₄).[1][10] Calcium sulfate anhydrite (CaSO₄) and K₂SO₄ in the presence of water.[1] Calcium carbonate (CaCO₃) and potassium hydrosulfate (KHSO₄) solutions.[2][3]Gypsum and K₂O.[5][6][7] Can also form from solutions containing calcium and potassium sulfates under appropriate temperature conditions.[11][12]
Formation Time Can form relatively quickly, within 15-30 minutes from powder mixtures.[1] Mechanochemical synthesis can be complete in 60 minutes.[10]Formation can be observed after initial formation of other phases like gypsum.[6][7][13] Under certain hydrothermal conditions, it can replace this compound over a period of two days.[6][7][13]
Stability Thermodynamically stable.[5][11][12]Can be a metastable phase under certain conditions, eventually being replaced by this compound at 100°C and 1 atmosphere.[6][7][13]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and görgeyite based on common laboratory practices described in the literature.

Aqueous Precipitation of this compound

This method involves the reaction of soluble calcium and potassium salts in an aqueous solution.

Materials:

  • Calcium sulfate dihydrate (CaSO₄·2H₂O) or another soluble calcium salt.

  • Potassium sulfate (K₂SO₄).

  • Deionized water.

  • Magnetic stirrer and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask).

  • Drying oven.

Procedure:

  • Prepare separate aqueous solutions of the calcium and potassium salts.

  • Combine the solutions in a beaker with continuous stirring at a controlled temperature (e.g., room temperature).

  • Allow the reaction to proceed for a specified time, during which a precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted salts.

  • Dry the collected this compound crystals in an oven at a low temperature (e.g., 60 °C) to remove residual water.

Hydrothermal Synthesis of Görgeyite

This protocol is suitable for forming görgeyite under elevated temperature and pressure.

Materials:

  • A mixture of gypsum and potassium oxide (K₂O) or solutions of calcium and potassium sulfates.

  • Deionized water.

  • A hydrothermal synthesis reactor (autoclave).

  • Oven or heating mantle.

  • Filtration and drying equipment as described for this compound.

Procedure:

  • Place the reactants and a specific volume of deionized water into the Teflon liner of a hydrothermal autoclave.

  • Seal the autoclave and place it in an oven or heating mantle.

  • Heat the autoclave to the desired temperature (e.g., 100-150 °C) and maintain it for a set duration (e.g., 24-48 hours).[5][6][7] The pressure inside the vessel will increase due to the autogenous water vapor pressure.

  • After the reaction period, allow the autoclave to cool to room temperature.

  • Open the autoclave and collect the solid product.

  • Filter, wash, and dry the görgeyite crystals as described in the this compound protocol.

Formation Pathways

The formation of this compound and görgeyite can be influenced by kinetic and thermodynamic factors. The following diagram illustrates the logical relationships between the initial reactants and the final mineral products under different conditions.

Formation_Pathways cluster_reactants Initial Reactants cluster_conditions Conditions cluster_products Products Reactants CaSO₄·2H₂O + K₂SO₄ (aq) Low_T Low Temperature (e.g., 25-50°C) Reactants->Low_T High_T_Atm High Temperature (e.g., 100°C) Atmospheric Pressure Reactants->High_T_Atm High_T_Hydro High Temperature (e.g., 100-150°C) Hydrothermal Reactants->High_T_Hydro This compound This compound (K₂Ca(SO₄)₂·H₂O) Low_T->this compound Direct Precipitation Gypsum Gypsum (initially) High_T_Atm->Gypsum Initial Phase High_T_Hydro->this compound Initial Phase (e.g., 50°C) Gorgeyite Görgeyite (K₂Ca₅(SO₄)₆·H₂O) This compound->Gorgeyite Replacement (e.g., 100°C) Gorgeyite->this compound Metastable to Stable (with time) Gypsum->Gorgeyite Replacement

Caption: Formation pathways of this compound and görgeyite from aqueous solutions.

References

Safety Operating Guide

Proper Disposal of Syngenite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Syngenite (CaK₂(SO₄)₂·H₂O) from a laboratory environment. The procedures outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals while adhering to standard laboratory waste management practices.

Hazard Identification and Safety Precautions

This compound is a double sulfate (B86663) of calcium and potassium and is generally not classified as a hazardous substance[1]. However, it is crucial to handle it with appropriate care to minimize any potential risks.

Personal Protective Equipment (PPE): When handling this compound, especially in powdered form, the following PPE is recommended:

  • Gloves: Nitrile gloves should be worn to prevent skin contact[2][3].

  • Eye Protection: Safety glasses or goggles are necessary to protect against dust particles[4].

  • Respiratory Protection: A particle mask or respirator should be used in situations where dust generation is likely, to avoid inhalation[2][5].

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not prevalent, the table below summarizes key identification information.

Identifier Value Reference
Chemical Name This compound[6]
CAS Number 13780-13-7[6]
Molecular Formula CaK₂(SO₄)₂·H₂O[6]
Hazard Class Not classified as hazardous[1]

Step-by-Step Disposal Protocol

The following protocol details the approved procedure for the disposal of this compound waste from a laboratory.

Step 1: Waste Characterization Before initiating disposal, confirm that the this compound waste is not mixed with any hazardous materials. If this compound has been used in a process involving hazardous substances, the resulting mixture must be treated as hazardous waste and disposed of according to the specific protocols for those hazardous components[7].

Step 2: Segregation of Waste Segregate this compound waste from other laboratory waste streams. Unwanted this compound should be kept in its original container if possible, or in a clearly labeled, sealed container to prevent cross-contamination[3][7].

Step 3: Containerization and Labeling

  • Place the solid this compound waste into a robust, sealable container.

  • Label the container clearly as "Non-Hazardous Waste: this compound".

  • Include the date of disposal and the name of the generating laboratory or researcher.

Step 4: Disposal as Non-Hazardous Solid Waste According to general laboratory guidelines for non-hazardous inorganic solids, this compound can be disposed of in a landfill[2][8].

  • Ensure the labeled container is securely sealed.

  • Place the container in the designated receptacle for non-hazardous laboratory solid waste. Custodial staff should not handle chemical waste directly, so it is important to place it in the appropriate larger collection bin for the facility[8].

Step 5: Disposal of Empty Containers

  • Empty containers that previously held this compound should be triple-rinsed with water[9].

  • The resulting rinsate can be disposed of down the sanitary sewer, as this compound is a water-soluble, non-hazardous salt[8][10].

  • After rinsing, deface the original label on the container to prevent confusion[8].

  • The clean, empty container can then be disposed of with regular laboratory glass or plastic waste.

Experimental Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SyngeniteDisposalWorkflow cluster_prep Preparation & Assessment cluster_hazardous Hazardous Waste Stream cluster_nonhazardous Non-Hazardous Waste Stream cluster_container Empty Container Disposal start Start: this compound Waste Generated assess_contamination Is waste mixed with hazardous materials? start->assess_contamination hazardous_protocol Follow disposal protocol for the hazardous component assess_contamination->hazardous_protocol Yes wear_ppe Wear appropriate PPE (Gloves, Goggles, Mask) assess_contamination->wear_ppe No end_hazardous End Hazardous Disposal hazardous_protocol->end_hazardous containerize Place in a sealed, labeled container wear_ppe->containerize dispose_solid Dispose in designated non-hazardous solid waste bin containerize->dispose_solid triple_rinse Triple-rinse empty container with water containerize->triple_rinse For Empty Containers end_nonhazardous End Non-Hazardous Disposal dispose_solid->end_nonhazardous dispose_rinsate Dispose of rinsate down sanitary sewer triple_rinse->dispose_rinsate dispose_container Dispose of clean container in appropriate lab recycling/trash dispose_rinsate->dispose_container

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Syngenite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Syngenite (K₂Ca(SO₄)₂·H₂O), a crystalline potassium calcium sulfate (B86663) mineral. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

This compound is generally considered a low-hazard material, with its primary risk associated with the inhalation of dust particles, which can cause mechanical irritation to the respiratory system, eyes, and skin.[1][2][3]

Essential Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles that can cause mechanical irritation.
Hand Protection Nitrile or latex glovesTo prevent skin contact and potential irritation.
Body Protection Laboratory coatTo protect clothing and skin from dust contamination.
Respiratory Protection NIOSH-approved N95 respirator or equivalentRecommended when handling large quantities or when dust generation is likely, to prevent inhalation of airborne particulates.
Quantitative Safety Data

While specific toxicological data for this compound is limited, it is classified as "Particulates Not Otherwise Regulated" (PNOR) or nuisance dust. The following table summarizes the occupational exposure limits for such materials.[4][5][6]

ParameterValueAgencyNotes
Permissible Exposure Limit (PEL) - Total Dust 15 mg/m³OSHA8-hour time-weighted average.[4][5][6]
Permissible Exposure Limit (PEL) - Respirable Fraction 5 mg/m³OSHA8-hour time-weighted average for the fraction of inhaled airborne particles that can penetrate beyond the terminal bronchioles.[4][5]
Recommended Exposure Limit (REL) - Inhalable Particles 10 mg/m³ACGIHThreshold Limit Value (TLV) for insoluble or poorly soluble particles not otherwise specified.[6]
Recommended Exposure Limit (REL) - Respirable Particles 3 mg/m³ACGIHThreshold Limit Value (TLV) for insoluble or poorly soluble particles not otherwise specified.[6]

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound powder during routine laboratory experiments, such as weighing and preparing solutions.

Objective: To safely handle this compound powder while minimizing dust generation and potential exposure.

Materials:

  • This compound powder

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Beaker or flask

  • Appropriate solvent (e.g., deionized water)

  • Personal Protective Equipment (see table above)

Procedure:

  • Preparation:

    • Ensure the work area, typically a laboratory bench, is clean and free of clutter.

    • If significant dust is anticipated, perform the work in a fume hood or a designated area with local exhaust ventilation.

    • Don the required personal protective equipment: a lab coat, gloves, and safety glasses. A respirator is recommended if handling larger quantities.

  • Weighing:

    • Carefully open the this compound container.

    • Use a clean spatula to transfer the desired amount of this compound powder to a weighing paper or boat on an analytical balance.

    • Perform the transfer slowly and close to the surface to minimize the generation of airborne dust.

    • Once the desired amount is weighed, securely close the this compound container.

  • Transfer and Dissolution:

    • Carefully transfer the weighed this compound powder into a beaker or flask.

    • Slowly add the desired solvent to the powder. This compound is partially soluble in water.[7]

    • Stir the mixture gently to dissolve the solid.

  • Post-Handling:

    • Clean any spilled this compound powder immediately using a wet wipe or a vacuum with a HEPA filter. Avoid dry sweeping, which can generate dust.

    • Wipe down the work surface and any equipment used with a damp cloth.

    • Dispose of contaminated materials, such as weighing paper and wipes, in the appropriate waste container.

  • Personal Decontamination:

    • Remove gloves and dispose of them properly.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

Syngenite_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_decon 4. Personal Decontamination prep_area Prepare clean work area don_ppe Don appropriate PPE: - Lab coat - Gloves - Safety glasses - Respirator (if needed) prep_area->don_ppe weigh Weigh this compound carefully to minimize dust don_ppe->weigh transfer Transfer powder to vessel weigh->transfer dissolve Add solvent and dissolve transfer->dissolve clean_spills Clean spills with wet wipe or HEPA vacuum dissolve->clean_spills wipe_surfaces Wipe down work surfaces clean_spills->wipe_surfaces dispose_waste Dispose of contaminated materials in designated waste wipe_surfaces->dispose_waste remove_ppe Remove and dispose of gloves dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound powder in a laboratory setting.

Operational and Disposal Plans

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials. Although specific incompatibilities are not well-documented, as a general precaution for sulfates, avoid strong acids.

Spill Response:

  • In the event of a small spill, dampen the material with water to prevent dust from becoming airborne.

  • Carefully scoop the material into a container for disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan:

As this compound is a non-hazardous inorganic salt, its disposal is generally less stringent than for hazardous chemicals. However, it is crucial to adhere to local, state, and federal regulations.[8]

  • Small Quantities: For small residual amounts, such as those on contaminated weighing paper or wipes, disposal in the regular laboratory trash is often acceptable.

  • Bulk Quantities: Unused or excess this compound should be disposed of as solid chemical waste. Do not dispose of it down the drain, as this can lead to plumbing issues and is not an environmentally sound practice for solids.[8][9]

  • Aqueous Solutions: Dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer, followed by flushing with ample water.[9] Always check with your institution's hazardous waste disposal guidelines before proceeding.

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected for appropriate disposal. The clean, empty container can then typically be discarded in the regular trash or recycling.

By following these guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.